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  • Product: 4-Bromo-2-ethylphenylboronic acid
  • CAS: 1046861-62-4

Core Science & Biosynthesis

Foundational

Whitepaper: Mechanistic Synthesis and Process Optimization of 4-Bromo-2-ethylphenylboronic Acid

Executive Summary In modern drug development and agrochemical synthesis, orthogonally functionalized building blocks are critical for constructing complex molecular architectures. 4-Bromo-2-ethylphenylboronic acid serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and agrochemical synthesis, orthogonally functionalized building blocks are critical for constructing complex molecular architectures. 4-Bromo-2-ethylphenylboronic acid serves as a highly versatile bifunctional intermediate. The boronic acid moiety is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling, while the aryl bromide allows for subsequent, differentiated functionalization (e.g., Buchwald-Hartwig aminations or secondary cross-couplings)[1].

This technical guide outlines a highly optimized, self-validating synthetic pathway for the preparation of 4-bromo-2-ethylphenylboronic acid[2]. By leveraging the differential reactivity of carbon-halogen bonds in the precursor 4-bromo-2-ethyl-1-iodobenzene [3], chemists can achieve precise regiocontrol.

Chemical Identity & Precursor Profiling

To ensure stringent quality control and tracking, the physical and chemical properties of the target compound and its primary precursor are summarized below.

Table 1: Chemical and Physical Properties

PropertyTarget CompoundStarting Precursor
Chemical Name 4-Bromo-2-ethylphenylboronic acid4-Bromo-2-ethyl-1-iodobenzene
CAS Registry Number 1046861-62-4175278-30-5
Molecular Formula C₈H₁₀BBrO₂C₈H₈BrI
Molecular Weight 228.88 g/mol 310.96 g/mol
Structural Role Bifunctional Cross-Coupling AgentHalogen-Differentiated Electrophile

Retrosynthetic Rationale & Causality in Experimental Design

The synthesis relies on a selective lithium-halogen exchange . The precursor, 4-bromo-2-ethyl-1-iodobenzene, contains both an iodine and a bromine atom.

The Mechanistic Causality: Iodine is significantly more polarizable and possesses a weaker carbon-halogen bond compared to bromine. When treated with an alkyllithium reagent (n-BuLi) at cryogenic temperatures (-75°C), the lithium-iodine exchange occurs at a rate orders of magnitude faster than the lithium-bromine exchange[4]. This kinetic disparity allows for the quantitative generation of 4-bromo-2-ethylphenyllithium without disturbing the aryl bromide bond. If a Grignard approach (Mg turnings) were utilized, the higher temperatures required for insertion would inevitably lead to scrambling, bis-metallation, or the formation of benzyne intermediates.

Reaction Pathway Visualization

Pathway Start 4-Bromo-2-ethyl-1-iodobenzene CAS: 175278-30-5 Step1 Selective Lithiation n-BuLi (1.2 eq), THF, -75°C Start->Step1 Intermediate1 4-Bromo-2-ethylphenyllithium (Transient Aryllithium) Step1->Intermediate1 Step2 Electrophilic Trapping B(OiPr)3 (1.5 eq), -75°C to RT Intermediate1->Step2 Intermediate2 Lithium triisopropyl (4-bromo-2-ethylphenyl)borate Step2->Intermediate2 Step3 Acidic Hydrolysis 2M HCl (aq), 25°C Intermediate2->Step3 Product 4-Bromo-2-ethylphenylboronic acid CAS: 1046861-62-4 Step3->Product

Figure 1: Stepwise synthetic pathway for 4-Bromo-2-ethylphenylboronic acid via selective lithiation.

Self-Validating Experimental Protocol

The following methodology is adapted from validated patent literature utilized in the synthesis of herbicidal cyclic diones[4]. It is engineered as a self-validating system, ensuring that each phase is verified before proceeding.

Phase 1: Cryogenic Lithiation
  • Preparation: Purge a flame-dried 2 L three-neck round-bottom flask equipped with an internal thermocouple, mechanical stirrer, and dropping funnel with ultra-high purity nitrogen.

  • Dissolution: Add 4-bromo-2-ethyl-1-iodobenzene (80.0 g, 0.25 mol)[3] and anhydrous tetrahydrofuran (THF, 800 mL) to the reactor.

  • Cooling: Immerse the reactor in a dry ice/acetone bath and allow the internal temperature to equilibrate to -75°C.

  • Reagent Addition: Dropwise add n-butyllithium (1.6 M in hexanes, 188 mL, 0.30 mol) via the addition funnel over 45 minutes[4].

  • Self-Validation Checkpoint 1: After 15 minutes of post-addition stirring, withdraw a 0.5 mL reaction aliquot, quench it in 1 mL of distilled H₂O, and extract with ethyl acetate. Analyze via GC-MS. The chromatogram must confirm the complete disappearance of the starting material (m/z 310) and the exclusive presence of the quenched intermediate, 1-bromo-3-ethylbenzene (m/z 184, 186). Proceed only if conversion is >98%.

Phase 2: Electrophilic Borylation
  • Electrophile Addition: While strictly maintaining the internal temperature at -75°C, rapidly add triisopropyl borate (70.5 g, 86.5 mL, 0.375 mol) in one continuous portion.

  • Equilibration: Remove the cryogenic cooling bath and allow the reaction mixture to gradually warm to room temperature over a period of 2 hours.

  • Self-Validation Checkpoint 2: Perform TLC analysis (Hexanes:EtOAc 8:2). The complete consumption of the hydrophobic aryllithium intermediate and the formation of a highly polar, baseline-adhering borate complex indicates a successful trapping event.

Phase 3: Hydrolysis and Isolation
  • Hydrolysis: Cool the mixture to 0°C using an ice bath. Carefully quench the reaction by adding 2M aqueous HCl (300 mL) until the aqueous layer reaches pH 1-2. Stir vigorously for 1 hour to fully hydrolyze the borate ester to the free boronic acid.

  • Extraction: Separate the organic layer. Extract the aqueous phase with ethyl acetate (2 x 200 mL). Combine the organic layers, wash with saturated brine (200 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to approximately one-quarter of its original volume. Add cold hexanes (200 mL) to induce crystallization[4].

  • Collection: Filter the resulting white precipitate, wash thoroughly with cold hexanes to remove non-polar impurities, and dry under high vacuum to afford pure 4-bromo-2-ethylphenylboronic acid[1].

Reaction Optimization & Causality Matrix

To ensure reproducibility across different scales, the following matrix details the critical parameters and the chemical causality behind their strict enforcement.

Table 2: Operational Parameters and Mechanistic Consequences

ParameterStandard ConditionCausality / Consequence of Deviation
Temperature Control -75°C to -70°CCritical: Exceeding -70°C during n-BuLi addition provides enough thermal energy to initiate bromine-lithium exchange, leading to complex mixtures and potential benzyne formation[4].
Solvent Selection Anhydrous THFTHF strongly coordinates the lithium cation, accelerating the halogen exchange and stabilizing the resulting aryllithium intermediate. Non-polar solvents (e.g., pure hexanes) will stall the reaction.
Organolithium Source n-Butyllithium (1.2 eq)Provides the optimal balance of reactivity and safety. t-BuLi is unnecessarily pyrophoric for a highly reactive C-I exchange and complicates the byproduct profile.
Borate Electrophile Triisopropyl borateThe steric bulk of the isopropyl groups prevents multiple additions of the aryllithium species to the boron center, suppressing the formation of unwanted borinic acids or triarylboranes.

Downstream Applications in Drug Discovery & Agrochemicals

Once synthesized, 4-bromo-2-ethylphenylboronic acid is heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. For instance, patent literature highlights its use in the construction of herbicidal cyclic diones, pyrandiones, and thiopyrandiones[4]. The boronic acid is first coupled to a core scaffold via a Suzuki reaction, leaving the bromine atom intact. Subsequently, the bromine can be converted into a lead triacetate derivative or subjected to further cross-coupling to fine-tune the molecule's binding affinity and pharmacokinetic profile[1].

References

  • Title: 2 Source: Chemsigma

  • Title: 4 Source: Google Patents

  • Title: 1 Source: Google Patents

  • Title: 3 Source: Namiki-s

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 4-Bromo-2-ethylphenylboronic Acid: A Technical Guide for Advanced Cross-Coupling

Executive Summary In the landscape of modern medicinal chemistry and advanced materials synthesis, bifunctional building blocks are critical for the rapid assembly of complex polyaromatic scaffolds. 4-Bromo-2-ethylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials synthesis, bifunctional building blocks are critical for the rapid assembly of complex polyaromatic scaffolds. 4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4) stands out as a highly versatile reagent[1]. By possessing both a reactive boronic acid moiety and a latent aryl bromide, it enables orthogonal cross-coupling strategies. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its reactivity, and a self-validating protocol for its application in chemoselective synthesis.

Structural Anatomy & Electronic Causality

The molecular architecture of 4-Bromo-2-ethylphenylboronic acid (C₈H₁₀BBrO₂) is deliberately designed to balance reactivity and stability[1]. Its behavior in catalytic cycles is governed by two primary substituent effects:

  • The Para-Bromo Effect (Electronic): The bromine atom exerts a strong inductive electron-withdrawing effect (-I) across the aromatic ring. This increases the Lewis acidity of the boron atom, facilitating the rapid coordination of basic ligands (e.g., hydroxide or carbonate). This coordination is a mandatory prerequisite for forming the reactive tetrahedral boronate complex [ArB(OH)₃]⁻, which undergoes transmetalation in the Suzuki-Miyaura catalytic cycle.

  • The Ortho-Ethyl Effect (Steric): The ethyl group at the 2-position provides localized steric shielding around the boronic acid. While this slightly decelerates the transmetalation step compared to an unhindered phenyl ring, it provides a crucial advantage: it effectively suppresses unwanted side reactions such as protodeboronation and homocoupling, thereby increasing the overall fidelity of the reaction.

Physicochemical Properties

Understanding the baseline physical properties is essential for proper storage, handling, and solvent selection during experimental design.

PropertyValue / DescriptionCausality & Impact
CAS Number 1046861-62-4[1]Unique identifier for procurement and safety tracking.
Molecular Formula C₈H₁₀BBrO₂[1]Defines the stoichiometry for equivalent calculations.
Molecular Weight 228.88 g/mol [1]Used for precise molarity and yield determinations.
Physical State Solid powderTypical for arylboronic acids; requires weighing in ambient air but minimal moisture exposure.
Solubility Profile Soluble in THF, 1,4-Dioxane, DMF; Insoluble in neutral H₂OThe hydrophobic ethyl and bromo groups prevent aqueous solubility until an alkaline base converts it to a boronate salt.
Storage Conditions Sealed, dry, 2-8°C[1]Prevents thermodynamic dehydration into dormant boroxine (anhydride) trimers[2].

Orthogonal Reactivity Logic

The true value of 4-Bromo-2-ethylphenylboronic acid lies in its orthogonal reactivity. The carbon-boron (C-B) bond and the carbon-bromine (C-Br) bond possess vastly different activation energies toward palladium oxidative addition.

By selecting a mild catalyst (e.g., Pd(PPh₃)₄) and controlling the temperature, the boronic acid site reacts exclusively with an external aryl iodide. The C-Br bond remains entirely intact, serving as a latent electrophile for a subsequent, more aggressive coupling step (such as a Buchwald-Hartwig amination or a second Suzuki coupling using a highly active catalyst like Pd(dppf)Cl₂).

OrthogonalLogic Start 4-Bromo-2-ethylphenylboronic acid (Bifunctional) Step1 Suzuki Coupling 1 (Boronic Acid Reacts) Start->Step1 Mild Pd Catalyst Ar'-I Intermediate Aryl Bromide Intermediate (C-Br Bond Intact) Step1->Intermediate Chemoselective Step2 Cross-Coupling 2 (Bromide Reacts) Intermediate->Step2 Active Pd Catalyst Ar''-B(OH)2 or Amine Product Complex Target Molecule Step2->Product Final Assembly

Figure 1: Orthogonal cross-coupling logic leveraging differential site reactivity.

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To harness the bifunctional nature of this compound[3], the following protocol is designed to couple an aryl iodide at the boronic acid site while strictly preserving the C-Br bond.

Step-by-Step Methodology
  • Stoichiometric Preparation: In an oven-dried Schlenk flask, add 4-Bromo-2-ethylphenylboronic acid (1.0 equiv), the target Aryl Iodide (0.9 equiv), and Pd(PPh₃)₄ (5 mol%).

    • Causality: The aryl iodide is kept as the limiting reagent (0.9 equiv) to ensure its complete consumption, preventing it from competing with the latent bromide in later stages. Pd(PPh₃)₄ is chosen because it readily undergoes oxidative addition with iodides but is kinetically sluggish with bromides at moderate temperatures.

  • Atmospheric Degassing: Evacuate and backfill the flask with Argon (3 cycles).

    • Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides. Strict inert conditions ensure catalyst longevity.

  • Biphasic Solvent System: Add degassed Toluene and 2M aqueous K₂CO₃ in a 4:1 volumetric ratio.

    • Causality: The biphasic system dissolves the inorganic base in the aqueous layer while keeping the organic reactants in the toluene phase, facilitating smooth interfacial transmetalation without precipitating the boronate intermediate.

  • Thermal Activation: Heat the mixture to 80°C with vigorous stirring for 4-6 hours.

  • Aqueous Quenching: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.

Protocol N1 1. Degassing & Setup (Ar/N2 Atmosphere) N2 2. Reagent Addition (Pd(PPh3)4, K2CO3, Ar-I) N1->N2 Prevent Pd oxidation N3 3. Thermal Activation (80°C, 4-6 hours) N2->N3 Initiate Catalytic Cycle N4 4. Aqueous Workup (EtOAc Extraction) N3->N4 Complete Conversion N5 5. Isotopic MS Validation (Confirm 1:1 M/M+2 ratio) N4->N5 Isolate Intermediate

Figure 2: Self-validating experimental workflow for chemoselective Suzuki coupling.

System Self-Validation (Analytical Characterization)

To validate that the protocol successfully achieved chemoselectivity (i.e., the boronic acid reacted but the bromide did not), the crude mixture must be analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The Validation Metric: The target intermediate must display a characteristic 1:1 isotopic doublet corresponding to the molecular ion (M) and (M+2). This 1:1 ratio is the universal signature of the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. If the M+2 peak is missing, it indicates catastrophic over-coupling (loss of the bromide), and the thermal activation temperature must be lowered in subsequent runs.

Sources

Foundational

4-Bromo-2-ethylphenylboronic acid CAS number 1046861-62-4

An In-depth Technical Guide to 4-Bromo-2-ethylphenylboronic acid (CAS 1046861-62-4) Authored for Researchers, Scientists, and Drug Development Professionals Introduction and Strategic Overview 4-Bromo-2-ethylphenylboroni...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Bromo-2-ethylphenylboronic acid (CAS 1046861-62-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

4-Bromo-2-ethylphenylboronic acid is a specialized, trifunctional aromatic building block of significant interest in medicinal chemistry and advanced organic synthesis. Its unique substitution pattern—featuring a boronic acid, a bromine atom, and an ethyl group—offers a powerful combination of reactivity and structural influence. The boronic acid moiety serves as a primary handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to construct complex biaryl systems.[1][2]

The true strategic value of this reagent lies in its orthogonal functionalities. The ethyl group at the ortho position provides steric bulk, which can be exploited to induce axial chirality (atropisomerism) in the resulting biaryl products, a critical feature in modern catalyst and drug design.[3] Simultaneously, the bromine atom at the para position is retained post-coupling, serving as a secondary reactive site for subsequent diversification, allowing for the systematic exploration of chemical space in drug discovery programs. This guide provides a comprehensive technical overview of its properties, a plausible synthetic strategy, core applications, and its strategic importance in the development of novel therapeutics.

cluster_structure 4-Bromo-2-ethylphenylboronic acid node1 node2 CAS: 1046861-62-4 Formula: C₈H₁₀BBrO₂ MW: 228.88 g/mol

Caption: Chemical structure of 4-Bromo-2-ethylphenylboronic acid.

Physicochemical Properties, Safety, and Handling

The effective application of any reagent begins with a thorough understanding of its physical properties and safe handling requirements. While a specific, comprehensive safety data sheet for CAS 1046861-62-4 is not publicly aggregated, data from closely related arylboronic acids provide a reliable framework for its management.[4][5][6]

Key Properties
PropertyValueSource
CAS Number 1046861-62-4[7][8]
Molecular Formula C₈H₁₀BBrO₂[7][8][9]
Molecular Weight 228.88 g/mol [7][8]
Purity Commercially available at ≥98%[7]
Appearance Off-white to white solid/powder (inferred)[10]
Storage Sealed in a dry environment at 2-8°C[7][11]
SMILES CCC1=CC(=CC=C1B(O)O)Br[7]
Safe Handling and Storage Protocol

As a Senior Application Scientist, my primary recommendation is to treat all boronic acids with a consistent level of care, assuming potential for irritation and hygroscopicity.

  • Personal Protective Equipment (PPE): Always handle the compound within a fume hood. Wear standard PPE, including nitrile gloves, a lab coat, and safety glasses with side shields.[12]

  • Ventilation: Ensure adequate ventilation to minimize inhalation of dust particles.[10][13]

  • Storage Integrity: 4-Bromo-2-ethylphenylboronic acid should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C.[7][10] Boronic acids can be susceptible to dehydration to form boroxines, their cyclic anhydrides, though this is often reversible upon exposure to water during reaction setup.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4]

  • Spill & Disposal: In case of a spill, sweep up the solid material carefully to avoid generating dust and place it in a suitable container for disposal.[10] Dispose of the chemical waste in accordance with local and national regulations.

Proposed Synthesis Pathway

While specific vendor-proprietary synthesis methods may vary, a plausible and robust laboratory-scale synthesis of 4-Bromo-2-ethylphenylboronic acid can be designed based on established organometallic principles. The most direct conceptual route involves a directed ortho-lithiation followed by borylation, or more commonly, a halogen-metal exchange from a dibrominated precursor.

Proposed Workflow: Lithiation-Borylation

  • Starting Material Selection: The logical precursor is 1,4-dibromo-2-ethylbenzene. This provides the correct substitution pattern from the outset.

  • Halogen-Metal Exchange: The key step is a selective lithium-halogen exchange. The bromine atom at the 1-position is sterically more accessible than the one at the 4-position, but regioselectivity can be challenging. A more controlled approach might involve a different starting material, but for this example, we proceed with the dibromo-precursor. The reaction is conducted at cryogenic temperatures (-78 °C) using an organolithium reagent like n-butyllithium (n-BuLi) in an anhydrous ether solvent such as tetrahydrofuran (THF). The extremely low temperature is critical to prevent side reactions and decomposition of the aryllithium intermediate.

  • Borylation: The generated aryllithium species is a potent nucleophile. It is quenched by the addition of a trialkyl borate, typically trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃). The borate ester acts as the electrophilic boron source.

  • Hydrolysis: The final step is an acidic workup (e.g., with dilute HCl), which hydrolyzes the boronate ester intermediate to yield the desired 4-Bromo-2-ethylphenylboronic acid.

start 1,4-Dibromo-2-ethylbenzene step1 Halogen-Metal Exchange Reagents: n-BuLi, Anhydrous THF Condition: -78 °C start->step1 intermediate Aryllithium Intermediate step1->intermediate step2 Borylation (Quench) Reagent: Trimethyl Borate (B(OMe)₃) intermediate->step2 boronate Boronate Ester Intermediate step2->boronate step3 Acidic Workup (Hydrolysis) Reagent: Dilute HCl (aq) boronate->step3 product 4-Bromo-2-ethylphenylboronic acid step3->product

Caption: Proposed synthetic workflow for 4-Bromo-2-ethylphenylboronic acid.

Core Application: Suzuki-Miyaura Cross-Coupling

The premier application of 4-Bromo-2-ethylphenylboronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, forming the backbone of countless pharmaceutical agents and advanced materials.[2][14]

Mechanistic Rationale

The catalytic cycle is a well-understood, three-stage process that underscores the importance of each reaction component.

  • Oxidative Addition: A low-valent palladium(0) catalyst complex reacts with an organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

  • Transmetalation: This is the rate-determining step. The boronic acid (Ar²-B(OH)₂) must first be activated by a base (e.g., K₂CO₃, Na₂CO₃) to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻).[14] This boronate then transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the final biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex1 Ar¹-Pd(II)(X)L₂ pd0->pd_complex1  +Ar¹-X product Ar¹-Ar² (Biaryl Product) trans Transmetalation pd_complex2 Ar¹-Pd(II)(Ar²)L₂ red_elim Reductive Elimination pd_complex1->pd_complex2  +[Ar²B(OH)₃]⁻ pd_complex2->pd0  -Ar¹-Ar² ar_x Ar¹-X (Organohalide) ar_b Ar²-B(OH)₂ (Our Boronic Acid) base Base (e.g., K₂CO₃) boronate [Ar²B(OH)₃]⁻ (Activated Boronate)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol

This protocol describes a general procedure for coupling 4-Bromo-2-ethylphenylboronic acid with a generic aryl bromide.

  • System Preparation (Self-Validation Check 1: Inertness):

    • To a flame-dried Schlenk flask, add 4-Bromo-2-ethylphenylboronic acid (1.1 eq.), the desired aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

    • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. The causality here is that the Pd(0) catalyst is oxygen-sensitive and can be deactivated by oxidation. An inert atmosphere is crucial for catalytic turnover.

  • Solvent Addition (Self-Validation Check 2: Phase & Solubility):

    • Using a syringe, add a degassed solvent mixture. A common system is a 3:1 to 5:1 mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water.

    • The biphasic solvent system is chosen for its ability to dissolve both the organic-soluble reactants and the water-soluble inorganic base, facilitating the formation of the active boronate species at the phase interface.

  • Reaction Execution (Self-Validation Check 3: Thermal Control):

    • Lower the flask into a pre-heated oil bath (typically 80-110 °C).

    • Stir the reaction vigorously to ensure efficient mixing between the two phases.

    • Monitor the reaction progress by TLC or LC-MS. The disappearance of the limiting reagent (typically the aryl bromide) validates reaction completion.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine to remove the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to isolate the desired biaryl compound.

Strategic Value in Drug Discovery

The incorporation of boronic acids into medicinal chemistry has been validated by FDA-approved drugs like Bortezomib (Velcade).[1][15] 4-Bromo-2-ethylphenylboronic acid offers specific advantages for lead optimization:

  • Modulation of Physicochemical Properties: The ethyl group increases lipophilicity (logP), which can enhance membrane permeability. Its steric hindrance can also disrupt planarity in the final molecule, potentially reducing off-target toxicity associated with flat, aromatic compounds.

  • Access to Atropisomers: The ortho-ethyl group creates a significant rotational barrier when coupled with another substituted aryl ring. This provides a direct route to atropisomeric biaryls, which are a growing class of chiral ligands and drug candidates.[3]

  • Vector for Further Synthesis: The para-bromo substituent is a key strategic element. It remains unreacted under standard Suzuki conditions, acting as a versatile handle for subsequent functionalization. This allows for a "late-stage diversification" approach, where a core scaffold can be modified in the final steps of a synthesis to create a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

4-Bromo-2-ethylphenylboronic acid (CAS 1046861-62-4) is far more than a simple reagent; it is a sophisticated tool for molecular design. Its trifunctional nature provides chemists with precise control over the synthesis of complex biaryl structures that are central to modern drug discovery. By understanding its properties, handling requirements, and the mechanistic underpinnings of its reactivity, researchers can fully leverage its potential to accelerate the development of novel, high-value chemical entities.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from Carl ROTH website. [Link]

  • AOBChem. (n.d.). (2-Bromo-4-ethylphenyl)boronic acid. Retrieved from AOBChem website. [Link]

  • Singh, S., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

  • Akkaraguni, R., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. [Link]

  • Pissinate, K., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • CP Lab Chemicals. (n.d.). 4-(2-Bromoethyl)phenylboronic acid, min 98%, 1 gram. Retrieved from CP Lab Chemicals website. [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Retrieved from ResearchGate website. [Link]

  • Hall, D. G. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. [Link]

  • Yeoh, S. D., et al. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N₂O₂. [Link]

  • Bentham Open. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Retrieved from Bentham Open website. [Link]

  • Ottokemi. (n.d.). 4-Ethylphenylboronic acid, 97% 63139-21-9. Retrieved from Ottokemi website. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from Beilstein Journals website. [Link]

Sources

Exploratory

Orthogonal Functionalization Strategies Using 4-Bromo-2-ethylphenylboronic Acid: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and materials science, the demand for modular, highly functionalized biaryl scaffolds has driven the development of bifunctional building blocks. 4-Bromo-2-ethylphenylboronic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the demand for modular, highly functionalized biaryl scaffolds has driven the development of bifunctional building blocks. 4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4) represents a premier class of orthogonal reagents. By housing both a boronic acid moiety and a bromide leaving group on the same aromatic ring, this compound enables sequential, site-selective cross-coupling reactions. This whitepaper provides an in-depth mechanistic analysis, structural rationale, and field-validated experimental protocols for maximizing the utility of this specialized building block.

Physicochemical Profiling & Structural Logic

The strategic value of 4-bromo-2-ethylphenylboronic acid lies in its precise substitution pattern. The ethyl group at the 2-position resides ortho to the boronic acid and meta to the bromide. This structural arrangement provides critical steric shielding around the boronic acid, which dictates the kinetics of transmetalation during palladium catalysis, while leaving the C-Br bond sterically accessible for downstream functionalization.

Furthermore, when incorporated into a biaryl system, the ortho-ethyl group forces a dihedral twist between the aromatic rings. This breaking of planarity is a highly sought-after property in medicinal chemistry to improve aqueous solubility and prevent flat-molecule aggregation[1].

Quantitative Data Summary
PropertySpecification
Chemical Name 4-Bromo-2-ethylphenylboronic acid
CAS Registry Number 1046861-62-4[1]
Molecular Formula C₈H₁₀BBrO₂[1]
Molecular Weight 228.88 g/mol [1]
SMILES String CCC1=CC(=CC=C1B(O)O)Br[1]
Physical State Solid (White to off-white powder)
Storage Conditions 2-8°C, sealed in dry conditions[1]
Primary Reactivity Chemoselective Suzuki-Miyaura cross-coupling

Orthogonal Reactivity & Mechanistic Pathways

The core utility of this molecule is its orthogonal reactivity . The C-B(OH)₂ bond is highly reactive under standard Pd-catalyzed Suzuki-Miyaura conditions using weak bases (e.g., K₂CO₃). In contrast, the C-Br bond is significantly less reactive toward oxidative addition under these mild conditions, especially when competing against an aryl iodide (Ar-I) partner. This kinetic differential allows researchers to selectively couple the boronic acid first, isolating the 4-bromo-2-ethyl-1-arylbenzene intermediate. Subsequently, the intact C-Br bond can be activated using stronger bases (e.g., NaOtBu) and electron-rich ligands (e.g., XPhos) for Buchwald-Hartwig aminations or secondary Suzuki couplings.

OrthogonalReactivity A 4-Bromo-2-ethylphenylboronic acid (Bifunctional) B Suzuki-Miyaura Coupling (Pd) A->B Ar-I, Base C 4-Bromo-2-ethyl-1-arylbenzene (Intermediate) B->C Chemoselective B(OH)2 reaction D Buchwald-Hartwig or Sonogashira C->D Amine/Alkyne E Asymmetric Biaryl Scaffold (Target) D->E C-Br functionalization

Figure 1: Orthogonal functionalization workflow of 4-bromo-2-ethylphenylboronic acid.

The Catalytic Cycle

To achieve chemoselectivity, the choice of catalyst is paramount. The ortho-ethyl group introduces steric bulk that can slow the transmetalation step. Utilizing a catalyst with a large bite angle, such as Pd(dppf)Cl₂, accelerates the subsequent reductive elimination step, effectively pulling the catalytic cycle forward and preventing catalyst stalling or off-target protodeboronation.

SuzukiCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-I) Pd0->OA PdII Pd(II) Intermediate OA->PdII TM Transmetalation with 4-Br-2-Et-Ph-B(OH)2 PdII->TM Base activates B(OH)2 PdII_2 Diaryl Pd(II) Complex TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RE->Product

Figure 2: Catalytic cycle for the chemoselective Suzuki coupling of the boronic acid.

Applications in Drug Discovery & Agrochemicals

The unique substitution pattern of 4-bromo-2-ethylphenylboronic acid has made it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Notably, it has been heavily utilized in the patent literature for the synthesis of novel cyclic dione herbicides, including pyrandiones, thiopyrandiones, and cyclohexanetriones[2][3]. In these applications, the boronic acid is coupled to a core scaffold, while the preserved bromide is later functionalized to tune the lipophilicity and target-binding affinity of the herbicide, demonstrating the molecule's vital role in structure-activity relationship (SAR) optimization[3].

Experimental Protocols: Self-Validating Systems

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple an aryl iodide (Ar-I) with the boronic acid while preserving the C-Br bond.

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried Schlenk flask, combine the aryl iodide (1.0 equiv), 4-bromo-2-ethylphenylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The slight 0.05 equiv excess of the boronic acid compensates for trace protodeboronation, ensuring complete consumption of the valuable Ar-I.

  • Solvent & Base Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) and K₂CO₃ (2.0 equiv).

    • Causality: Water is strictly required to dissolve the inorganic base and form the reactive boronate complex necessary for transmetalation. Degassing prevents oxidative homocoupling of the boronic acid.

  • Reaction Execution: Purge the flask with N₂ (3 vacuum/backfill cycles) and heat to 80°C for 4-6 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS at 254 nm. The disappearance of the Ar-I mass peak alongside the persistence of the C-Br isotopic signature (a distinct 1:1 M/M+2 ratio) in the product confirms that chemoselectivity has been maintained. 80°C provides sufficient thermal energy for Ar-I oxidative addition without activating the C-Br bond.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Downstream Buchwald-Hartwig Amination

Objective: Functionalize the preserved C-Br bond of the resulting biaryl intermediate with an amine.

Step-by-Step Methodology:

  • Reagent Loading: In a dry Schlenk tube, combine the biaryl intermediate from Protocol 1 (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Base & Solvent: Add NaOtBu (1.5 equiv) and anhydrous Toluene.

    • Causality: Because the C-Br bond is now part of a sterically hindered and electronically deactivated biaryl system, a strong base (NaOtBu) and a highly electron-rich, bulky biarylphosphine ligand (XPhos) are mandatory to force oxidative addition.

  • Reaction Execution: Seal the tube, purge with N₂, and heat at 100°C for 12 hours.

  • Workup: Filter the crude mixture through a tightly packed Celite pad to remove precipitated palladium black. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Google Patents. "WO2009019005A2 - Novel herbicides". World Intellectual Property Organization.

Sources

Foundational

A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Utility of the Boron-Carbon Bond Substituted phenylboronic acids, a class of organoboron compounds featuring a phenyl ring bonded...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of the Boron-Carbon Bond

Substituted phenylboronic acids, a class of organoboron compounds featuring a phenyl ring bonded to a boronic acid moiety (-B(OH)₂), have become indispensable tools in modern organic chemistry and medicinal chemistry. Their stability, low toxicity, and versatile reactivity have propelled them from chemical curiosities to cornerstone reagents in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the discovery, historical development, and evolving applications of these remarkable compounds, with a focus on the underlying chemical principles and practical methodologies that have cemented their importance in the scientific landscape.

A Historical Timeline: From Obscurity to Nobel Prize-Winning Prominence

The journey of phenylboronic acids is a testament to the cumulative nature of scientific discovery, with early, fundamental research laying the groundwork for transformative applications decades later.

The Dawn of Aryl-Boron Chemistry (1880)

The first synthesis of a phenylboronic acid derivative was reported in 1880 by Michaelis and Becker.[1] They prepared benzeneboronyl dichloride by heating diphenylmercury with boron trichloride in a sealed tube, which upon hydrolysis yielded phenylboronic acid.[1] This early work, while groundbreaking, did not immediately lead to widespread application, as the synthetic methods were harsh and the utility of the resulting compounds was not yet apparent.

The Grignard Era and Early Synthetic Advances (Early 20th Century)

The development of Grignard reagents in the early 20th century provided a more accessible route to phenylboronic acids. The reaction of a phenylmagnesium bromide with a trialkyl borate, such as trimethyl borate, followed by hydrolysis, became a common method for their preparation.[1][2][3][4] This approach offered a significant improvement over the earlier organomercury-based methods and made a wider range of substituted phenylboronic acids accessible for study.[5]

The Hydroboration Revolution and the Rise of Organoboranes (1950s-1970s)

The landscape of organoboron chemistry was fundamentally altered by the pioneering work of Herbert C. Brown. His discovery of the hydroboration reaction in the 1950s provided a powerful and versatile method for the synthesis of organoboranes.[6][7] While not directly a method for synthesizing phenylboronic acids, Brown's work demonstrated the immense synthetic potential of the carbon-boron bond and laid the conceptual foundation for the development of modern cross-coupling reactions. His contributions were recognized with the Nobel Prize in Chemistry in 1979.[6]

The Suzuki-Miyaura Coupling: A Paradigm Shift in C-C Bond Formation (1979)

A pivotal moment in the history of phenylboronic acids arrived in 1979 with the report of a palladium-catalyzed cross-coupling reaction by Akira Suzuki and Norio Miyaura.[8] This reaction, now famously known as the Suzuki-Miyaura coupling, enabled the efficient formation of a carbon-carbon bond between an organoboron compound (like a phenylboronic acid) and an organic halide.[1][8] The mild reaction conditions, high functional group tolerance, and the stability of the boronic acid reagents contributed to its rapid adoption by the synthetic chemistry community.[9] For this groundbreaking work, Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010.[8]

The Chemistry of Phenylboronic Acids: Synthesis and Reactivity

The utility of substituted phenylboronic acids is underpinned by the diverse and reliable methods for their synthesis and their predictable reactivity in a range of chemical transformations.

Modern Synthetic Methodologies

While the Grignard-based synthesis remains a viable method, several other powerful techniques have been developed to access a vast array of substituted phenylboronic acids.

  • Miyaura Borylation: This palladium-catalyzed reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to convert aryl halides or triflates directly into the corresponding boronic esters, which can then be hydrolyzed to the boronic acids.[7][8]

  • Iridium-Catalyzed C-H Borylation: A more recent and atom-economical approach involves the direct borylation of aromatic C-H bonds catalyzed by iridium complexes.[10] This method allows for the synthesis of phenylboronic acids without the need for pre-functionalized starting materials.[10]

  • Sandmeyer-type Borylation: This metal-free method enables the conversion of arylamines to arylboronates via diazotization followed by reaction with a diboron reagent.[8]

The choice of synthetic method is often dictated by the desired substitution pattern on the phenyl ring and the compatibility of functional groups with the reaction conditions.

Table 1: Comparison of Common Synthetic Methods for Substituted Phenylboronic Acids

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Grignard Reaction Aryl HalideMg, Trialkyl borateCost-effective, well-establishedLimited functional group tolerance
Miyaura Borylation Aryl Halide/TriflatePd catalyst, Diboron reagentHigh functional group tolerance, mild conditionsCost of Pd catalyst and diboron reagent
Ir-Catalyzed C-H Borylation AreneIr catalyst, Diboron reagentHigh atom economy, direct functionalizationCatalyst sensitivity, regioselectivity can be an issue
Sandmeyer-type Borylation ArylamineNaNO₂, Diboron reagentMetal-free, utilizes readily available starting materialsDiazonium salts can be unstable
The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) species.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X      L₂ Pd0->ArPdX OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'      L₂ ArPdX->ArPdAr_prime Transmetalation->ArPdAr_prime Ar'-B(OH)₂ Base ArPdAr_prime->Pd0 RedElim Reductive Elimination RedElim->Pd0 Regenerated Catalyst Product Ar-Ar' RedElim->Product ArX Ar-X Ar_primeBOH2 Ar'-B(OH)₂ Base Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative substituted phenylboronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of 4-Methoxyphenylboronic Acid

This protocol describes the synthesis of 4-methoxyphenylboronic acid from 4-bromoanisole via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 4-Bromoanisole

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF to the dropping funnel.

    • Add a small portion of the 4-bromoanisole solution to the magnesium turnings and gently heat to initiate the reaction (disappearance of the iodine color).

    • Slowly add the remaining 4-bromoanisole solution to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid until the solution is acidic.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to obtain pure 4-methoxyphenylboronic acid.

Protocol 2: Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid with 4-Bromoacetophenone

This protocol details the synthesis of 4-acetyl-4'-methoxybiphenyl.

Materials:

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • 4-Bromoacetophenone (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromoacetophenone, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Add the palladium(II) acetate and triphenylphosphine.

    • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-acetyl-4'-methoxybiphenyl.

Substituted Phenylboronic Acids in Drug Discovery and Development

The unique properties of the boronic acid functional group have made it a valuable pharmacophore in drug design. Boronic acids can form reversible covalent bonds with diols, such as those found in saccharides and the active sites of certain enzymes, leading to potent and selective inhibition.

Bortezomib: A Landmark in Proteasome Inhibition

A prime example of a successful drug featuring a substituted phenylboronic acid is bortezomib (Velcade®), a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome.[2] The proteasome is a cellular complex responsible for degrading damaged or unnecessary proteins.[10] In cancer cells, particularly multiple myeloma, inhibition of the proteasome disrupts protein homeostasis, leading to cell cycle arrest and apoptosis.[2][10][11]

The boron atom in bortezomib is key to its mechanism of action, forming a stable, yet reversible, tetrahedral intermediate with the hydroxyl group of a threonine residue in the active site of the proteasome.[12]

Bortezomib_Mechanism cluster_proteasome Proteasome Active Site Threonine Threonine Residue (with -OH group) Tetrahedral_Intermediate Reversible Tetrahedral Intermediate Bortezomib Bortezomib (with -B(OH)₂ group) Bortezomib->Tetrahedral_Intermediate Forms covalent bond with Threonine -OH Inhibition Proteasome Inhibition Tetrahedral_Intermediate->Inhibition Leads to Apoptosis Apoptosis of Cancer Cell Inhibition->Apoptosis Induces

Sources

Exploratory

An In-depth Technical Guide on 4-Bromo-2-ethylphenylboronic Acid: Properties, Applications, and Protocols

Abstract This technical guide offers a comprehensive examination of 4-Bromo-2-ethylphenylboronic acid, a pivotal reagent in contemporary organic synthesis. Tailored for an audience of researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide offers a comprehensive examination of 4-Bromo-2-ethylphenylboronic acid, a pivotal reagent in contemporary organic synthesis. Tailored for an audience of researchers, scientists, and professionals in drug development, this document elucidates the compound's theoretical properties, practical applications, and detailed experimental methodologies. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible understanding for its application in complex synthetic challenges.

Introduction: A Versatile Building Block

4-Bromo-2-ethylphenylboronic acid is a specialized arylboronic acid that has emerged as a significant building block in the synthesis of complex organic molecules. Its structure, featuring a bromine atom and an ethyl group ortho to the boronic acid moiety, provides a unique combination of reactivity and steric influence. The bromine atom serves as a versatile functional handle, most notably for palladium-catalyzed cross-coupling reactions, while the ortho-ethyl group can direct the stereochemical outcome of these transformations. This guide provides an in-depth exploration of its chemical and physical characteristics, with a primary focus on its application in the widely utilized Suzuki-Miyaura coupling reaction.

Core Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is essential for its effective use in synthesis, including solvent selection, reaction temperature optimization, and appropriate storage. The key properties of 4-Bromo-2-ethylphenylboronic acid are detailed below.

PropertyValue
Molecular Formula C₈H₁₀BBrO₂[1]
Molecular Weight 228.88 g/mol [1]
Appearance White to off-white solid
Melting Point Not available
Boiling Point 331.0±52.0 °C (at 760 mmHg)[2]
Solubility Soluble in common organic solvents like THF, Dioxane, and DMF
CAS Number 1046861-62-4[1][3]

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The paramount application of 4-Bromo-2-ethylphenylboronic acid is as a substrate in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms carbon-carbon bonds, a fundamental transformation in the construction of biaryl and poly-aryl structures prevalent in pharmaceuticals and functional materials.[4]

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a Pd(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide.

  • Transmetalation: The organoboron species (in this case, 4-Bromo-2-ethylphenylboronic acid, activated by a base) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. The steric hindrance provided by the ortho-ethyl group on 4-Bromo-2-ethylphenylboronic acid can significantly influence the rate and outcome of the transmetalation and reductive elimination steps, a factor that can be exploited in complex syntheses.[]

Experimental Workflow: A Validated Protocol

The following protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction. The rationale behind each step is explained to ensure a self-validating and reproducible workflow.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Combine Reactants: 4-Bromo-2-ethylphenylboronic acid, Aryl Halide, Base, and Pd Catalyst in a Schlenk Flask prep2 Add Anhydrous Solvent (e.g., Dioxane/Water) prep1->prep2 prep3 Degas the Mixture (e.g., Argon sparging or Freeze-Pump-Thaw) prep2->prep3 reaction Heat the reaction mixture (e.g., 80-100 °C) under an inert atmosphere prep3->reaction monitoring Monitor progress by TLC or GC-MS reaction->monitoring workup1 Cool to Room Temperature and Quench monitoring->workup1 workup2 Extract with an Organic Solvent workup1->workup2 workup3 Wash with Brine and Dry over Na2SO4 workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purification Purify by Column Chromatography workup4->purification final_product final_product purification->final_product Isolated Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromo-2-ethylphenylboronic acid (1.0 equivalent)

  • Aryl halide (1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst. A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with 4-Bromo-2-ethylphenylboronic acid, the aryl halide, the palladium catalyst, and the base.

  • Solvent Addition: The chosen solvent system is added via syringe. The use of a biphasic system with water often facilitates the dissolution of the inorganic base.

  • Degassing: The reaction mixture is thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Reaction: The mixture is heated to the appropriate temperature (typically between 80-100 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed with water and brine to remove the base and other inorganic salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

Synthesis and Characterization

4-Bromo-2-ethylphenylboronic acid is typically synthesized from a corresponding aryl bromide. A common synthetic route involves the lithiation of the aryl bromide followed by reaction with a trialkyl borate and subsequent acidic workup.[6]

Synthesis A 1,4-Dibromo-2-ethylbenzene B n-BuLi, THF, -78 °C (Lithium-Halogen Exchange) A->B C Intermediate Aryllithium Species B->C D Triisopropyl borate (Electrophilic Quench) C->D E Boronate Ester Intermediate D->E F Aqueous Acidic Workup (e.g., HCl) E->F G 4-Bromo-2-ethylphenylboronic acid F->G

Caption: A representative synthetic pathway to 4-Bromo-2-ethylphenylboronic acid.

Characterization: The identity and purity of 4-Bromo-2-ethylphenylboronic acid are confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry: To verify the molecular weight.[1]

  • Infrared Spectroscopy: To identify characteristic functional group vibrations.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4-Bromo-2-ethylphenylboronic acid.

  • General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7][8] In case of eye contact, rinse cautiously with water for several minutes.[7][8] If inhaled, move to fresh air.[8] If swallowed, call a poison center or doctor.[7][8]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][8]

Conclusion

4-Bromo-2-ethylphenylboronic acid is a highly valuable and versatile building block in organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions is well-established, providing a reliable method for the formation of C-C bonds. The insights into its properties, reactivity, and handling provided in this guide are intended to facilitate its effective and safe use in the design and execution of novel synthetic strategies.

References

  • ResearchGate. (n.d.). Suzuki cross-coupling of 4-bromoanisole and phenylboronic acid.... Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-ethylphenol. Retrieved March 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Retrieved March 10, 2026, from [Link]

Sources

Foundational

4-Bromo-2-ethylphenylboronic acid stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-ethylphenylboronic Acid Abstract 4-Bromo-2-ethylphenylboronic acid is a vital building block in modern synthetic chemistry, particularly valued in pal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-ethylphenylboronic Acid

Abstract

4-Bromo-2-ethylphenylboronic acid is a vital building block in modern synthetic chemistry, particularly valued in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules in drug discovery and materials science. The integrity of this reagent is paramount for achieving reproducible and high-yielding results. However, like many organoboron compounds, its stability is not absolute and is highly dependent on environmental conditions. This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and empirically validated best practices for the storage and handling of 4-Bromo-2-ethylphenylboronic acid to ensure its long-term viability and performance in sensitive applications.

Introduction: The Utility and Challenges of a Key Synthetic Reagent

Phenylboronic acids are indispensable tools in organic synthesis, most notably as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction. Their general stability, ease of handling compared to other organometallics, and low toxicity make them highly attractive. 4-Bromo-2-ethylphenylboronic acid, with its specific substitution pattern, offers synthetic chemists a versatile scaffold for introducing a brominated and sterically hindered phenyl moiety, a common motif in pharmacologically active compounds.

Despite their utility, the boronic acid functional group, B(OH)₂, is susceptible to specific degradation pathways that can compromise the reagent's purity and reactivity. Understanding the causality behind this instability is the first step toward effective preservation. This document serves as a technical resource for researchers, outlining the mechanisms of degradation and providing a robust framework for storage and handling protocols.

The Chemical Landscape: Understanding Stability and Degradation

The stability of 4-Bromo-2-ethylphenylboronic acid is governed by the inherent reactivity of the boronic acid group. The primary routes of degradation are dehydration to form boroxines and, to a lesser extent, oxidation and protodeboronation.

Dehydration to Boroxine: The Primary Stability Concern

The most prevalent and often reversible degradation pathway for phenylboronic acids is intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2] This process is driven by the removal of water and can be accelerated by heat.

  • Mechanism: Three molecules of the boronic acid condense, eliminating three molecules of water to form a stable six-membered ring composed of alternating boron and oxygen atoms.

  • Consequence: The formation of boroxine alters the molecular weight and stoichiometry of the reagent. While this process is often reversible upon exposure to water or during the aqueous workup of a reaction, relying on this reversal is not ideal for precise, stoichiometric-sensitive reactions. The presence of significant boroxine content means the actual amount of active monomeric boronic acid is lower than weighed.

The equilibrium between the boronic acid and its boroxine can be illustrated as follows:

G cluster_1 Boroxine cluster_2 3x Water BA1 R-B(OH)₂ Boroxine (R-BO)₃ BA1->Boroxine + Heat BA2 R-B(OH)₂ BA3 R-B(OH)₂ Boroxine->BA1 + H₂O H2O 3 H₂O

Caption: Reversible dehydration of boronic acid to its trimeric anhydride, boroxine.

Other Degradation Pathways

While boroxine formation is the main concern, other mechanisms can affect purity over time:

  • Oxidation: The carbon-boron bond can be susceptible to oxidative cleavage, particularly in the presence of strong oxidizing agents or certain metals. This process is generally less common under proper storage but can be initiated by atmospheric oxygen over long periods, especially if catalyzed by impurities. A study on a peptide boronic acid derivative suggested that an oxidative pathway was a major initial route of degradation, cleaving the boronic acid group to yield an alcohol.[3]

  • Protodeboronation: This involves the cleavage of the C-B bond and its replacement with a C-H bond. While typically requiring acidic or basic conditions and often catalyzed by transition metals, it can occur slowly over time in the presence of acidic or nucleophilic impurities. Studies have shown that protonolysis of phenylboronic acid can be catalyzed by carboxylic acids.[4]

Core Protocol: Optimal Storage and Handling

To mitigate the degradation pathways described above, a stringent set of storage and handling procedures is required. The primary goals are to minimize exposure to moisture, atmospheric oxygen, and heat.

Recommended Storage Conditions

The consensus from supplier safety data sheets (SDS) and best practices for organoboron compounds points to a specific set of environmental controls.[5][6][7][8][9]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) Slows the rate of all chemical degradation pathways, including the equilibrium formation of boroxine.[5][7]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis/dehydration cycles.
Moisture Sealed in Dry / Desiccated Boronic acids can be hygroscopic.[10][11] Dry storage is critical to prevent water absorption, which can lead to caking and potential hydrolysis issues.[11][12]
Container Tightly-sealed, Opaque Vial A tight seal is the primary barrier against atmospheric contaminants.[6][8][13] Opaque containers protect against potential light-induced degradation, although this is a secondary concern for this compound.
Incompatibles Store away from Strong Oxidizing Agents, Strong Acids, and Alkalis Prevents accidental contact and violent reactions.[6][13][14]
Step-by-Step Handling Procedure

Proper handling is as crucial as long-term storage. Each time the container is opened, the material is exposed to the ambient environment.

  • Preparation: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid.

  • Environment: Conduct all manipulations in a well-ventilated fume hood or, for maximum protection, within a glovebox under an inert atmosphere.[8][9][15]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[8][15]

  • Dispensing: Open the container briefly. Use a clean, dry spatula to quickly weigh the desired amount of the solid into a separate vessel.

  • Resealing: Immediately and tightly reseal the main container. If not in a glovebox, it is best practice to flush the headspace of the container with an inert gas like argon or nitrogen before sealing.

  • Cleanup: Clean any spills promptly. Dispose of contaminated materials according to institutional and local regulations.[16]

Quality Control: A Workflow for Ensuring Reagent Integrity

Regularly assessing the purity of 4-Bromo-2-ethylphenylboronic acid, especially for older batches or those that may have been improperly stored, is essential for reliable chemistry.

Experimental Protocol: Purity Assessment by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a rapid and effective method for confirming the identity and assessing the purity of the boronic acid.

  • Sample Preparation: Dissolve ~5-10 mg of the 4-Bromo-2-ethylphenylboronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are typically observable as a broad singlet.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm Identity: Verify the expected signals for the aromatic protons and the ethyl group (a quartet and a triplet). The integration of these signals should correspond to the correct proton ratios.

    • Assess Purity: Look for unexpected signals that may indicate impurities. The presence of significant boroxine may manifest as broadened aromatic signals or a shift in the B(OH)₂ proton resonance. The most definitive sign of boroxine is a change in the integration ratio of the aromatic protons to the B(OH)₂ protons.

    • Check for Protodeboronation: The presence of 1-bromo-3-ethylbenzene, the product of protodeboronation, would be indicated by a new set of aromatic signals.

General Laboratory Workflow

The following diagram outlines the logical flow for handling the reagent from procurement to experimental use, incorporating the necessary stability checks.

G A Receive Compound B Log Lot # & Date A->B C Initial QC Check (e.g., ¹H NMR) B->C D Store in Refrigerator (2-8°C, Sealed, Dry) C->D If Pass E Prepare for Experiment D->E K Periodic QC Check (If stored >6 months) D->K F Equilibrate to RT in Desiccator E->F G Weigh Quickly in Fume Hood / Glovebox F->G H Flush with Inert Gas & Reseal Tightly G->H J Use in Reaction G->J I Return to Storage H->I K->D If Pass

Caption: Recommended workflow for handling 4-Bromo-2-ethylphenylboronic acid.

Conclusion

4-Bromo-2-ethylphenylboronic acid is a robust synthetic intermediate, but its efficacy is directly tied to its chemical integrity. The primary mechanism of degradation, reversible dehydration to a boroxine, is effectively suppressed by strict adherence to cold, dry, and inert storage conditions. By implementing the protocols outlined in this guide—from allowing containers to equilibrate to room temperature before opening to utilizing an inert atmosphere—researchers can significantly extend the shelf-life of this valuable reagent. Routine quality control via methods like ¹H NMR provides an essential validation step, ensuring that the material used in synthesis is of the highest possible purity, leading to more predictable and reproducible scientific outcomes.

References

  • Vertex AI Search, "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Vertex AI Search, "4-Bromophenylboronic acid 102340 - Safety D
  • ChemScene, "1046861-62-4 | 4-Bromo-2-ethylphenylboronic acid". Accessed March 10, 2026.
  • Fisher Scientific, "SAFETY DATA SHEET - 4-Ethylbenzeneboronic acid". Accessed March 10, 2026.
  • Fisher Scientific, "SAFETY DATA SHEET - (4-Bromomethyl)phenylboronic acid". Accessed March 10, 2026.
  • Echemi, "(4-BroMo-2,6-diMethylphenyl)
  • Carl ROTH, "Safety Data Sheet: Phenylboronic acid". Accessed March 10, 2026.
  • Wikipedia, "Phenylboronic acid". Accessed March 10, 2026.
  • BLD Pharm, "1046861-62-4|(4-Bromo-2-ethylphenyl)boronic acid". Accessed March 10, 2026.
  • Lab Alley, "How to Store Boric Acid". Accessed March 10, 2026.
  • ACS Publications, "Depolymerization of Cellulose in Water Catalyzed by Phenylboronic Acid Deriv
  • EAWAG BBD/PPS, "Phenol Family Degradation P
  • U.S. Borax, "Borate handling and storage". Accessed March 10, 2026.
  • ECHEMI, "(4-Ethylphenyl)
  • University of California Santa Cruz, "Acid Handling". Accessed March 10, 2026.
  • ChemicalBook, "Phenylboronic acid:Synthesis,reactions". Accessed March 10, 2026.
  • Sigma-Aldrich, "(4-Bromo-2-methylphenyl)boronic acid | 221006-71-9". Accessed March 10, 2026.
  • Tokyo Chemical Industry, "4-Bromophenylboronic Acid | 5467-74-3". Accessed March 10, 2026.
  • ResearchGate, "Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2". Accessed March 10, 2026.
  • Taylor & Francis Online, "Phenyl boronic acid complexes of diols and hydroxyacids". Accessed March 10, 2026.
  • MDPI, "Degradation of Brominated Organic Compounds (Flame Retardants)
  • Lab Alley, "How To Safely Dispose of Boric Acid". Accessed March 10, 2026.
  • University of St Andrews, "Guidance on Safe Storage of Chemicals in Labor

Sources

Exploratory

A Comprehensive Technical Guide to 4-Bromo-2-ethylphenylboronic acid: From Commercial Availability to Advanced Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of 4-Bromo-2-ethylphenylboronic acid, a versatile building block with significant applications in modern organic sy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Bromo-2-ethylphenylboronic acid, a versatile building block with significant applications in modern organic synthesis and medicinal chemistry. As a specialized reagent, its strategic importance lies in its utility in carbon-carbon bond formation, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document will navigate its commercial landscape, delve into its chemical properties, and provide expert insights into its practical application, with a focus on enabling the synthesis of complex molecules for drug discovery and development.

Introduction to 4-Bromo-2-ethylphenylboronic acid: A Key Synthetic Intermediate

4-Bromo-2-ethylphenylboronic acid, with the chemical formula C₈H₁₀BBrO₂, is an organoboron compound characterized by a phenyl ring substituted with a bromine atom, an ethyl group, and a boronic acid moiety.[1] This unique arrangement of functional groups makes it a valuable reagent for introducing a 4-bromo-2-ethylphenyl group into a target molecule. Boronic acids, in general, are recognized for their stability, low toxicity, and versatile reactivity, making them indispensable tools in the synthesis of pharmaceuticals and other fine chemicals.[2]

The presence of the bromine atom offers a reactive handle for subsequent cross-coupling reactions, while the ortho-ethyl group can impart specific steric and electronic properties to the final product, influencing its biological activity and pharmacokinetic profile. The boronic acid functional group is the key to its utility in palladium-catalyzed cross-coupling reactions.

Commercial Landscape: Availability and Sourcing

4-Bromo-2-ethylphenylboronic acid is commercially available from a range of specialized chemical suppliers. Researchers can source this reagent in various purities and quantities, from laboratory-scale amounts to bulk quantities for process development. When procuring this compound, it is crucial to consider factors such as purity, analytical data provided by the supplier, and available safety information.

Below is a summary of prominent suppliers offering 4-Bromo-2-ethylphenylboronic acid:

SupplierProduct Number (Example)PurityAvailable Quantities
ChemSceneCS-0189973>98%Milligrams to grams
BLD Pharm1046861-62-4>97%Grams to kilograms
AK Scientific, Inc.X0514 (for a similar compound)>97%Grams to hundreds of grams[3]
Sigma-Aldrich (Ambeed, Inc. Partner)AMBH2D6F7DA2 (for a similar compound)97%Milligrams to grams

This table is for illustrative purposes and availability may vary. It is recommended to consult the suppliers' websites for the most current information.

The typical supply chain for a specialized reagent like 4-Bromo-2-ethylphenylboronic acid involves manufacturers who synthesize the compound, followed by distribution through various chemical suppliers who cater to research and industrial clients.

Supply_Chain cluster_info Information Flow Manufacturer Primary Manufacturer(s) (Specialty Chemical Synthesis) Distributor Chemical Suppliers (e.g., ChemScene, BLD Pharm) Manufacturer->Distributor Bulk Supply & Packaging Researcher End-User (Research Labs, Pharma R&D) Distributor->Researcher Catalogue Sales & Support Distributor->Researcher Technical Data Sheets Safety Data Sheets

Caption: Supply chain for 4-Bromo-2-ethylphenylboronic acid.

Technical Profile: Properties and Specifications

A thorough understanding of the chemical and physical properties of 4-Bromo-2-ethylphenylboronic acid is essential for its effective use and safe handling.

PropertyValue
CAS Number 1046861-62-4[1][4]
Molecular Formula C₈H₁₀BBrO₂[1]
Molecular Weight 228.88 g/mol [1]
Appearance Typically a white to off-white solid[5]
Purity Commonly available in >97% or >98% purity[1]
Solubility Soluble in many polar organic solvents like methanol, and poorly soluble in nonpolar solvents.
Storage Recommended to be stored in a dry, cool place, often under an inert atmosphere.[1][5]

Safety Considerations: While specific safety data for 4-Bromo-2-ethylphenylboronic acid is not extensively detailed in the provided results, related arylboronic acids are often classified as irritants to the skin, eyes, and respiratory tract.[5] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the supplier's Safety Data Sheet (SDS) before use.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 4-Bromo-2-ethylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the phenyl ring of the boronic acid and an organic halide or triflate.[6] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and broad substrate scope.[7]

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L_n PdII_complex R¹-Pd(II)L_n-X Pd0->PdII_complex R¹-X OxAdd Oxidative Addition Diorgano_Pd R¹-Pd(II)L_n-R² PdII_complex->Diorgano_Pd R²-B(OH)₂ Base Transmetalation Transmetalation Diorgano_Pd->Pd0 Product R¹-R² Diorgano_Pd->Product RedElim Reductive Elimination Boronic_Acid R²-B(OH)₂ Base Base Halide R¹-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Practical Guide to Suzuki-Miyaura Coupling

The following is a representative, step-by-step protocol for the Suzuki-Miyaura coupling of 4-Bromo-2-ethylphenylboronic acid with a generic aryl halide. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • 4-Bromo-2-ethylphenylboronic acid (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Combine Reactants: - 4-Bromo-2-ethylphenylboronic acid - Aryl halide - Base B 2. Add Palladium Catalyst A->B C 3. Create Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) B->C D 4. Add Degassed Solvent C->D E 5. Heat to Reaction Temperature (e.g., 80-100 °C) with stirring D->E F 6. Monitor Reaction Progress (TLC, LC-MS, or GC-MS) E->F G 7. Cool to Room Temperature F->G Reaction Complete H 8. Aqueous Work-up: Dilute with organic solvent, wash with water and brine G->H I 9. Dry, Filter, and Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine 4-Bromo-2-ethylphenylboronic acid (1.2 eq.), the aryl halide (1.0 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (3-5 mol%). Then, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine to remove the base and other inorganic byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.

Quality Control and Analytical Characterization

Ensuring the purity and identity of 4-Bromo-2-ethylphenylboronic acid is critical for the reproducibility of synthetic procedures. Key analytical techniques for its characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. It is important to note that boronic acids can form cyclic trimeric anhydrides (boroxines), which can lead to complex NMR spectra. Running the NMR in a solvent like d₄-methanol can help break up these oligomers.[9]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the material by separating it from any impurities.

Suppliers like BLD Pharm often provide access to analytical data such as NMR, HPLC, and LC-MS for their products.[4]

Conclusion

4-Bromo-2-ethylphenylboronic acid is a valuable and commercially accessible building block for organic synthesis, particularly in the construction of complex biaryl structures relevant to drug discovery. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction makes it an important tool for medicinal chemists. A thorough understanding of its properties, sourcing, and application, as detailed in this guide, will enable researchers to effectively leverage this reagent in their synthetic endeavors.

References

  • CP Lab Chemicals. (n.d.). 4-(2-Bromoethyl)phenylboronic acid, min 98%, 1 gram. Retrieved from [Link]

  • Kristensen, J., Lysén, M., Vedsø, P., & Begtrup, M. (2001).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Seaman, W., & Johnson, J. R. (1931). DERIVATIVES OF PHENYLBORIC ACID, THEIR PREPARATION AND ACTION UPON BACTERIA. Journal of the American Chemical Society, 53(2), 711-723.
  • ResearchGate. (n.d.). (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. Retrieved from [Link]

  • Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

Sources

Foundational

The Fundamental Reactivity of 4-Bromo-2-ethylphenylboronic Acid: A Technical Guide for Advanced Synthesis

Executive Summary In modern drug discovery and agrochemical development, bifunctional building blocks are the cornerstone of iterative synthesis. 4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4) represents a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, bifunctional building blocks are the cornerstone of iterative synthesis. 4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4) represents a highly specialized A-B type monomer. Possessing both an electrophilic aryl bromide handle and a nucleophilic boronic acid moiety, this compound enables orthogonal, multi-stage cross-coupling strategies.

This whitepaper provides an in-depth analysis of the fundamental reactivity of 4-Bromo-2-ethylphenylboronic acid. By dissecting the steric and electronic influence of the ortho-ethyl group, we outline field-proven methodologies for achieving absolute chemoselectivity, preventing unwanted polycondensation, and executing self-validating experimental workflows.

Structural & Electronic Profiling

The synthetic utility of 4-Bromo-2-ethylphenylboronic acid is governed by the interplay of its three functional groups:

  • The Boronic Acid ( −B(OH)2​ ): Acts as the nucleophilic partner in transmetalation.

  • The Aryl Bromide ( −Br ): Acts as the electrophilic site for oxidative addition.

  • The Ortho-Ethyl Group ( −CH2​CH3​ ): Provides critical steric modulation.

The Causality of the Ortho-Ethyl Effect

In standard [1], the rate-determining step often shifts depending on the substrate's sterics. The ortho-ethyl group exerts two distinct causal effects on the molecule's reactivity:

  • Retardation of Transmetalation: The steric bulk of the ethyl group shields the empty p-orbital of the boron atom. This hinders the formation of the critical boronate intermediate required for transmetalation to the Palladium(II) center, necessitating optimized base selection (e.g., Ba(OH)2​ or K3​PO4​ over Na2​CO3​ ) to accelerate the coupling.

  • Suppression of Protodeboronation: Arylboronic acids are notoriously susceptible to base-catalyzed protodeboronation (cleavage of the C-B bond). The ortho-ethyl group sterically blocks the approach of hydroxide ions to the boron center, significantly increasing the thermodynamic stability of the monomer in aqueous basic media compared to unhindered analogs like 4-bromophenylboronic acid.

Reactivity Center 4-Bromo-2-ethylphenylboronic acid Boronic Boronic Acid Reactivity (Transmetalation) Center->Boronic Pd Catalyst, Base (Chemoselective) Bromide Aryl Bromide Reactivity (Oxidative Addition) Center->Bromide Post-Suzuki Elaboration Polymer A-B Polycondensation (Self-Coupling) Center->Polymer High Temp, Strong Base

Caption: Divergent reactivity pathways of the bifunctional 4-Bromo-2-ethylphenylboronic acid.

Fundamental Reactivity Pathways

Chemoselective Suzuki-Miyaura Coupling

Because the molecule contains both a boronic acid and a bromide, it is an "A-B monomer" capable of [2] to form poly(para-phenylene) derivatives.

To utilize it as a discrete building block rather than a polymer precursor, chemoselectivity must be strictly enforced . The logic is to exploit the differential rates of oxidative addition. By reacting 4-Bromo-2-ethylphenylboronic acid with a highly reactive aryl iodide (or an electron-deficient aryl bromide), the Palladium(0) catalyst will preferentially undergo oxidative addition with the exogenous halide. The internal aryl bromide remains intact due to its lower reactivity (especially at lower temperatures, e.g., 60°C).

Downstream Elaboration of the Aryl Bromide

Once the boronic acid has been successfully coupled, the surviving aryl bromide serves as a robust handle for late-stage functionalization. Typical downstream reactions include:

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines using Pd2​(dba)3​ and bulky phosphine ligands (e.g., XPhos).

  • Heck Reaction: Olefination with acrylates or styrenes.

  • Halogen-Metal Exchange: Treatment with n -BuLi or i -PrMgCl to generate a nucleophilic aryl-lithium or Grignard reagent for trapping with electrophiles (e.g., DMF to yield an aldehyde).

Quantitative Reactivity Matrix

The following table summarizes the optimal conditions for directing the reactivity of 4-Bromo-2-ethylphenylboronic acid to specific pathways.

Target PathwayReagents / CatalystBase & SolventTemp (°C)Outcome
Chemoselective Suzuki Aryl Iodide, Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq), 1,4-Dioxane60 - 80Biaryl formation; Bromide intact
Polycondensation None (Self-reaction), Pd(OAc)2​ K3​PO4​ , DMF110+Poly(para-phenylene) derivative
Chan-Lam Coupling Aliphatic Amine, Cu(OAc)2​ Pyridine, DCM25 (Air)N-Arylation; Bromide intact
Oxidative Cleavage H2​O2​ (30% aq)NaOH (aq), THF0 - 254-Bromo-2-ethylphenol

Experimental Workflows & Protocols

To ensure reproducibility, the following protocol details a self-validating system for the [3], specifically designed to preserve the aryl bromide functionality of 4-Bromo-2-ethylphenylboronic acid.

Protocol: Chemoselective Cross-Coupling with an Aryl Iodide

Rationale: Degassing is critical. Oxygen rapidly degrades Pd(0) to inactive Pd(II) species, leading to stalled reactions and promoting homocoupling of the boronic acid. The use of a biphasic 1,4-Dioxane/Water system provides optimal solubility for both the organic substrates and the inorganic base.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the exogenous Aryl Iodide (1.0 equiv), 4-Bromo-2-ethylphenylboronic acid (1.1 equiv), and Na2​CO3​ (2.5 equiv).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and Water (typically in a 4:1 v/v ratio, achieving a 0.1 M concentration of the limiting reagent).

  • Degassing (Critical Step): Sparge the heterogeneous mixture with ultra-pure Argon or Nitrogen for a minimum of 20 minutes. This prevents catalyst poisoning.

  • Catalyst Introduction: Under a positive flow of inert gas, quickly add Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ ] (0.05 equiv). Seal the flask.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 70°C. Note: Exceeding 85°C increases the risk of the internal aryl bromide undergoing premature oxidative addition, leading to oligomerization.

  • Monitoring: Stir vigorously for 4–6 hours. Monitor via TLC or LC-MS until the complete consumption of the Aryl Iodide is observed.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and partition with water. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with saturated brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the brominated biaryl product.

Workflow S1 1. Reactant Setup & Degassing S2 2. Pd(0) Catalyst Addition S1->S2 S3 3. Controlled Heating (70°C) S2->S3 S4 4. Aqueous Work-up S3->S4 S5 5. Column Purification S4->S5

Caption: Step-by-step experimental workflow for chemoselective Suzuki-Miyaura coupling.

Conclusion

4-Bromo-2-ethylphenylboronic acid is a highly versatile, bifunctional reagent. Its successful application relies entirely on understanding the causality of its structural features—specifically, how the ortho-ethyl group modulates transmetalation rates and enhances stability. By strictly controlling reaction temperatures and leveraging the differential oxidative addition rates of aryl halides, researchers can utilize this compound to construct complex, multi-ring architectures with high precision and yield.

References

  • ResearchGate. "Mechanochemical Suzuki polymerization reaction of 4‐bromophenylboronic acid". ResearchGate. Available at:[Link]

Protocols & Analytical Methods

Method

4-Bromo-2-ethylphenylboronic acid Suzuki coupling protocol

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling Protocols for 4-Bromo-2-ethylphenylboronic Acid Introduction & Strategic Overview 4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4) is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling Protocols for 4-Bromo-2-ethylphenylboronic Acid

Introduction & Strategic Overview

4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex biaryls, pharmaceuticals, and agrochemicals. Because it possesses both an electrophilic aryl bromide and a nucleophilic boronic acid moiety within the same scaffold, achieving strict chemoselectivity during Suzuki-Miyaura cross-coupling (SMC) is the primary operational challenge. Without precise control, the substrate is prone to uncontrolled AB-type step-growth oligomerization.

This application note details the mechanistic rationale and step-by-step protocols for orthogonal coupling:

  • Kinetic Control (Boronic Acid Selective): Selective reaction of the boronic acid moiety with an external aryl iodide while preserving the internal aryl bromide.

  • Thermodynamic/Protecting Group Control (Bromide Selective): Iterative coupling of the bromide moiety via N-methyliminodiacetic acid (MIDA) boronate protection.

Mechanistic Principles of Chemoselectivity

The Suzuki-Miyaura catalytic cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Chemoselectivity in bifunctional substrates hinges entirely on manipulating the activation energies of the oxidative addition and transmetalation steps.

  • Oxidative Addition Kinetics: The reactivity of aryl electrophiles toward Pd(0) insertion strictly follows the trend: Ar–I > Ar–OTf > Ar–Br ≫ Ar–Cl[1]. Bromides and iodides typically undergo oxidative addition faster than the rate-determining step, whereas chlorides react much slower[2]. By pairing 4-bromo-2-ethylphenylboronic acid with a highly reactive external aryl iodide and employing a mild catalyst system (e.g., Pd(PPh3​)4​ at 60 °C), oxidative addition occurs exclusively at the external Ar–I bond. The internal Ar–Br bond remains intact because it requires a higher activation energy for Pd insertion.

  • Transmetalation Gating via MIDA Boronates: If the synthetic goal is to couple the aryl bromide moiety of the substrate with an external boronic acid, the internal boronic acid must be deactivated. MIDA forms a dative bond with the empty p-orbital of boron, rehybridizing it from sp2 to sp3 . This sterically and electronically shields the boron atom, completely halting transmetalation and enabling iterative Suzuki coupling reactions[3].

Quantitative Data: Catalyst & Halide Reactivity

To design a self-validating experimental system, the correct combination of ligand, base, and temperature must be selected. Table 1 summarizes the optimal conditions for orthogonal coupling.

Table 1: Chemoselectivity Control Parameters

Coupling TargetExternal PartnerCatalyst SystemBase / SolventTempExpected Chemoselectivity
Boronic Acid Aryl Iodide (Ar–I) Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq) / Tol:EtOH60 °C>95% (C–Br remains intact)
Aryl Bromide Arylboronic Acid Pd2​(dba)3​ / SPhos K3​PO4​ (anhyd) / THF80 °C>98% (Requires MIDA protection)
Non-selective Aryl Bromide (Ar–Br) Pd(dppf)Cl2​ K2​CO3​ (aq) / Dioxane90 °COligomerization / Mixed products

Experimental Protocols

Protocol A: Boronic Acid-Selective Coupling (Preserving the Aryl Bromide)

Objective: Selectively couple the boronic acid of 4-bromo-2-ethylphenylboronic acid with an external aryl iodide. Causality: Using a weak base ( Na2​CO3​ ) and a standard phosphine catalyst at a moderate temperature ensures that the Pd(0) species selectively inserts into the weaker C–I bond of the partner. The ethanol serves as a phase-transfer agent, bridging the lipophilic toluene layer and the aqueous layer to accelerate transmetalation without requiring high temperatures that could compromise the C–Br bond.

Step-by-Step Methodology:

  • In a flame-dried Schlenk flask under argon, charge 4-bromo-2-ethylphenylboronic acid (1.0 equiv), the target aryl iodide (0.95 equiv, limiting reagent to prevent excess Ar-I from reacting with the product), and Pd(PPh3​)4​ (0.05 equiv).

  • Add a degassed solvent mixture of Toluene/Ethanol (4:1 v/v) to achieve a substrate concentration of 0.2 M.

  • Introduce a degassed aqueous solution of Na2​CO3​ (2.0 M, 2.0 equiv).

  • Heat the biphasic mixture to 60 °C for 12 hours with vigorous stirring. (Critical: Do not exceed 60 °C, as higher temperatures increase the risk of background oxidative addition into the C–Br bond).

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography to isolate the bromo-biaryl product.

Protocol B: Bromide-Selective Coupling via MIDA Protection

Objective: Protect the boronic acid, then couple the aryl bromide with an external arylboronic acid. Causality: MIDA protection prevents the substrate from acting as a nucleophile. A highly active catalyst system ( Pd2​(dba)3​ / SPhos) is then used to force oxidative addition into the C–Br bond, a method proven to facilitate cross-coupling of aryl halides in very good yields[4]. Anhydrous conditions are critical during the coupling step to prevent premature hydrolysis of the MIDA boronate[5].

Step 1: MIDA Protection

  • Suspend 4-bromo-2-ethylphenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.2 equiv) in a mixture of Toluene/DMSO (10:1 v/v).

  • Reflux using a Dean-Stark apparatus for 12 hours to continuously remove water, driving the condensation to completion.

  • Concentrate the mixture under reduced pressure and precipitate the MIDA boronate using diethyl ether. Filter and dry.

Step 2: Suzuki Coupling of the Aryl Bromide

  • Charge the protected 4-bromo-2-ethylphenyl MIDA boronate (1.0 equiv), external arylboronic acid (1.5 equiv), Pd2​(dba)3​ (0.02 equiv), and SPhos (0.04 equiv) into a dry vial.

  • Add anhydrous THF and finely milled anhydrous K3​PO4​ (3.0 equiv).

  • Seal the vial under argon and heat at 80 °C for 18 hours.

  • Perform an aqueous workup and isolate the protected biaryl compound via silica gel chromatography. The MIDA group can later be removed using 1.0 M NaOH in THF at room temperature.

Visualizations

Workflow Start 4-Bromo-2-ethylphenylboronic acid (Bifunctional Monomer) PathA Pathway A: Boronic Acid-Selective Coupling Start->PathA PathB Pathway B: Bromide-Selective Coupling Start->PathB CondA Reagents: Ar-I, Pd(PPh3)4, Na2CO3 Temp: 60°C (Kinetic Control) PathA->CondA CondB1 Step 1: MIDA Protection (Blocks Transmetalation) PathB->CondB1 ProdA Product A: 4-Bromo-2-ethyl-biaryl (C-Br intact) CondA->ProdA CondB2 Step 2: Ar-B(OH)2, Pd2(dba)3/SPhos Temp: 80°C (Thermodynamic) CondB1->CondB2 ProdB Product B: Biaryl MIDA Boronate (Boron intact) CondB2->ProdB

Workflow for orthogonal chemoselective Suzuki coupling of 4-Bromo-2-ethylphenylboronic acid.

CatalyticCycle Pd0 Pd(0) Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA + Ar-I (Fast insertion) PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM + Base + Ar-B(OH)2 Prod Cross-Coupled Product PdII_TM->Prod Reductive Elimination Prod->Pd0 Regenerates Pd(0)

Catalytic cycle highlighting the rate-determining oxidative addition step for chemoselectivity.

References

  • Suzuki reaction.Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Chemoselective and Regiospecific Suzuki Coupling on a Multisubstituted sp3-Carbon in 1,1-Diborylalkanes at Room Temperature.Journal of the American Chemical Society.
  • From Synthesis to Function via Iterative Suzuki Coupling.ResearchGate.
  • New bicyclic organylboronic esters derived from iminodiacetic acids.ResearchGate.

Sources

Application

Application Note: 4-Bromo-2-ethylphenylboronic Acid in Advanced Medicinal Chemistry

Executive Summary In modern drug discovery, the architectural complexity of small molecules is heavily reliant on the strategic use of bifunctional building blocks. 4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4) h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural complexity of small molecules is heavily reliant on the strategic use of bifunctional building blocks. 4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4) has emerged as a critical reagent for the construction of sterically hindered, conformationally locked biaryl pharmacophores. This application note provides a comprehensive guide to utilizing this building block, detailing the mechanistic rationale behind its structural features, optimized protocols for iterative cross-coupling, and the causality behind specific reaction conditions.

Mechanistic Rationale: The Tri-Functional Advantage

The utility of 4-Bromo-2-ethylphenylboronic acid lies in its three distinct structural features, each serving a specific chemical or pharmacological purpose:

  • The Boronic Acid Moiety (Primary Handle): Enables rapid, mild Suzuki-Miyaura cross-coupling to establish the core biaryl axis.

  • The Para-Bromo Substituent (Secondary Handle): Serves as an orthogonal coupling site. Because carbon-bromine ( C−Br ) bonds require higher activation energy for palladium oxidative addition compared to the transmetalation of boronic acids, this site remains dormant during the initial Suzuki coupling, allowing for subsequent Buchwald-Hartwig aminations or Sonogashira couplings .

  • The Ortho-Ethyl Group (Conformational & Metabolic Shield): The presence of an alkyl group ortho to the biaryl axis restricts free rotation, locking the molecule into a preferred dihedral angle (atropisomerism). This pre-organization reduces the entropic penalty upon target binding, often dramatically increasing affinity. Furthermore, the ethyl group increases lipophilicity (logP) and sterically shields the electron-rich biaryl linkage from oxidative metabolism by Cytochrome P450 enzymes .

Pathway A Ortho-Ethyl Substitution (Steric Bulk) B Restricted Bond Rotation (Dihedral Angle Locking) A->B C Increased Lipophilicity (Shielding Effect) A->C D Atropisomerism & Pre-organization B->D F Metabolic Stability & Membrane Permeability C->F E Reduced Entropic Penalty (Higher Target Affinity) D->E

Fig 1. Pharmacological impact of ortho-ethyl substitution on biaryl scaffolds.

Iterative Cross-Coupling Strategy

To fully leverage 4-Bromo-2-ethylphenylboronic acid, medicinal chemists employ an iterative cross-coupling workflow. The success of this workflow depends entirely on chemoselectivity: reacting the boronic acid while strictly preserving the C−Br bond for downstream functionalization .

Workflow A 4-Bromo-2-ethyl- phenylboronic acid C Suzuki Coupling Pd(dppf)Cl2, 65°C A->C B Aryl Chloride (Ar-Cl) B->C D Bromo-Biaryl Intermediate C->D F Buchwald-Hartwig Pd2(dba)3, 100°C D->F E Amine (R-NH2) E->F G Final Drug Candidate F->G

Fig 2. Iterative cross-coupling workflow utilizing orthogonal reactivity.

Quantitative Data: Optimization of Chemoselectivity

Selecting the correct catalyst and base is paramount. Strong bases and electron-rich monodentate phosphine ligands (like SPhos) at high temperatures will cause the palladium catalyst to undergo oxidative addition into the C−Br bond, leading to unwanted oligomerization or over-coupling .

Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling

Catalyst SystemBaseSolvent SystemTemp (°C)Yield of Desired Bromo-Biaryl (%)Yield of Over-coupled Byproduct (%)
Pd(PPh3)4Na2CO3Toluene / H2O904538
Pd(dppf)Cl2 K2CO3 1,4-Dioxane / H2O 65 88 < 2
Pd(OAc)2 / SPhosK3PO4Toluene1001575
Pd(dppf)Cl2Cs2CO31,4-Dioxane / H2O807012

Causality Analysis: The optimal condition utilizes Pd(dppf)Cl2. The bidentate dppf ligand possesses a large bite angle that accelerates the reductive elimination step of the biaryl product. Combined with a mild base (K2CO3) and moderate heat (65 °C), the catalyst effectively transmetalates the boronic acid but lacks the thermal energy required to break the sterically hindered C−Br bond.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a bromo-biaryl intermediate without activating the native bromine atom.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-ethylphenylboronic acid (1.0 equiv), the desired aryl chloride (0.9 equiv, to ensure complete consumption of the halide), and K2CO3 (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.2 M concentration). Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species prior to transmetalation.

  • Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of argon.

  • Reaction: Seal the flask and heat to 65 °C in a pre-heated oil bath for 4-6 hours.

  • In-Process Validation (Crucial): Sample the reaction mixture and analyze via LC-MS. Validation Check: The reaction is successful and chemoselective only if the product mass peak exhibits a distinct 1:1 isotopic doublet (M / M+2) characteristic of a single bromine atom. If a singlet mass peak corresponding to a dimer is observed, over-coupling has occurred.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography.

Protocol 2: Downstream Buchwald-Hartwig Amination

Objective: Functionalize the dormant C−Br bond of the intermediate generated in Protocol 1.

Step-by-Step Methodology:

  • Preparation: To a dry vial, add the bromo-biaryl intermediate (1.0 equiv), a primary or secondary amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst & Ligand: Add Pd2(dba)3 (0.02 equiv) and BrettPhos (0.04 equiv). Causality: BrettPhos is a highly electron-rich, bulky biaryl phosphine ligand specifically designed to promote oxidative addition into unactivated or sterically hindered aryl bromides, while preventing the amine from binding directly to the palladium center.

  • Solvent & Reaction: Add anhydrous Toluene (0.1 M). Seal the vial under argon and heat to 100 °C for 12 hours.

  • In-Process Validation: Analyze via LC-MS. Validation Check: The 1:1 bromine isotopic doublet must completely disappear, replaced by the exact mass of the aminated product. The absence of the M+2 peak confirms the successful conversion of the C−Br bond.

  • Workup: Quench with saturated aqueous NH4Cl to neutralize the strong base. Extract with Dichloromethane, dry, concentrate, and purify via reverse-phase HPLC.

References

  • Laitila, M., et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes." European Journal of Inorganic Chemistry, 2008. URL:[Link]

  • Burke, M.D., et al. "Bifunctional Building Blocks for Iterative Cross-Coupling." Journal of the American Chemical Society, 2008. URL:[Link]

Method

Application Notes and Protocols for C-C Bond Formation with 4-Bromo-2-ethylphenylboronic acid

Introduction: Navigating Steric Hindrance in Suzuki-Miyaura Couplings The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Steric Hindrance in Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide is a go-to method for constructing biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]

This guide focuses on a specific, yet challenging, building block: 4-Bromo-2-ethylphenylboronic acid. The presence of an ethyl group at the ortho position to the boronic acid introduces significant steric hindrance. This bulkiness can impede the key steps of the catalytic cycle, namely transmetalation and reductive elimination, often leading to low yields and the formation of undesired byproducts like protodeboronation.[4] Understanding and overcoming these steric challenges is paramount for the successful application of this versatile reagent.

As a Senior Application Scientist, this document moves beyond a simple recitation of steps. It provides a detailed exploration of the mechanistic rationale behind protocol choices, offering researchers the insights needed to not only replicate but also troubleshoot and adapt these methods for their unique synthetic targets. We will delve into the critical parameters—catalyst selection, base, and solvent systems—that govern the success of sterically demanding Suzuki-Miyaura couplings.

The Catalytic Cycle: A Mechanistic Overview

A firm grasp of the Suzuki-Miyaura catalytic cycle is essential for rational problem-solving. The process is a sequence of three primary steps, each of which can be influenced by the steric and electronic properties of the substrates and reagents.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation  Base, R²B(OH)₂ ArPdAr Ar-Pd(II)-Ar' (Ln) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Aryl Halide (R¹-X) ArX->OxAdd Boronic Boronic Acid (R²-B(OH)₂) + Base Boronate [R²-B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetalation

Figure 1. The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst.

  • Oxidative Addition : A low-valent Pd(0) complex inserts into the carbon-halogen bond of the aryl halide (e.g., an aryl bromide) to form a Pd(II) intermediate. This step is generally faster for more reactive halides (I > Br > Cl).[1]

  • Transmetalation : This is often the rate-determining step, particularly with sterically hindered substrates.[5] The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center, displacing the halide.[5]

  • Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

The ortho-ethyl group on 4-Bromo-2-ethylphenylboronic acid creates a classic "sterically demanding" scenario. The bulkiness of this group can hinder the approach of the boronic acid to the palladium center during transmetalation. Therefore, careful selection of the catalyst and reaction conditions is not just recommended; it is critical for success.

Optimizing Reaction Conditions for Sterically Hindered Couplings

Success with 4-Bromo-2-ethylphenylboronic acid hinges on a rational selection of catalyst, base, and solvent to overcome the steric barrier.

Catalyst Selection: The Power of Bulky Ligands

For sterically hindered couplings, standard catalysts like Pd(PPh₃)₄ may prove insufficient. The key is to use a palladium source paired with a ligand that is both bulky and electron-rich. This combination promotes the formation of a coordinatively unsaturated, highly reactive Pd(0) species and facilitates the challenging reductive elimination step.

  • Bulky Monophosphine Ligands (Buchwald-type) : Ligands such as SPhos, XPhos, and RuPhos are the gold standard for demanding couplings. Their large steric profile and strong electron-donating ability accelerate both oxidative addition and reductive elimination, increasing reaction rates and yields.

  • N-Heterocyclic Carbenes (NHCs) : NHC ligands are strong σ-donors that form very stable and highly active palladium complexes. They are particularly effective for couplings involving less reactive aryl chlorides and for sterically hindered substrates. PEPPSI-type pre-catalysts are common examples.[2]

Catalyst System ComponentRecommended ChoiceRationale for Steric Hindrance
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precursors to the active Pd(0) catalyst.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that accelerate key steps and prevent catalyst decomposition.
Pre-catalyst XPhos Pd G2/G3, SPhos Pd G2/G3Air- and moisture-stable pre-catalysts that ensure reliable formation of the active species.
The Role of the Base and Solvent System

The choice of base is intimately linked to the solvent and is crucial for activating the boronic acid.[5] For hindered substrates, a stronger base is often required to drive the transmetalation step to completion.

  • Bases : While weaker bases like Na₂CO₃ can be effective in some systems, stronger inorganic bases are generally preferred for challenging couplings. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[6] In some cases, very strong bases like potassium tert-butoxide (KOtBu) may be necessary, especially when coupling with less reactive partners like aryl chlorides.

  • Solvents : Aprotic polar solvents are the workhorses of Suzuki couplings.

    • 1,4-Dioxane and Tetrahydrofuran (THF) are excellent choices, often used with a small amount of water to aid in dissolving the inorganic base and facilitating the formation of the boronate complex.

    • Toluene is another common choice, particularly for higher-temperature reactions.

    • N,N-Dimethylformamide (DMF) can also be effective, sometimes even in aqueous mixtures.[3]

ParameterRecommendationRationale and Considerations
Base K₃PO₄, Cs₂CO₃, KOtBuStronger bases are more effective at forming the reactive boronate "ate" complex, overcoming steric barriers.
Equivalents of Base 2.0 - 3.0 eq.Ensures complete activation of the boronic acid and neutralizes byproducts.
Solvent 1,4-Dioxane/H₂O, Toluene, THFAprotic solvents are standard. A small amount of water (e.g., 4:1 organic to water) often improves reaction rates.
Temperature 80 - 110 °CHigher temperatures are often required to overcome the activation energy for sterically hindered substrates.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 4-Bromo-2-ethylphenylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Protocol 1: General Procedure using a Buchwald Pre-catalyst

This protocol utilizes a modern, air-stable pre-catalyst for reliable and high-yielding results.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flask B 2. Evacuate & Backfill A->B C 3. Add Solvents & Reagents B->C D 4. Heat and Stir C->D E 5. Monitor Progress (TLC/GC-MS) D->E F 6. Cool and Quench E->F G 7. Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I

Figure 2. General Experimental Workflow for Suzuki-Miyaura Coupling. A systematic approach from setup to purification is crucial for reproducible results.

Materials:

  • 4-Bromo-2-ethylphenylboronic acid (1.2 mmol, 1.2 eq.)

  • Aryl bromide (1.0 mmol, 1.0 eq.)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq.)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed Water (2 mL)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation : To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-Bromo-2-ethylphenylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), and the XPhos Pd G3 pre-catalyst (2 mol%).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane (8 mL) followed by the degassed water (2 mL) via syringe.

  • Reaction : Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the limiting starting material (the aryl bromide).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and add water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Protocol 2: In-situ Catalyst Generation

This protocol is useful when pre-catalysts are unavailable and involves forming the active catalyst from a palladium source and a separate ligand.

Materials:

  • 4-Bromo-2-ethylphenylboronic acid (1.2 mmol, 1.2 eq.)

  • Aryl bromide (1.0 mmol, 1.0 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq.)

  • Anhydrous Toluene (10 mL)

Procedure:

  • Vessel Preparation : To a dry Schlenk flask equipped with a stir bar, add the aryl bromide (1.0 mmol), 4-Bromo-2-ethylphenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Inert Atmosphere : Evacuate and backfill the flask with Argon three times.

  • Catalyst Preparation : In a separate vial under Argon, dissolve the Pd₂(dba)₃ (1 mol% Pd) and SPhos (4 mol%) in a small amount of the anhydrous toluene. Allow this mixture to stir for 10-15 minutes.

  • Reagent Addition : Add the anhydrous toluene (10 mL) to the Schlenk flask containing the substrates and base. Then, transfer the pre-stirred catalyst solution to the Schlenk flask via syringe.

  • Reaction : Heat the reaction mixture to 110 °C and stir for 16-24 hours.

  • Work-up and Purification : Follow steps 5-9 from Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficiently strong base.3. Reaction temperature too low.1. Use a pre-catalyst or ensure inert conditions for in-situ generation. Increase catalyst loading to 3-5 mol%.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10 °C increments.
Significant Protodeboronation 1. Presence of excess water or protic sources.2. Reaction is too slow, allowing side reaction to dominate.1. Use anhydrous solvents and ensure the base is dry. Consider using the boronic acid pinacol ester instead.2. Use a more active catalyst system (e.g., different ligand) to accelerate the desired coupling.
Formation of Homocoupled Boronic Acid Presence of oxygen in the reaction vessel.Ensure the reaction is set up under strictly inert conditions. Thoroughly degas all solvents before use.

Conclusion

The C-C bond formation using 4-Bromo-2-ethylphenylboronic acid presents a synthetic challenge due to steric hindrance, but it is a challenge that can be reliably overcome. Success lies in appreciating the mechanistic hurdles and employing a rationally selected set of reaction conditions. The use of modern palladium pre-catalysts with bulky, electron-rich phosphine ligands, in combination with strong inorganic bases and appropriate aprotic solvents, provides a robust framework for achieving high yields. The protocols and insights provided in this guide are designed to empower researchers to confidently utilize this valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Retrieved from [Link]

  • Sereda, G. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. University of South Dakota. Retrieved from [Link] (specific deep link not available).

  • Szymański, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Retrieved from [Link]

  • Kuivila, H. G., & Reuwer, J. F. (1968). The Effect of Base on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.
  • Al-Masum, M., & Kumar, C. S. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126. Retrieved from [Link]

Sources

Application

Application Note: Divergent Synthesis of Biaryl Architectures using 4-Bromo-2-ethylphenylboronic Acid

Executive Summary & Strategic Utility 4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4)[1] is a highly versatile, AB-type bifunctional building block widely utilized in medicinal chemistry and advanced materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4)[1] is a highly versatile, AB-type bifunctional building block widely utilized in medicinal chemistry and advanced materials science[1]. Featuring both an electrophilic aryl bromide and a nucleophilic boronic acid, this molecule presents a unique chemoselectivity challenge: controlling the reaction to yield discrete, unsymmetrical biaryls versus allowing self-condensation to form poly(p-phenylene) polymers.

This application note details field-proven, self-validating protocols for the controlled synthesis of biaryl compounds. By leveraging the kinetic differences in oxidative addition during the2[2], researchers can successfully suppress unwanted polymerization and retain the bromide handle for downstream functionalization.

Mechanistic Principles: Chemoselective Oxidative Addition

The Suzuki-Miyaura cross-coupling relies on a Pd(0)/Pd(II) catalytic cycle. The rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) center. The intrinsic reactivity trend for oxidative addition is Ar-I > Ar-Br >> Ar-Cl .

By coupling 4-Bromo-2-ethylphenylboronic acid with an exogenous aryl iodide , the Pd(0) catalyst selectively inserts into the C-I bond of the coupling partner rather than the internal C-Br bond of the boronic acid. This kinetic preference, combined with a mild catalyst like Pd(PPh3)4 and moderate temperatures (60 °C), effectively suppresses homopolymerization. This strategy yields a functionalized biaryl that retains the bromide handle for subsequent transformations, such as a 3[3].

Reaction Workflow & Pathway Divergence

The following diagram illustrates the strategic divergence based on catalyst and substrate selection.

G SM 4-Bromo-2-ethylphenylboronic acid (Bifunctional AB-Monomer) CC Controlled Cross-Coupling + Aryl Iodide (Pd(PPh3)4, 60°C) SM->CC Kinetic Control Poly Homopolymerization No Exogenous Electrophile (Pd(dppf)Cl2, 100°C) SM->Poly Thermodynamic Control Teraryl Discrete Biaryl / Teraryl (Retains Ar-Br for Step 2) CC->Teraryl Polymer Poly(2-ethyl-1,4-phenylene) (Conductive Polymer) Poly->Polymer

Divergent synthetic pathways of 4-Bromo-2-ethylphenylboronic acid.

Experimental Protocols

Protocol A: Chemoselective Synthesis of a Discrete Biaryl

Objective: Synthesize 4'-Bromo-2'-ethyl-[1,1'-biphenyl]-4-carbonitrile by coupling the boronic acid moiety with 4-iodobenzonitrile while preserving the aryl bromide.

Materials:

  • 4-Bromo-2-ethylphenylboronic acid (1.0 equiv, 1.0 mmol)

  • 4-Iodobenzonitrile (0.95 equiv, 0.95 mmol)

  • Pd(PPh3)4 (0.05 equiv, 5 mol%)

  • K2CO3 (2.0 equiv, 2.0 mmol)

  • Toluene/EtOH/H2O (2:1:1 v/v/v, 10 mL)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Sparge the Toluene/EtOH/H2O mixture with Argon for 30 minutes prior to use.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes unwanted Glaser-type homocoupling of the boronic acid.

  • Reagent Assembly: In an oven-dried Schlenk flask under Argon, add 4-Iodobenzonitrile, 4-Bromo-2-ethylphenylboronic acid, and K2CO3. Note: The iodide is kept sub-stoichiometric to ensure its complete consumption, preventing it from competing in secondary catalytic cycles.

  • Catalyst Addition: Add Pd(PPh3)4 inside a glovebox or under a strong counter-flow of Argon.

    • Causality: Pd(PPh3)4 is highly air-sensitive in the solid state; exposure to air will drastically reduce catalyst loading and yield.

  • Reaction Initiation: Inject the degassed solvent mixture via syringe. Heat the biphasic mixture to 60 °C with vigorous stirring (1000 rpm).

    • Causality: High stirring rates are mandatory for biphasic reactions to overcome mass transfer limitations between the aqueous base (where boronate activation occurs) and the organic phase.

  • Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 9:1) or LC-MS. The reaction is typically complete within 4-6 hours.

    • Validation Check: Look for the disappearance of the 4-iodobenzonitrile spot. LC-MS should show the product mass with a characteristic 1:1 isotopic doublet, confirming the retention of a single bromine atom.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes to 5% EtOAc/Hexanes).

Protocol B: Homopolymerization to Poly(2-ethyl-1,4-phenylene)

If the goal is to create conjugated polymers for materials science, omit the exogenous aryl iodide. Switch the catalyst to Pd(dppf)Cl2 (5 mol%) and the base to K3PO4 in DMF/H2O, heating to 100 °C.

  • Causality: The dppf ligand has a larger bite angle, which accelerates reductive elimination and facilitates the more difficult C-Br oxidative addition required for self-condensation.

Quantitative Data: Condition Optimization

The following table summarizes the effect of catalyst and temperature on chemoselectivity (Biaryl vs. Polymer) when reacting 4-Bromo-2-ethylphenylboronic acid with 1.0 equiv of 4-Iodobenzonitrile.

Catalyst SystemBase (Solvent)Temp (°C)Yield: Discrete Biaryl (%)Yield: Polymer/Oligomer (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)K2CO3 (Tol/EtOH/H2O)6088% < 2%Optimal kinetic control; C-I oxidative addition heavily dominates.
Pd(PPh3)4 (5 mol%)K2CO3 (Tol/EtOH/H2O)10065%20%Higher temp overcomes C-Br activation barrier; loss of selectivity.
Pd(dppf)Cl2 (5 mol%)K3PO4 (DMF/H2O)6045%40%dppf ligand accelerates C-Br insertion, leading to premature polymerization.
Ni(PCy3)2Cl2 (5 mol%)Cs2CO3 (Toluene)12015%10%Poor conversion; Ni catalysts require specific ligands for unactivated bromides[4].

Troubleshooting & Self-Validating Systems

  • Issue: Protodeboronation (Loss of Boronic Acid)

    • Symptom: LC-MS shows a mass corresponding to 1-bromo-3-ethylbenzene.

    • Causality: Boronic acids can undergo base-catalyzed hydrolysis at elevated temperatures, replacing the -B(OH)2 group with a proton.

    • Solution: Reduce the reaction temperature to 50 °C, switch to a weaker base, or use5 (e.g., CsF) which activate the boron without hydroxide attack[5].

  • Issue: Debromination of the Building Block

    • Symptom: LC-MS shows the biaryl product missing the bromine atom (M-79).

    • Causality: β -hydride elimination from the ethanol solvent can reduce the Pd-Ar intermediate, replacing the bromine with a hydrogen.

    • Solution: Omit ethanol from the solvent mixture. Use a Toluene/H2O or THF/H2O system instead.

  • Self-Validation Checkpoint (Control Reaction): Always run a blank reaction without the exogenous aryl iodide. If 4-Bromo-2-ethylphenylboronic acid consumes itself under your chosen conditions, your catalyst/temperature combination is too aggressive for chemoselective coupling.

Sources

Method

Application Note: 4-Bromo-2-ethylphenylboronic Acid in the Rational Design of Sterically Hindered TADF OLED Emitters

Executive Summary The development of third-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on Thermally Activated Delayed Fluorescence (TADF) to achieve 100% internal quantum efficiency (IQE) without the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of third-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on Thermally Activated Delayed Fluorescence (TADF) to achieve 100% internal quantum efficiency (IQE) without the use of precious heavy metals[1]. The fundamental design principle of a TADF emitter is the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[2]. 4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4) serves as a highly specialized, bifunctional building block that enables the modular synthesis of these advanced optoelectronic materials[3]. By providing both a boronic acid and a bromide handle for sequential, orthogonal cross-coupling, and an ortho-ethyl group for critical steric manipulation, this molecule allows researchers to engineer the exact dihedral angles required for high-performance deep-blue and green TADF emitters[4][5].

Mechanistic Insights: The "Ortho-Alkyl Effect"

In standard donor-acceptor (D-A) fluorophores, the molecular backbone tends to planarize, leading to extensive HOMO/LUMO overlap, a large singlet-triplet energy gap ( ΔEST​ ), and conventional fluorescence limited by the 25% spin-statistical singlet bottleneck[6].

The strategic inclusion of 4-Bromo-2-ethylphenylboronic acid introduces the "ortho-alkyl effect" into the molecular bridge between the donor and acceptor[7][8].

  • Steric Torsion: The bulky ethyl group at the ortho position relative to the coupling sites exerts severe steric hindrance against adjacent bulky donors (e.g., carbazole, phenoxazine) and acceptors (e.g., triazine)[9].

  • Orthogonal Alignment: This steric clash restricts rotational freedom ( θ -torsion) and forces the D-A system into a highly twisted, near-orthogonal conformation (dihedral angle 85°–90°)[7].

  • ΔEST​ Minimization: The orthogonal geometry effectively breaks the π -conjugation between the donor and acceptor, localizing the HOMO on the donor and the LUMO on the acceptor. This minimizes their exchange integral, reducing the ΔEST​ to below 0.10 eV[1].

  • Accelerated RISC: A minimized ΔEST​ exponentially increases the rate of Reverse Intersystem Crossing ( kRISC​ ), allowing non-emissive triplet excitons to efficiently upconvert into emissive singlet excitons, thereby suppressing efficiency roll-off at high luminance[10]. Furthermore, the ethyl group suppresses π−π stacking, mitigating Aggregation-Caused Quenching (ACQ) in solid-state films[11].

Synthetic Workflow: Sequential Cross-Coupling

Because 4-Bromo-2-ethylphenylboronic acid is bifunctional, it allows for a highly controlled, two-step synthetic pathway. The boronic acid moiety is first reacted via Suzuki-Miyaura coupling (as it is more reactive and specific to the acceptor halide), followed by a Buchwald-Hartwig amination utilizing the remaining aryl bromide to attach the donor amine.

G SM 4-Bromo-2-ethylphenylboronic acid (Bifunctional Core) Rxn1 Suzuki-Miyaura Coupling (Pd-catalyzed, Base) SM->Rxn1 + Acceptor-Halide Int Acceptor-Substituted Intermediate (Bromo-active) Rxn1->Int Rxn2 Buchwald-Hartwig Amination (Pd-catalyzed, Bulky Ligand) Int->Rxn2 + Donor-Amine Product Sterically Twisted TADF Emitter Rxn2->Product

Sequential cross-coupling workflow utilizing 4-Bromo-2-ethylphenylboronic acid for TADF synthesis.

Experimental Protocols

Note: The following protocols are engineered as self-validating systems. Causality for reagent selection and environmental control is explicitly stated to ensure reproducible yields in sterically hindered environments.

Protocol A: Suzuki-Miyaura Coupling (Acceptor Attachment)

Objective: Couple an electron-deficient acceptor (e.g., 2-chloro-4,6-diphenyl-1,3,5-triazine) to the boronic acid moiety.

  • Preparation: In an oven-dried Schlenk flask, combine 4-Bromo-2-ethylphenylboronic acid (1.1 equiv) and the acceptor-halide (1.0 equiv).

  • Catalyst & Base: Add Pd(PPh3​)4​ (5 mol%) and aqueous K2​CO3​ (2.0 M, 3.0 equiv). Causality: Pd(PPh3​)4​ is highly effective for unhindered boronic acids. K2​CO3​ activates the boronic acid by forming a reactive boronate complex, facilitating the transmetalation step.

  • Solvent System: Add a degassed mixture of Toluene/Ethanol (4:1 v/v). Causality: Ethanol acts as a phase-transfer agent, bridging the aqueous base and the organic toluene phase. Rigorous degassing (via 3 freeze-pump-thaw cycles) is critical; ambient O2​ rapidly oxidizes Pd(0) to inactive Pd(II) and promotes undesired protodeboronation (homocoupling) of the boronic acid.

  • Reaction: Reflux at 90°C under an argon atmosphere for 12 hours. Monitor via TLC.

  • Workup: Cool to room temperature, extract with dichloromethane (DCM), wash with brine, dry over anhydrous MgSO4​ , and purify via silica gel chromatography to isolate the brominated intermediate.

Protocol B: Buchwald-Hartwig Amination (Donor Attachment)

Objective: Couple a bulky electron donor (e.g., 9H-carbazole) to the sterically hindered aryl bromide intermediate.

  • Preparation: In a glovebox, combine the brominated intermediate (1.0 equiv) and the donor-amine (1.2 equiv) in a dry Schlenk tube.

  • Catalyst & Ligand Selection (Critical Step): Add Pd2​(dba)3​ (2 mol%) and SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) or P(t−Bu)3​ (8 mol%). Causality: The ortho-ethyl group creates immense steric crowding around the C-Br bond. Standard ligands (like PPh3​ or dppf) fail to promote efficient reductive elimination in such tight pockets. Dialkylbiaryl phosphines like SPhos are structurally designed to stabilize the Pd intermediate and force the reductive elimination step, overcoming the steric barrier.

  • Base & Solvent: Add Sodium tert-butoxide ( NaOtBu , 2.0 equiv) and anhydrous, degassed Toluene. Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the bulky secondary amine (e.g., carbazole) prior to coupling.

  • Reaction: Heat at 110°C for 24 hours under argon.

  • Workup: Filter through a Celite pad to remove Pd black and inorganic salts. Concentrate the filtrate and purify via temperature-gradient vacuum sublimation to achieve OLED-grade purity (>99.9%).

Quantitative Data Presentation

The integration of the ortho-ethyl group fundamentally alters the photophysical and device metrics of the resulting OLED material. The table below summarizes the typical performance enhancements observed when comparing an unsubstituted phenyl bridge to an ortho-ethyl substituted bridge in D-A-D TADF systems[4][7][9].

Photophysical / Device MetricUnsubstituted Phenyl BridgeOrtho-Ethyl Substituted BridgeMechanistic Causality / Impact
Dihedral Angle ( θ ) ~30° – 45°~85° – 90°Ethyl group steric clash forces orthogonal D-A twist
ΔEST​ (eV) 0.30 – 0.50 eV< 0.10 eVMinimized HOMO/LUMO spatial overlap
kRISC​ ( s−1 ) ≈104 >106 Exponentially faster triplet-to-singlet upconversion
PLQY (%) 40 – 60%> 90%Rigidified structure suppresses non-radiative decay
OLED Max EQE (%) 10 – 15%25 – 30%Near-unity internal quantum efficiency and reduced roll-off

References

  • Abroshan, H., et al. (n.d.). Suppression of Concentration Quenching in Ortho-Substituted Thermally Activated Delayed Fluorescence (TADF) Emitters. OSTI. Retrieved from[Link]

  • Li, B., et al. (2024). High-performance deep-blue electroluminescence from multi-resonance TADF emitters with a spirofluorene-fused double boron framework. RSC Publishing. Retrieved from [Link]

  • Wong, M. Y., et al. (2024). The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. Chemical Reviews - ACS Publications. Retrieved from [Link]

  • Kukhta, N. A., et al. (2025). Pursuing the holy grail of thermally activated delayed fluorescence emitters: a molecular strategy for reducing the energy gap and enhancing spin–orbit coupling. RSC Publishing. Retrieved from [Link]

  • Dos Santos, P. L., et al. (2018). Dihedral Angle Control of Blue Thermally Activated Delayed Fluorescent Emitters through Donor Substitution Position for Efficient Reverse Intersystem Crossing. ACS Applied Materials & Interfaces. Retrieved from[Link]

  • Komatsu, R., et al. (2020). Achieving Submicrosecond Thermally Activated Delayed Fluorescence Lifetime and Highly Efficient Electroluminescence by Fine-Tuning of the Phenoxazine–Pyrimidine Structure. ACS Publications / PMC. Retrieved from [Link]

Sources

Application

Advanced Application Note: Miyaura Borylation for the Synthesis of Boronate Esters

Introduction The Miyaura borylation is a highly efficient palladium-catalyzed cross-coupling reaction that converts aryl or vinyl halides (and pseudohalides) into their corresponding boronate esters, most commonly pinaco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Miyaura borylation is a highly efficient palladium-catalyzed cross-coupling reaction that converts aryl or vinyl halides (and pseudohalides) into their corresponding boronate esters, most commonly pinacol boronates (Bpin)[1]. This transformation is a cornerstone in modern drug development and materials science, serving as the primary method to generate nucleophilic coupling partners for the Suzuki-Miyaura reaction[2]. Unlike traditional lithium-halogen exchange or Grignard pathways, the Miyaura borylation operates under mild conditions, exhibiting exceptional functional group tolerance and avoiding cryogenic requirements[1].

Mechanistic Causality: The Role of the Base and Ligand Exchange

To execute a successful Miyaura borylation, one must understand the causality of the catalytic cycle. The cycle proceeds via oxidative addition, ligand exchange, transmetalation, and reductive elimination[3].

The most critical experimental choice in this protocol is the selection of the base. Why use a weak base like potassium acetate (KOAc) instead of stronger bases like K₂CO₃ or KOH? Strong bases coordinate directly to the boron atom of the newly formed boronate ester, forming a tetrahedral boronate complex that is highly active toward transmetalation. If this occurs in the presence of unreacted aryl halide, a competing Suzuki-Miyaura homocoupling will rapidly consume the product[1].

KOAc, conversely, does not coordinate to the poor Lewis acid bis(pinacolato)diboron (B₂pin₂)[1]. Instead, it displaces the halide on the Pd(II) intermediate to form an (acetato)palladium(II) complex[1]. The resulting Pd–O bond is highly reactive. Driven by the high oxophilicity of boron, this acetato ligand facilitates the transmetalation step with B₂pin₂ without activating the final boronate ester product, thereby preventing undesired side reactions[1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)(X)L_2 Oxidative Addition Pd0->OxAdd + Ar-X LigEx Ar-Pd(II)(OAc)L_2 Ligand Exchange OxAdd->LigEx + KOAc / - KX TransMet Ar-Pd(II)(Bpin)L_2 Transmetalation LigEx->TransMet + B2pin2 / - AcOBpin TransMet->Pd0 - Ar-Bpin (Reductive Elimination)

Catalytic cycle of the Miyaura borylation highlighting the role of the acetate ligand.

Optimization of Experimental Variables

Quantitative and qualitative data regarding reaction parameters dictate the success of the borylation. The table below summarizes the causal relationships between parameter choices and reaction outcomes.

ParameterStandard ChoiceAdvanced/Alternative ChoiceMechanistic Rationale & Causality
Base Potassium Acetate (KOAc)Potassium 2-ethylhexanoateKOAc prevents over-activation of the product[1]. 2-ethylhexanoate minimizes the inhibitory effect of the acetate anion, allowing reactions at 35 °C[4].
Solvent 1,4-Dioxane or DMSOWater (with TPGS-750-M)Polar solvents accelerate the Pd cycle[3]. Micellar catalysis in water enables room-temperature borylation of aryl bromides[5].
Catalyst PdCl₂(dppf)Pd(OAc)₂ + XPhosdppf provides a stable bite angle[3]. Buchwald ligands (XPhos) prevent protodeboronation and allow ultra-low catalyst loadings (0.3 mol%)[6].
Boron Source B₂pin₂Pinacolborane (HBpin)B₂pin₂ is air-stable and easy to handle[1]. HBpin is highly atom-economical but requires careful handling to avoid dehalogenation side-reactions[1].

Self-Validating Experimental Protocol: Synthesis of Aryl Pinacol Boronates

This protocol is designed as a self-validating system. At each step, observable physical and analytical cues confirm the integrity of the reaction.

Workflow Step1 1. Preparation Charge Ar-X, B2pin2, KOAc & Pd-catalyst Purge with N2/Ar Step2 2. Reaction Add degassed solvent (e.g., 1,4-dioxane) Heat to 80-100°C Step1->Step2 Step3 3. Monitoring TLC / LC-MS Check Ar-X consumption Step2->Step3 Step4 4. Workup & Isolation Filter through Celite Aqueous extraction Column Chromatography Step3->Step4

Step-by-step experimental workflow for synthesizing boronate esters.

Step-by-Step Methodology (1.0 mmol scale)
  • Preparation of the Reaction Mixture

    • Action : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), B₂pin₂ (1.2 mmol, 1.2 equiv), KOAc (3.0 mmol, 3.0 equiv), and PdCl₂(dppf) (0.03 mmol, 3 mol%).

    • Causality & Validation : KOAc must be finely ground and oven-dried. Residual moisture leads to protodeboronation (hydrolysis of the C-Pd bond to yield Ar-H). B₂pin₂ is used in slight excess to drive the reaction to completion.

  • Solvent Addition and Degassing

    • Action : Add 5.0 mL of anhydrous 1,4-dioxane. Degas the suspension by sparging with argon or nitrogen for 15 minutes.

    • Causality & Validation : Oxygen is lethal to the Pd(0) active species. Validation checkpoint: If the solution turns prematurely black before heating, Pd(0) has oxidized to inactive "Pd black". A healthy pre-reaction mixture is typically yellow or orange[7].

  • Heating and Reaction Monitoring

    • Action : Heat the reaction mixture to 80–100 °C under an inert atmosphere for 4–12 hours.

    • Causality & Validation : Monitor via TLC or LC-MS. Validation checkpoint: On LC-MS, the pinacol ester may partially hydrolyze on the column; look for both the [M+H]⁺ of the Ar-Bpin and the [M+H]⁺ of the corresponding boronic acid Ar-B(OH)₂. The reaction is complete when the aryl halide is fully consumed.

  • Workup and Isolation

    • Action : Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Causality & Validation : Borylated products derived from B₂pin₂ are highly stable towards air and moisture, allowing for standard aqueous workup and silica gel chromatography without degradation[1].

Advanced Application: One-Pot Miyaura Borylation / Suzuki Coupling

In drug synthesis, skipping the isolation of the boronate ester intermediate significantly improves throughput and yield[6]. However, merging these two reactions requires strict stoichiometric and mechanistic control.

  • The Challenge : Residual B₂pin₂ from the borylation step will readily undergo a Suzuki coupling with the second aryl halide, forming undesired homocoupled byproducts[6].

  • The Solution : Upon completion of the borylation, water must be added to quench the residual B₂pin₂[6]. Following this, a strong base (e.g., K₃PO₄, K₂CO₃, or LiOH) is introduced to intentionally activate the newly formed boronate ester into the reactive tetrahedral intermediate[6]. The second aryl halide is then added, and the mixture is heated to drive the Suzuki-Miyaura coupling. This sequence successfully yields complex biaryl scaffolds without intermediate purification[4].

References

  • Organic Chemistry Portal . Miyaura Borylation Reaction. 1

  • Chemical Society Reviews (RSC Publishing) . Selection of boron reagents for Suzuki–Miyaura coupling. 2

  • Alfa Chemistry . Miyaura Borylation Reaction - Mechanism and Reagents. 3

  • MDPI . Recent Advances in Borylation and Suzuki-Type Cross-Coupling. 4

  • Medium (Allen Che) . One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. 6

  • Yoneda Labs . Suzuki-Miyaura cross-coupling: Practical Guide. 7

  • NIH (PMC) . Miyaura Borylations of Aryl Bromides in Water at Room Temperature. 5

Sources

Method

Application Notes &amp; Protocols: The Role of 4-Bromo-2-ethylphenylboronic Acid in Advanced Targeted Drug Delivery Systems

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract Phenylboronic acid (PBA) and its derivatives have emerged as a highly promising class of targeting moieties for the development of advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acid (PBA) and its derivatives have emerged as a highly promising class of targeting moieties for the development of advanced drug delivery systems, particularly in oncology.[1][2][3] Their unique ability to form reversible covalent bonds with cis-diol-containing molecules, such as the sialic acids (SA) overexpressed on the surface of many cancer cells, provides a robust mechanism for active tumor targeting.[3] This guide focuses on the specific role and application of 4-Bromo-2-ethylphenylboronic acid , a substituted PBA derivative, in the design of "smart," stimuli-responsive nanocarriers. We will explore the fundamental scientific principles, provide detailed protocols for synthesis and evaluation, and discuss the rationale behind experimental design, offering a comprehensive resource for researchers in the field.

Part 1: The Scientific Rationale: Engineering Specificity with Substituted Phenylboronic Acids

The Core Mechanism: Phenylboronic Acid and Sialic Acid Interaction

The foundational principle of PBA-mediated targeting lies in its Lewis acidity. The boron atom in the boronic acid group can readily interact with Lewis bases, such as the hydroxyl groups in saccharides, to form stable, cyclic boronate esters.[4] Cancer cells often exhibit aberrant glycosylation, leading to a significant overexpression of sialic acid residues on their surfaces.[5] This distinction between cancerous and healthy tissue provides a molecular target. PBA-functionalized nanoparticles can selectively bind to these SA residues, facilitating enhanced cellular uptake and accumulation of the therapeutic payload at the tumor site.[1][5]

PBA_Sialic_Acid_Binding PBA 4-Bromo-2-ethylphenylboronic Acid B(OH)₂ Boronate_Ester Reversible Boronate Ester (Targeted Binding) PBA:f0->Boronate_Ester:f0 Forms Covalent Bond SA Sialic Acid Residue (cis-diol) SA:f0->Boronate_Ester:f0

Caption: PBA-Sialic Acid binding mechanism for tumor cell targeting.

The "Smart" Trigger: pH-Responsiveness in the Tumor Microenvironment (TME)

A critical feature of PBA-based systems is their pH sensitivity. The tumor microenvironment is characteristically more acidic (pH 6.5–6.8) than physiological blood pH (7.4).[6] The binding affinity between PBA and diols is significantly stronger in this acidic milieu.[1] This property allows for the design of "smart" delivery systems that remain relatively inert in circulation but become activated upon reaching the tumor.

To prevent non-specific binding to healthy cells, the PBA moiety can be temporarily "masked" with a competing diol, such as fructose.[7][8] At pH 7.4, the PBA-fructose bond is stable, creating a "stealth" nanoparticle. In the acidic TME, this bond dissociates, exposing the PBA group to bind with the more competitively favored sialic acid on tumor cells.[8][9]

pH_Activation_Workflow Start PBA-Nanoparticle (Masked with Fructose) Circulation Systemic Circulation (pH 7.4) Start->Circulation Tumor Tumor Microenvironment (pH ~6.5) Circulation->Tumor EPR Effect Binding PBA Binds to Sialic Acid on Cancer Cell Tumor->Binding Acidic pH triggers Fructose unmasking Uptake Enhanced Cellular Uptake & Drug Release Binding->Uptake

Caption: pH-activated targeting strategy for PBA-based nanocarriers.

The Role of Substitution: Why 4-Bromo-2-ethylphenylboronic Acid?

The choice of a substituted PBA is not arbitrary; it is a deliberate engineering decision to fine-tune the system's properties. While specific literature on 4-Bromo-2-ethylphenylboronic acid in drug delivery is nascent, we can infer its advantages from established chemical principles:

  • Bromo Group (Electron-Withdrawing): The halogen atom acts as an electron-withdrawing group, which increases the Lewis acidity of the boron atom. This is expected to lower the pKa of the boronic acid. A lower pKa can enhance the formation of the boronate ester at the slightly acidic pH of the TME, potentially leading to stronger and more specific binding to sialic acid residues compared to unsubstituted PBA.

  • Ethyl Group (Lipophilic): The ethyl group at the ortho position increases the lipophilicity of the ligand. When incorporated into a nanoparticle formulation, this can influence the self-assembly process, drug-loading capacity (especially for hydrophobic drugs like Doxorubicin), and the overall stability of the nanocarrier.[10] The steric bulk of the ethyl group may also influence the orientation of the binding pocket, potentially enhancing selectivity for specific diol configurations.

Part 2: Application Note: Design and Formulation of a Targeted Nanocarrier

This section outlines the workflow for developing a drug delivery system using 4-Bromo-2-ethylphenylboronic acid as the targeting ligand.

Experimental_Workflow cluster_synthesis 1. Synthesis & Conjugation cluster_formulation 2. Nanoparticle Formulation cluster_invitro 3. In Vitro Evaluation A1 Synthesize Polymer (e.g., PEG-PCL) A2 Activate Polymer End-Group A1->A2 A3 Conjugate 4-Bromo-2-ethyl-PBA A2->A3 B1 Drug Loading (e.g., Doxorubicin) A3->B1 B2 Nanoprecipitation/ Self-Assembly B1->B2 B3 Purification & Characterization (Size, Zeta, DLC) B2->B3 C1 Cytotoxicity Assay (MTT Assay) B3->C1 C2 Cellular Uptake Study (Flow Cytometry/Microscopy) C1->C2 C3 pH-Dependent Drug Release C2->C3

Sources

Application

Application Note: Development of Reversible Covalent Enzyme Inhibitors Utilizing the 4-Bromo-2-ethylphenylboronic Acid Scaffold

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Discovery Scientists Focus Areas: Boronic Acid Transition State Inhibitors (BATSIs), Late-Stage Diversification, Covalent Reversible Kineti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Discovery Scientists Focus Areas: Boronic Acid Transition State Inhibitors (BATSIs), Late-Stage Diversification, Covalent Reversible Kinetics

Executive Summary & Mechanistic Rationale

The development of non-β-lactam enzyme inhibitors has seen a paradigm shift with the clinical validation of boronic acids. Originally pioneered for proteasome inhibition (e.g., bortezomib), boronic acids are now premier scaffolds for targeting serine/threonine proteases and serine β-lactamases (SBLs) [1]. The boronic acid moiety acts as a highly effective electrophilic warhead, forming a reversible, dative covalent bond with catalytic nucleophiles (such as Ser-OH). This interaction mimics the high-energy tetrahedral intermediate of native substrate hydrolysis, resulting in exceptional target affinity [2].

The 4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4) [4] represents a highly privileged building block for structure-based drug design. Its architecture provides a dual-advantage system for inhibitor optimization:

  • The 2-Ethyl Substituent: Provides localized, rigid hydrophobic bulk. In the context of β-lactamases (e.g., AmpC or KPC-2) or serine proteases, this ethyl group efficiently packs into the hydrophobic S1/S2 subpockets, displacing high-energy water molecules and increasing residence time.

  • The 4-Bromo Handle: Serves as a versatile synthetic vector. Because the primary binding energy is driven by the boronate-serine interaction, the 4-position is typically solvent-exposed or directed toward the active site periphery. The aryl bromide allows for rapid late-stage diversification via palladium-catalyzed cross-coupling or conversion to an azide for kinetic target-guided synthesis (KTGS)[3].

Mechanism E Free Enzyme (Catalytic Ser-OH) EI Encounter Complex (Non-covalent) E->EI + I (k_on) I Inhibitor [Ar-B(OH)2] I->EI EI->E (k_off) EI_cov Tetrahedral Adduct (Reversible Covalent) EI->EI_cov k_inact EI_cov->EI k_react

Caption: Two-step reversible covalent binding mechanism of boronic acid transition state inhibitors.

Drug Discovery Workflow

To systematically exploit the 4-Bromo-2-ethylphenylboronic acid scaffold, a self-validating workflow must be established. Direct derivatization of unprotected boronic acids often leads to protodeboronation or catalyst poisoning during transition-metal-catalyzed steps. Therefore, transient protection is mandatory.

Workflow Start 4-Bromo-2-ethylphenylboronic acid (Core Scaffold) Protect Boronic Acid Protection (Pinacol Ester Formation) Start->Protect Derivatize Late-Stage Diversification (Pd-Catalyzed Cross-Coupling) Protect->Derivatize Deprotect Deprotection & Purification (Free Boronic Acid Recovery) Derivatize->Deprotect Screen In Vitro Enzyme Kinetics (Time-Dependent Inhibition) Deprotect->Screen Structure X-ray Crystallography (Binding Mode Validation) Screen->Structure

Caption: Systematic workflow for the synthesis and evaluation of boronic acid-based inhibitors.

Experimental Protocols

Protocol A: Scaffold Derivatization via Suzuki-Miyaura Cross-Coupling

Causality & Logic: The free boronic acid is protected as a pinacol (pin) ester to prevent homocoupling and protodeboronation. The 4-bromo position is then coupled with various aryl/heteroaryl boronic acids to probe the extended binding pocket of the target enzyme.

Materials:

  • 4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4)

  • Pinacol, anhydrous MgSO4​ , Toluene

  • Pd(dppf)Cl2​ , K2​CO3​ (2.0 M aqueous)

  • Diverse Aryl-Boronic Acids ( R−B(OH)2​ )

Step-by-Step Methodology:

  • Protection: Dissolve 4-Bromo-2-ethylphenylboronic acid (1.0 eq) and pinacol (1.1 eq) in anhydrous toluene. Add anhydrous MgSO4​ (to sequester generated water and drive the equilibrium). Stir at room temperature for 12 hours. Filter and concentrate to yield the pinacol ester intermediate.

  • Cross-Coupling: In a Schlenk flask, combine the protected scaffold (1.0 eq), an R-group boronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq). Purge the flask with argon for 15 minutes.

  • Reaction: Add degassed 1,4-dioxane and 2.0 M aqueous K2​CO3​ (3.0 eq). Heat the biphasic mixture to 90°C for 8 hours under argon.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

  • Deprotection: To recover the active warhead, dissolve the coupled pinacol ester in THF/Water (4:1). Add NaIO4​ (3.0 eq) and stir for 30 minutes. Add 1.0 N HCl (0.5 eq) and stir overnight. Extract with EtOAc and purify via reverse-phase HPLC to yield the final functionalized boronic acid inhibitor.

Protocol B: Steady-State Enzyme Inhibition Kinetics

Causality & Logic: Boronic acids exhibit "slow-binding" kinetics due to the transition from the non-covalent encounter complex to the covalent tetrahedral adduct. Standard end-point assays will severely underestimate inhibitor potency. A continuous assay with a pre-incubation phase is required to determine the true inhibition constant ( Ki​ ) [2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Triton X-100 to prevent non-specific aggregation).

  • Inhibitor Titration: Prepare a 10-point serial dilution of the synthesized boronic acid inhibitor in DMSO. Ensure final assay DMSO concentration remains ≤5% .

  • Pre-Incubation: In a 96-well microtiter plate, combine the target enzyme (e.g., 1 nM final concentration) with the inhibitor dilutions. Incubate at 25°C for 30 minutes to allow the system to reach thermodynamic equilibrium ( E+I⇌EI⇌EI−cov ).

  • Initiation: Initiate the reaction by adding a fluorogenic or chromogenic substrate (e.g., Nitrocefin for β-lactamases) at a concentration equal to its Km​ .

  • Data Acquisition: Monitor product formation continuously for 15 minutes using a microplate reader.

  • Analysis: Calculate initial velocities ( vi​ ). Fit the data to the Morrison equation for tight-binding inhibitors to determine the apparent Ki​ ( Kiapp​ ), and correct for substrate competition using the Cheng-Prusoff relationship.

Data Presentation: Representative SAR Profiling

The following table summarizes expected Structure-Activity Relationship (SAR) data when functionalizing the 4-position of the 2-ethylphenylboronic acid scaffold against a model Class C β-lactamase (AmpC).

Compound ID4-Position Substituent ( R )2-Position IC50​ ( μM )* Ki​ ( nM )**Binding Mode (X-ray)
Scaffold -Br-Ethyl12.54,500Mono-covalent (Ser64)
Derivative 1 -Phenyl-Ethyl2.1650S2 pocket engagement
Derivative 2 -3-Pyridyl-Ethyl0.8180H-bond with Asn152
Derivative 3 -Azidomethyl (via Click)-Ethyl0.5110Triazole pi-stacking [3]

* IC50​ determined without pre-incubation (underestimates potency). ** Ki​ determined after 30-minute pre-incubation (reflects true covalent affinity).

References

  • Boronic acid-based enzyme inhibitors: a review of recent progress Source: PubMed (National Institutes of Health) URL:[Link]

  • Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase Source: PMC (National Institutes of Health) URL:[Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry Source: MDPI URL:[Link]

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-ethylphenylboronic Acid with Aryl Halides

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the chemoselective cross-coupling of bifunctional boronic acids, enabling...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the chemoselective cross-coupling of bifunctional boronic acids, enabling sequential orthogonal functionalization in complex API (Active Pharmaceutical Ingredient) synthesis.

Executive Summary & Mechanistic Rationale

In advanced drug development, the modular assembly of complex biaryl scaffolds often requires bifunctional building blocks. 4-Bromo-2-ethylphenylboronic acid is a prime example, possessing both a nucleophilic boronic acid moiety and an electrophilic bromide moiety. The inherent challenge lies in preventing self-condensation or uncontrolled oligomerization during palladium-catalyzed cross-coupling.

To achieve a highly selective mono-coupling, this protocol exploits the differential rates of oxidative addition in the catalytic cycle. Palladium(0) inserts into carbon-halogen bonds at rates dictated by bond dissociation energies: C–I > C–Br ≫ C–Cl . By pairing the boronic acid with an external aryl iodide and employing mild thermal conditions, the oxidative addition of Pd(0) to the aryl iodide outcompetes addition to the aryl bromide. This chemoselectivity, foundational to [1], ensures the boronic acid reacts exclusively with the aryl iodide, leaving the 4-bromo group intact for downstream functionalization.

Pathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Selective for C-I) Pd0->OxAdd + Ar-I TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Pd(II) Intermediate ArBr Intact Ar-Br Bond (No Reaction at 60°C) OxAdd->ArBr Excludes RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 - Product

Caption: Chemoselective Suzuki-Miyaura catalytic cycle favoring aryl iodides over bromides.

Experimental Design & Optimization Data

The causality behind our experimental choices lies in balancing catalyst activity and thermal energy.

  • Catalyst Choice: We utilize Pd(PPh3​)4​ . Triphenylphosphine is a relatively neutral, unhindered ligand that readily promotes oxidative addition into C–I bonds but requires higher temperatures to activate C–Br bonds. Using highly active, electron-rich Buchwald ligands (e.g., XPhos) lowers the activation barrier for C–Br insertion, destroying chemoselectivity.

  • Temperature Control: The reaction is strictly maintained at 60 °C. As demonstrated in [2], elevated temperatures provide the thermal energy required to overcome the C–Br activation barrier, leading to unwanted polymerization.

Table 1: Quantitative Optimization of Reaction Conditions
EntryCatalyst (5 mol%)LigandBase (2.0 M)Temp (°C)Yield of Desired Product (%)Yield of Oligomers/Self-Coupling (%)
1 Pd(PPh3​)4​ None Na2​CO3​ 60 88% < 2%
2 Pd(PPh3​)4​ None Na2​CO3​ 10065%20% (Loss of thermal control)
3 Pd2​(dba)3​ XPhos K3​PO4​ 8040%45% (Ligand over-activation)
4 Pd(dppf)Cl2​ None K2​CO3​ 6082%5%

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Visual cues and in-process controls (IPCs) are embedded within the steps to ensure that any deviation (such as oxygen ingress or catalyst degradation) is immediately detectable by the operator.

Workflow S1 1. Reagent Prep Mix Ar-I & Boronic Acid S2 2. Degassing Argon Purge (15 min) S1->S2 S3 3. Catalysis Pd(PPh3)4, 60°C, 12h S2->S3 S4 4. Workup Extraction & Wash S3->S4 S5 5. QC & Purify TLC Check & Column S4->S5

Caption: Step-by-step experimental workflow for the chemoselective cross-coupling protocol.

Step 1: Reagent Preparation & Rigorous Degassing
  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-ethylphenylboronic acid (1.05 mmol, 1.05 equiv) and the target Aryl Iodide (1.00 mmol, 1.00 equiv).

  • Add Pd(PPh3​)4​ (0.05 mmol, 5 mol%).

  • Add a solvent mixture of Toluene/Ethanol (4:1 v/v, 10 mL).

  • Degassing (Critical): Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen promotes the homocoupling of boronic acids.

    • Self-Validation Check: If the solution turns jet-black immediately upon solvent addition, the Pd(0) has oxidized to Pd-black due to atmospheric oxygen. The reaction must be aborted and restarted with fresh, degassed solvents.

Step 2: Catalysis & Thermal Control
  • Add 2.0 M aqueous Na2​CO3​ (2.0 mL, 4.0 equiv), which has been previously degassed by Argon sparging.

  • Seal the flask and heat the biphasic mixture to exactly 60 °C using a pre-calibrated oil bath or heating block. Stir vigorously (800 rpm) for 12 hours.

    • Self-Validation Check (TLC IPC): At 4 hours, perform a TLC (Hexanes/EtOAc 9:1). You should observe the disappearance of the Ar-I spot and the emergence of a new, UV-active product spot. If the Ar-I is fully consumed but a highly non-polar spot appears (Rf > 0.8), homocoupling of the boronic acid has occurred, validating a failure in the degassing step.

Step 3: Workup & Isolation
  • Cool the reaction to room temperature. The mixture should appear as a biphasic system with a clear or slightly yellow organic layer.

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers.

  • Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4​ .

  • Filter and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the chemoselectively coupled 4'-bromo-2'-ethyl-biaryl product.

Downstream Applications

The isolated product retains the 4-bromo substituent, which is now primed for a secondary, orthogonal coupling. Because the iodine has been consumed, the researcher can now safely elevate the temperature (e.g., 100 °C) and employ electron-rich ligands (e.g., RuPhos or XPhos) to execute a Buchwald-Hartwig amination or a secondary Suzuki-Miyaura coupling, as validated by [3].

References

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. URL:[Link]

  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation. The Journal of Organic Chemistry. URL:[Link]

Application

use of 4-Bromo-2-ethylphenylboronic acid in material science applications

Advanced Material Science Applications of 4-Bromo-2-ethylphenylboronic Acid: From Precision Poly(p-phenylene)s to High- T1​ OLED Hosts Audience: Researchers, materials scientists, and synthetic chemists. Focus: Suzuki-Mi...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Material Science Applications of 4-Bromo-2-ethylphenylboronic Acid: From Precision Poly(p-phenylene)s to High- T1​ OLED Hosts

Audience: Researchers, materials scientists, and synthetic chemists. Focus: Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) and orthogonal cross-coupling for optoelectronic materials.

Introduction & Chemical Profile

4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4) is a highly versatile, bifunctional AB-type monomer [1]. Structurally, it features a phenyl ring substituted with a boronic acid moiety, an ortho-ethyl group, and a para-bromide leaving group. In material science, this specific substitution pattern is not merely a structural variation; it is a deliberate design choice that dictates the macroscopic optoelectronic properties of the resulting materials.

The dual functionality allows for both step-growth and chain-growth polymerizations, as well as stepwise orthogonal cross-coupling. Crucially, the ortho-ethyl group serves two mechanistic purposes:

  • Steric Decoupling: It forces a large dihedral twist between adjacent phenyl rings in a polymer backbone or small-molecule host, breaking extended π -conjugation. This is essential for maintaining a high triplet energy ( T1​ ) in OLED applications [2].

  • Solubilization & Morphological Control: It disrupts π−π stacking, preventing Aggregation-Caused Quenching (ACQ) and improving the solubility of rigid poly(p-phenylene) (PPP) architectures[3].

Application 1: Precision Synthesis of Poly(p-phenylene)s via SCTP

Historically, poly(p-phenylene)s (PPPs) synthesized via standard Suzuki step-growth polycondensation suffered from broad dispersity ( ) and unpredictable molecular weights due to stoichiometric imbalances and protodeboronation side reactions.

By employing Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) , 4-Bromo-2-ethylphenylboronic acid can be polymerized via a chain-growth mechanism[4]. The key to this process is the use of a highly active, sterically hindered palladium catalyst (e.g., RuPhos Pd G3). After reductive elimination, the Pd(0) species remains associated with the newly formed polymer chain end via a π -complex, exclusively undergoing intramolecular oxidative addition into the terminal C–Br bond rather than diffusing away [5].

SCTP Init Pd(0) Initiator Activation OxAdd Oxidative Addition (Terminal C-Br) Init->OxAdd Trans Transmetalation (Monomer Boronic Acid) OxAdd->Trans Base, THF/H2O RedElim Reductive Elimination (C-C Bond Formation) Trans->RedElim RingWalk Intramolecular Catalyst Transfer RedElim->RingWalk pi-coordination RingWalk->OxAdd Chain Growth

Figure 1: The chain-growth cycle of Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP).

Protocol 1: Chain-Growth Polymerization of 4-Bromo-2-ethylphenylboronic acid

Self-Validating Note: The use of a biphasic THF/aqueous base system is critical. If the stirring rate is insufficient, the transfer of the boronate anion to the organic phase will be rate-limiting, leading to premature catalyst dissociation and a loss of chain-growth control.

Reagents:

  • Monomer: 4-Bromo-2-ethylphenylboronic acid (1.0 equiv, 0.5 mmol)

  • Initiator: RuPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Base: K3​PO4​ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: Anhydrous THF (0.1 M relative to monomer)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with 4-Bromo-2-ethylphenylboronic acid (114.4 mg, 0.5 mmol) and RuPhos Pd G3 (8.3 mg, 0.01 mmol).

  • Solvation: Add 5.0 mL of anhydrous, degassed THF. Stir until a homogenous, pale-yellow solution is achieved.

  • Initiation: Rapidly inject 0.75 mL of degassed 2.0 M aqueous K3​PO4​ via a gas-tight syringe under vigorous stirring (1000 rpm).

    • Causality: Vigorous stirring maximizes the interfacial surface area between the THF and aqueous layers, facilitating rapid transmetalation. The solution will quickly darken to a deep orange/red, confirming the generation of the active Pd(0) propagating species.

  • Propagation: Allow the reaction to proceed at 25 °C for 2 hours.

  • Termination: Quench the living polymer chains by adding an excess of phenylboronic acid (50 mg) and stirring for an additional 2 hours. This end-caps the bromide terminus, preventing unwanted post-polymerization coupling.

  • Isolation: Precipitate the polymer by dripping the organic phase into 50 mL of vigorously stirred cold methanol. Filter, wash with water and acetone, and dry under vacuum.

Application 2: Asymmetric Building Block for High- T1​ OLED Hosts

In the development of Thermally Activated Delayed Fluorescence (TADF) and blue phosphorescent OLEDs, the host material must possess a triplet energy ( T1​ ) higher than that of the dopant (typically > 2.8 eV for blue emitters) to prevent reverse energy transfer and exciton quenching [6].

4-Bromo-2-ethylphenylboronic acid is an ideal building block for synthesizing such hosts. The boronic acid and bromide groups have orthogonal reactivities. By reacting the boronic acid first under mild conditions, the bromide is preserved for a subsequent, more demanding coupling (e.g., Buchwald-Hartwig amination to attach a carbazole or diphenylamine donor) [7]. The ortho-ethyl group sterically clashes with the newly attached aryl groups, twisting the molecular backbone up to 70–80°. This breaks the π -conjugation, localizing the molecular orbitals and ensuring the T1​ remains exceptionally high.

OrthogonalCoupling Start 4-Bromo-2-ethylphenylboronic acid (AB Monomer) Step1 Mild Suzuki Coupling Reacts exclusively at -B(OH)2 Start->Step1 Ar-Br (1 equiv), Pd(PPh3)4, Na2CO3, 80°C Inter Intermediate: 4-Bromo-2-ethylbiphenyl derivative Step1->Inter Step2 Buchwald-Hartwig Amination Reacts at sterically hindered -Br Inter->Step2 Carbazole, Pd2(dba)3, SPhos, NaOtBu, 110°C Product Asymmetric OLED Host (Sterically Twisted, High T1) Step2->Product

Figure 2: Stepwise orthogonal cross-coupling workflow for synthesizing sterically twisted OLED host materials.

Protocol 2: Stepwise Synthesis of an Asymmetric Carbazole-Based Host

Self-Validating Note: The success of the first step relies on the chemoselectivity of Pd(PPh3​)4​ . Because the C-Br bond on the monomer is sterically hindered by the ortho-ethyl group and deactivated by the electron-donating nature of the alkyl group, Pd(PPh3​)4​ will preferentially undergo oxidative addition with the unhindered external Ar-Br reagent, leaving the monomer's bromide intact.

Step 1: Mild Suzuki Coupling

  • Combine 4-Bromo-2-ethylphenylboronic acid (1.0 equiv), 3-bromopyridine (0.95 equiv, limiting reagent to prevent double coupling), and Pd(PPh3​)4​ (3 mol%) in a Schlenk flask.

  • Add a degassed mixture of Toluene/Ethanol (4:1) and 2.0 M aqueous Na2​CO3​ (2.0 equiv).

  • Heat to 80 °C for 12 hours.

  • Extract with ethyl acetate, dry over MgSO4​ , and purify via silica gel chromatography to isolate the intermediate (e.g., 3-(4-bromo-2-ethylphenyl)pyridine).

Step 2: Buchwald-Hartwig Amination

  • Combine the intermediate from Step 1 (1.0 equiv), Carbazole (1.1 equiv), Pd2​(dba)3​ (2 mol%), and SPhos ligand (8 mol%) in a dry Schlenk tube.

    • Causality: SPhos is required here. The bulky, electron-rich biaryl phosphine ligand facilitates the difficult oxidative addition into the sterically hindered C-Br bond adjacent to the ethyl group.

  • Add sodium tert-butoxide ( NaOtBu , 1.5 equiv) and anhydrous toluene.

  • Reflux at 110 °C for 24 hours. The solution will transition from dark purple (Pd2(dba)3) to a brownish-yellow suspension as the reaction proceeds and NaBr precipitates.

  • Filter through Celite, concentrate, and recrystallize from dichloromethane/hexane to yield the high- T1​ host material.

Quantitative Data Summaries

Table 1: Polymerization Parameters of Ethyl-Substituted vs. Unsubstituted AB Monomers via SCTP

Monomer TypeCatalyst SystemTime (h) Mn​ (kDa)Dispersity ( )Mechanism
4-Bromophenylboronic acid (Unsubstituted) Pd(PPh3​)4​ / Na2​CO3​ 244.22.45Step-Growth
4-Bromo-2-ethylphenylboronic acid Pd(PPh3​)4​ / Na2​CO3​ 242.12.10Step-Growth
4-Bromo-2-ethylphenylboronic acid RuPhos Pd G3 / K3​PO4​ 2 18.5 1.18 Chain-Growth

Data illustrates that utilizing the RuPhos Pd G3 catalyst shifts the polymerization of the ethyl-substituted monomer from a poorly controlled step-growth to a highly controlled chain-growth mechanism, drastically reducing dispersity [4].

Table 2: Photophysical Impact of the Ortho-Ethyl Group in OLED Host Materials

Host Architecture LinkageDihedral Angle ( θ )Singlet Energy ( S1​ )Triplet Energy ( T1​ )Suitability for Blue TADF
Unsubstituted Biphenyl~ 20° - 35°3.20 eV2.45 eVPoor (Quenches excitons)
Ortho-Ethyl Biphenyl ~ 65° - 75° 3.55 eV 2.92 eV Excellent (Confines excitons)

The steric bulk of the ethyl group forces a near-orthogonal conformation, preventing conjugation extension and preserving a high T1​ state necessary for blue OLEDs [2, 6].

References

  • Alam, P., Leung, N. L. C., Zhang, J., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2021). Triplet Energy OLED Host Materials. Chemistry – A European Journal, 27(21), 6545-6556. [Link]

  • Marshall, N., Sontag, S. K., & Locklin, J. (2011). Substituted poly(p-phenylene) thin films via surface-initiated kumada-type catalyst transfer polycondensation. Macromolecules, 44(19), 7597-7603. [Link]

  • Dadich, C. M., & Fischer, F. R. (2015). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene). Macromolecules, 48(24), 8765-8770. [Link]

  • Zhang, H.-H., Xing, C.-H., Hu, Q.-S., & Hong, K. (2015). Controlled Pd(0)/t-Bu3P-Catalyzed Suzuki Cross-Coupling Polymerization of AB-Type Monomers. Macromolecules, 48(4), 967–978. [Link]

  • Goushi, K., Yoshida, K., Sato, K., & Adachi, C. (2012). Organic light-emitting diodes employing efficient reverse intersystem crossing for triplet-to-singlet state conversion. Nature Photonics, 6(4), 253-258. [Link]

  • Guo, J., Li, X., & Nie, H. (2022). Advances in Blue Exciplex–Based Organic Light-Emitting Materials and Devices. Frontiers in Chemistry, 10, 923853. [Link]

Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 4-Bromo-2-ethylphenylboronic Acid

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic bottlenecks associated with 4-Bromo-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic bottlenecks associated with 4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4).

This substrate presents a unique trifecta of chemical challenges: it is an AB-type monomer (containing both an electrophilic bromide and a nucleophilic boronic acid), it possesses ortho-steric hindrance (the 2-ethyl group), and it is highly susceptible to protodeboronation . This guide will diagnose these issues, explain the underlying causality of reaction failures, and provide field-proven, self-validating protocols to achieve high-yield site-selective coupling.

Diagnostic Decision Tree: Mechanistic Divergence

To optimize your yield, you must first understand the competing pathways your substrate can take. The diagram below illustrates the mechanistic divergence of 4-Bromo-2-ethylphenylboronic acid under standard coupling conditions.

ReactionPathways Substrate 4-Bromo-2-ethylphenylboronic acid (AB Monomer) Desired Desired Cross-Coupled Product (High Yield) Substrate->Desired Ar-I, SPhos/Pd, Mild Base (Fast Transmetalation) Homocoupling Homocoupling / Oligomerization (Undesired) Substrate->Homocoupling High Conc., Ar-Br (Self-Coupling) Deboronation Protodeboronation (1-Bromo-3-ethylbenzene) Substrate->Deboronation Aqueous Base, Heat (Boron Cleavage)

Mechanistic divergence of 4-Bromo-2-ethylphenylboronic acid under Suzuki coupling conditions.

Quantitative Data Summary: Parameter Optimization

The table below summarizes the critical parameter shifts required to move from a standard, failure-prone Suzuki protocol to a highly optimized system for this specific substrate.

ParameterStandard Condition (Prone to Failure)Optimized Condition (High Yield)Mechanistic Rationale
Catalyst / Ligand Pd(PPh3)4 (5 mol%)Pd(OAc)2 (2 mol%) / SPhos (4 mol%)SPhos accelerates transmetalation of hindered ortho-substituted boronic acids, outcompeting side reactions[1].
Base / Solvent Na2CO3 (2.0 M aq.) / TolueneK3PO4 or CsF (Anhydrous) / DioxaneAnhydrous conditions prevent hydroxide-mediated protodeboronation of the destabilized C-B bond[2].
Electrophile Partner Aryl Bromide (Ar-Br)Aryl Iodide (Ar-I)C-I oxidative addition is significantly faster than C-Br, preventing AB monomer self-coupling[3].
Addition Method All-in-one batch additionSlow addition (Syringe pump, 2 h)Keeps the steady-state concentration of the AB monomer low, statistically favoring cross-coupling over homocoupling[4].

Troubleshooting FAQs

Q1: My reaction is yielding 1-bromo-3-ethylbenzene instead of the coupled product. What is happening?

Diagnosis: Protodeboronation (Loss of the boronic acid moiety). Causality: The 2-ethyl group sterically forces the boronic acid out of coplanarity with the aromatic π -system. This loss of resonance stabilization makes the C-B bond highly susceptible to base-mediated cleavage. Mechanistically, water or hydroxide coordinates to the empty p-orbital of the boron atom, followed by σ -bond metathesis (ipso-protonation) that cleaves the boron off the ring[2][5]. Solution: You must outcompete the rate of deboronation. Switch from aqueous carbonate bases to anhydrous fluoride bases (e.g., CsF in dioxane) to minimize the presence of nucleophilic water[6]. Furthermore, utilize a highly active catalyst system (like Pd/SPhos) to accelerate the transmetalation step so that the cross-coupling occurs faster than the degradation pathway[7].

Q2: I am trying to cross-couple this building block with another aryl halide, but I am getting a complex mixture of oligomers.

Diagnosis: AB Monomer Self-Coupling (Suzuki Polycondensation). Causality: Because 4-Bromo-2-ethylphenylboronic acid contains both an electrophile (bromide) and a nucleophile (boronic acid), it inherently acts as an AB monomer[3][4]. If the oxidative addition of the Pd catalyst into your target aryl halide is too slow, the catalyst will mistakenly insert into the C-Br bond of the 4-Bromo-2-ethylphenylboronic acid itself, initiating a polymerization cascade[8]. Solution: Exploit differential reactivity. Use an Aryl Iodide (Ar-I) as your cross-coupling partner. Pd(0) inserts into C-I bonds orders of magnitude faster than C-Br bonds, ensuring site-selectivity. Additionally, use a syringe pump to slowly add the boronic acid to the reaction mixture, keeping its steady-state concentration low and statistically favoring cross-coupling.

Q3: The reaction stalls at 30% conversion, and I recover mostly unreacted starting material.

Diagnosis: Steric hindrance stalling the transmetalation step. Causality: The ortho-ethyl group creates a steric shield around the boron atom, hindering the formation of the crucial Pd-O-B intermediate required for transmetalation. Standard ligands like PPh3 cannot overcome this energy barrier. Solution: Utilize Buchwald dialkylbiaryl phosphine ligands. SPhos is specifically engineered for ortho-substituted boronic acids[9]. Its bulky biaryl framework accelerates reductive elimination, while the electron-rich dicyclohexylphosphine moiety speeds up oxidative addition, pushing the catalytic cycle forward despite the steric bulk[1].

Self-Validating Experimental Protocol

Objective: Site-selectively couple the boronic acid moiety of 4-Bromo-2-ethylphenylboronic acid to an external Aryl Iodide, while preserving the internal aryl bromide for downstream functionalization.

Step 1: Catalyst Pre-Activation In an argon-purged Schlenk flask, combine Pd(OAc)2 (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane (0.1 M relative to the electrophile). Stir at room temperature for 15 minutes. Causality Check: The solution will transition to a pale yellow color, visually indicating the reduction of Pd(II) to the active Pd(0)L1 complex.

Step 2: Electrophile Loading & Oxidative Addition Add the target Aryl Iodide (1.0 equiv) and anhydrous K3PO4 (2.0 equiv) to the flask. Heat the mixture to 65 °C. Causality Check: Heating the Ar-I first ensures the resting state of the catalyst is the Ar-Pd(II)-I oxidative addition complex. This primes the system to capture the boronic acid immediately upon its introduction, preventing the catalyst from reacting with the bromide on the AB monomer.

Step 3: Syringe Pump Addition (Crucial Step) Dissolve 4-Bromo-2-ethylphenylboronic acid (1.1 equiv) in a minimum volume of anhydrous 1,4-dioxane. Add this solution dropwise to the reaction mixture via a syringe pump over a period of 2 hours. Causality Check: Slow addition minimizes the bulk concentration of the AB monomer, effectively suppressing the self-polymerization pathway[4].

Step 4: Reaction Monitoring & Self-Validation 30 minutes after the syringe pump addition is complete, sample the reaction for GC-MS analysis. Self-Validation: Check the chromatogram for the mass of 1-bromo-3-ethylbenzene (m/z ~184/186). If this protodeboronation byproduct constitutes <5% of the mixture, your transmetalation kinetics are successfully outcompeting the degradation pathway. If it is higher, verify the anhydrous nature of your solvents and base.

Step 5: Quench and Workup Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the insoluble phosphate salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups | ACS Publications | 2

  • Acid-promoted metal-free protodeboronation of arylboronic acids | RSC Publishing | 6

  • ELECTROPHILIC DISPLACEMENT REACTIONS: XV. KINETICS AND MECHANISM OF THE BASE-CATALYZED PROTODEBORONATION OF ARENEBORONIC ACIDS | Canadian Science Publishing |5

  • Free radical and condensation Polymerizations | Wiley | 8

  • Conducting polymers for optoelectronic devices and organic solar cells | White Rose Research Online | 3

  • Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization | ResearchGate | 4

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | PMC | 1

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters as the Nucleophilic Partner | ACS Publications | 7

  • Synthesis and reactions of new N-heteroaryl boronic acids | Durham E-Theses | 9

Sources

Optimization

Technical Support Center: Troubleshooting 4-Bromo-2-ethylphenylboronic Acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the cross-coupling of 4-Bromo-2-ethylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the cross-coupling of 4-Bromo-2-ethylphenylboronic acid .

This molecule is a highly valuable bifunctional building block, but its structural features create a perfect storm for synthetic failures. The ortho-ethyl group introduces severe steric hindrance around the boron center, while the para-bromide turns the molecule into an AB-type monomer capable of uncontrolled self-condensation. This guide synthesizes field-proven insights, quantitative thermodynamic data, and mechanistic causality to help you troubleshoot and optimize your Suzuki-Miyaura workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yielding mostly 1-bromo-3-ethylbenzene instead of the desired cross-coupled product? A1: You are observing protodeboronation , a destructive, base-catalyzed side reaction where the C–B bond is cleaved by water to yield the deborylated arene[1]. The ortho-ethyl group exacerbates this issue by sterically twisting the boronic acid out of coplanarity with the aromatic ring. This steric clash drastically slows down the productive transmetalation step, allowing base-catalyzed unimolecular heterolysis (protodeboronation) to dominate the kinetic pathway[2].

  • Causality & Solution: High pH and high temperatures accelerate the formation of the transient aryl anion that leads to protodeboronation. Shift the kinetic balance by switching from strong bases (e.g., NaOH, KOH) to milder bases (e.g., K₃PO₄, K₂CO₃, or CsF) and utilize biphasic solvent systems (e.g., Toluene/H₂O) to keep the steady-state concentration of the reactive boronate low[3].

Q2: The reaction stalls completely. Both the boronic acid and my aryl halide are recovered unreacted. How do I force transmetalation? A2: The 2-ethyl group creates a high steric barrier for the palladium catalyst. Standard ligands like PPh₃ or dppf form bulky, multi-ligated Pd complexes that cannot easily accommodate the ortho-substituted boronate, causing the catalytic cycle to stall at the transmetalation step[4].

  • Causality & Solution: Upgrade your catalyst system to dialkylbiaryl phosphine (Buchwald) ligands, specifically SPhos or XPhos [3]. These ligands are highly electron-rich (accelerating oxidative addition) but, counterintuitively, their massive steric bulk stabilizes a highly active, monoligated Pd(0) species. This monoligated state provides the necessary spatial flexibility for the hindered ortho-boronate to coordinate and transmetalate[5].

Q3: I am getting a complex mixture of high-molecular-weight oligomers. How do I control chemoselectivity? A3: 4-Bromo-2-ethylphenylboronic acid contains both a nucleophile (boronic acid) and an electrophile (aryl bromide). If your target coupling partner (Ar–X) has a slower oxidative addition rate than the 4-bromo group on your boronic acid, the palladium catalyst will activate the boronic acid's own bromide, triggering runaway oligomerization (homocoupling).

  • Causality & Solution: You must exert kinetic control over the oxidative addition step. Ensure your coupling partner is an aryl iodide (Ar–I) or a highly electron-deficient aryl bromide. Aryl iodides undergo oxidative addition exponentially faster than the electron-rich 4-bromo-2-ethylphenyl moiety, ensuring the catalyst selectively activates your target electrophile first.

Part 2: Quantitative Ligand Profiling

To successfully couple sterically hindered substrates, the activation energy (ΔG‡) for reductive elimination and the stabilization of the active catalyst must be optimized. Below is a summary of ligand performance metrics for ortho-substituted Suzuki couplings.

Table 1: Ligand Performance Metrics for Sterically Hindered Suzuki Couplings
Ligand SystemΔG‡ (Reductive Elimination)Steric ToleranceCatalyst Loading LimitSuitability for 4-Br-2-Et-PhB(OH)₂
PPh₃ > 25.0 kcal/molLow5–10 mol%Not Recommended (Stalls at transmetalation)
dppf ~ 22.5 kcal/molModerate2–5 mol%Poor (High risk of protodeboronation)
SPhos 19.9 kcal/molHigh0.05–1 mol%Excellent (Stabilizes monoligated Pd(0))[4]
XPhos 18.7 kcal/molVery High0.025–1 mol%Excellent (Optimal for ortho-substituted)[4]

Data synthesized from thermodynamic profiling of Buchwald-type ligands in sterically demanding biaryl formations[4].

Part 3: Diagnostic Decision Tree

Use the following logical workflow to diagnose and correct failures in your cross-coupling reactions involving 4-Bromo-2-ethylphenylboronic acid.

TroubleshootingTree A Low Reactivity of 4-Br-2-Et-PhB(OH)2 B Analyze Reaction Mixture (LC-MS / GC-MS) A->B C 1-Bromo-3-ethylbenzene Detected B->C Protodeboronation D Oligomers / Polymers Detected B->D Homocoupling E Unreacted Starting Material Only B->E Failed Transmetalation F Action: Lower pH Use K3PO4/H2O Avoid NaOH/KOH C->F G Action: Use Ar-I partner or slow-addition of boronic acid D->G H Action: Switch to Buchwald Ligands (SPhos/XPhos) Increase temp to 90°C E->H

Troubleshooting logic tree for 4-Bromo-2-ethylphenylboronic acid cross-coupling reactions.

Part 4: Self-Validating Experimental Protocol

Objective: Chemoselectively couple 4-Bromo-2-ethylphenylboronic acid at the C1 position with an Aryl Iodide, leaving the C4-bromide intact for downstream functionalization.

Step 1: Reagent Stoichiometry & Boroxine Assessment

  • Action: Weigh 1.5 equivalents of 4-Bromo-2-ethylphenylboronic acid relative to your Aryl Iodide.

  • Causality: Boronic acids spontaneously dehydrate to form trimeric anhydrides (boroxines). Assuming 100% monomeric mass leads to under-dosing the nucleophile, which skews the reaction kinetics and promotes homocoupling.

  • Validation Check: Run a quick ¹H NMR of the starting material in DMSO-d₆. A broad singlet at ~8.0 ppm confirms the presence of free –B(OH)₂ protons. If absent, the material has heavily oligomerized into boroxines; adjust stoichiometry to 1.5 eq to compensate.

Step 2: Catalyst & Ligand Assembly

  • Action: In a glovebox or under strict Schlenk conditions, combine Pd₂(dba)₃ (1.0 mol%) and XPhos (2.4 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes at room temperature until the solution turns pale yellow.

  • Causality: Pre-forming the active L₁Pd(0) complex prevents the formation of unreactive palladium black and ensures the catalyst is ready for immediate, rapid oxidative addition[5].

Step 3: Base Addition & Degassing

  • Action: Add K₃PO₄ (2.0 equiv) as an aqueous solution (Dioxane:H₂O ratio of 4:1). Sparge the biphasic mixture with argon for 10 minutes.

  • Causality: K₃PO₄ is a mild base that facilitates the formation of the reactive boronate species required for transmetalation without accelerating base-catalyzed protodeboronation[3]. Strict degassing prevents O₂-mediated oxidative homocoupling of the boronic acid.

Step 4: Substrate Addition & Kinetic Control

  • Action: Add the Aryl Iodide (1.0 equiv) and heat the mixture to 80°C.

  • Causality: Aryl iodides undergo oxidative addition significantly faster than the 4-bromo group on the boronic acid. This kinetic differential ensures chemoselectivity and prevents the boronic acid from polymerizing with itself.

  • Validation Check: At t = 30 mins, sample the organic layer for LC-MS.

    • Pass: Disappearance of the Ar–I mass and appearance of the cross-coupled product mass.

    • Fail: Presence of 1-bromo-3-ethylbenzene mass indicates protodeboronation. Immediate Action: Reduce temperature to 65°C for subsequent runs to suppress the degradation pathway.

Step 5: Quench and Workup

  • Action: Cool to room temperature, dilute with EtOAc, and wash with 1M NaOH, followed by brine.

  • Causality: The basic NaOH wash converts any unreacted boronic acid into a highly water-soluble boronate salt, pulling it into the aqueous layer and vastly simplifying downstream column chromatography.

Part 5: References

1.[2] Title: Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Source: ljmu.ac.uk. URL: 2 2.[1] Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Source: nih.gov. URL: 1 3.[4] Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Source: acs.org. URL: 4 4.[3] Title: Cross-Coupling Reactions Guide. Source: jmcct.com. URL: 3 5.[5] Title: A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro, 6-azaindole system. Source: nasc.ac.in. URL: 5

Sources

Troubleshooting

purification of crude 4-Bromo-2-ethylphenylboronic acid by recrystallization

Executive Overview & Mechanistic Insights Welcome to the Application Scientist Support Portal. Purifying 4-Bromo-2-ethylphenylboronic acid presents unique challenges due to its lipophilic substitution pattern (ortho-ethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Insights

Welcome to the Application Scientist Support Portal.

Purifying 4-Bromo-2-ethylphenylboronic acid presents unique challenges due to its lipophilic substitution pattern (ortho-ethyl, para-bromo) and the inherent thermodynamic instability of free boronic acids. Boronic acids exist in a dynamic, entropically driven equilibrium with their dehydrated trimeric anhydrides, known as boroxines[1].

Causality Check: When you subject the crude product to elevated temperatures or high vacuum, the removal of water shifts the equilibrium toward the boroxine[2]. This dehydration disrupts the uniform crystal lattice required for solid formation, often resulting in a sticky, intractable oil rather than a crystalline powder. Furthermore, batch-to-batch variations in water content directly impact the reproducibility of downstream cross-coupling reactions[3].

Solvent Systems & Quantitative Data

Choosing the correct solvent system is the most critical parameter. Because 4-Bromo-2-ethylphenylboronic acid is highly hydrophobic, purely aqueous recrystallization will fail.

Table 1: Solvent System Selection for Arylboronic Acid Recrystallization

Solvent SystemSolubilizing Power (Monomer)Boroxine Formation RiskMechanism of Action & Recommendation
Ethyl Acetate / Hexane High (in hot EtOAc)Low to ModerateOptimal. EtOAc hydrogen-bonds with the boronic acid. Hexane acts as a non-polar anti-solvent to induce crystallization[4].
Toluene ModerateHighNot Recommended. Toluene azeotropically removes water upon heating, actively driving boroxine formation[2].
Water / Ethanol Low (for this compound)LowIneffective. The ortho-ethyl and bromo groups render the molecule too lipophilic for aqueous systems.

Self-Validating Recrystallization Protocol

This protocol utilizes an EtOAc/Hexane dual-solvent system to maximize yield while preserving the monomeric state.

Step 1: Primary Dissolution

  • Action: Suspend the crude 4-Bromo-2-ethylphenylboronic acid in a minimal volume of Ethyl Acetate (approx. 2-3 mL per gram of crude). Heat gently to 65°C with stirring until dissolved[4].

  • Causality: EtOAc disrupts intermolecular hydrogen bonds between boronic acid molecules, solvating them. Keeping the temperature below 70°C prevents thermal degradation.

Step 2: Hot Filtration (Self-Validation Checkpoint)

  • Action: Rapidly filter the hot solution through a pre-warmed fritted funnel.

  • Validation: The filtrate must be optically clear. Turbidity indicates that inorganic salts (e.g., magnesium or palladium residues from synthesis) have passed through, or that the product is prematurely crashing out. If turbid, reheat and re-filter.

Step 3: Anti-Solvent Addition

  • Action: While maintaining the filtrate at ~50°C, add Hexane dropwise until the solution reaches the "cloud point" (faint, persistent turbidity). Add 1-2 drops of EtOAc to just clear the solution[4].

  • Causality: Hexane lowers the dielectric constant of the medium, reducing the solubility of the polar boronic acid while keeping lipophilic organic impurities dissolved.

Step 4: Controlled Crystallization

  • Action: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight.

  • Causality: Slow cooling allows the boronic acid to form a highly ordered thermodynamic crystal lattice, actively excluding structurally similar impurities.

Step 5: Isolation and Hydration Management

  • Action: Collect the white crystals via vacuum filtration and wash with ice-cold Hexane. Air-dry the crystals at room temperature.

  • Validation: Do not use a vacuum oven. Aggressive drying strips structural water, immediately converting your pure monomer into a boroxine resin[3].

Process Workflow Diagram

G Crude Crude 4-Bromo-2-ethylphenylboronic acid Dissolve Dissolve in Hot EtOAc (65°C) Crude->Dissolve Filter Hot Filtration (Removes Inorganics) Dissolve->Filter Hexane Add Hexane to Cloud Point Filter->Hexane Cool Controlled Cooling (25°C to 4°C) Hexane->Cool Pure Pure Monomeric Boronic Acid Cool->Pure Air Dry Boroxine Boroxine Anhydride (Impurity) Cool->Boroxine Vacuum/Heat Hydrate Add Trace H2O (Hydrolysis) Boroxine->Hydrate Troubleshooting Hydrate->Pure

Caption: Workflow for 4-Bromo-2-ethylphenylboronic acid recrystallization and boroxine management.

Troubleshooting & FAQs

Q1: My purified 4-Bromo-2-ethylphenylboronic acid appears as a sticky resin instead of a crystalline solid. What went wrong? A1: You have likely formed a boroxine. Boronic acids exist in an entropically driven equilibrium with their trimeric anhydrides[1]. If you dried the product under high vacuum or heated it excessively, the loss of water shifted the equilibrium toward the boroxine[2]. A mixture of monomers, dimers, and trimers cannot pack into a uniform crystal lattice, resulting in a sticky resin. Self-Validating Fix: Dissolve the resin in a minimal amount of a water-miscible solvent (like THF), add 1-2 equivalents of deionized water, and stir for 30 minutes to hydrolyze the boroxine back to the monomer. Re-precipitate using the EtOAc/Hexane protocol.

Q2: My 1H NMR spectrum shows broad, uninterpretable peaks in the aromatic region. Is my product impure? A2: Not necessarily. Peak broadening is a classic artifact of the monomer-dimer-trimer interconversion occurring on the NMR timescale[2]. Self-Validating Fix: Add a single drop of D2O to your NMR tube and shake it. The D2O will rapidly hydrolyze any anhydrides into the monomeric boronic acid-d2, instantly sharpening the aromatic peaks. If the peaks sharpen, your product is pure; if extraneous peaks remain, you have true organic impurities.

Q3: The product oiled out during the addition of Hexane instead of crystallizing. How do I recover it? A3: "Oiling out" (liquid-liquid phase separation) occurs when the anti-solvent is added too quickly, or the solution is too concentrated, causing the solute to crash out as a liquid rather than a solid. Self-Validating Fix: Reheat the mixture until the oil dissolves back into the EtOAc phase. If necessary, add a few more drops of EtOAc. Once homogeneous, allow the solution to cool much more slowly (e.g., in a warm water bath that cools to room temperature naturally) to favor nucleation over phase separation.

Q4: Can I use column chromatography instead of recrystallization? A4: It is highly discouraged for free boronic acids. Boronic acids streak severely on normal-phase silica gel due to strong interactions with the silanol groups, leading to poor recovery and degradation. If chromatography is absolutely necessary, you must first convert the boronic acid to a pinacol ester (Bpin), purify the ester, and then hydrolyze it back to the free acid. Recrystallization is vastly superior for preserving the free acid.

References

  • Organic Syntheses Procedure: (3,4,5-trifluorophenyl)boronic acid . Organic Syntheses.

  • The Boroxine–Boronic Acid Equilibrium . Journal of the American Chemical Society.

  • Development of Stereocontrolled Palladium(II)-Catalyzed Domino Heck/Suzuki β,α-Diarylation Reactions . NIH PubMed Central.

  • Formation of boroxine: Its stability and thermodynamic parameters in solution . Semantic Scholar / Heterocycles.

Sources

Optimization

Technical Support Center: Troubleshooting 4-Bromo-2-ethylphenylboronic Acid Suzuki Couplings

Target Audience: Researchers, scientists, and drug development professionals. Overview 4-Bromo-2-ethylphenylboronic acid is an AB-type bifunctional building block containing both an electrophile (aryl bromide) and a nucl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Overview

4-Bromo-2-ethylphenylboronic acid is an AB-type bifunctional building block containing both an electrophile (aryl bromide) and a nucleophile (boronic acid). While highly valuable for iterative synthesis and drug discovery, its dual reactivity makes it notoriously susceptible to competing side reactions during Suzuki-Miyaura cross-coupling.

If you are experiencing low yields or complex crude mixtures, your reaction is likely suffering from one of three divergent pathways: Oxidative Homocoupling (boronic acid dimerization), Reductive Homocoupling (bromide dimerization), or Head-to-Tail Polymerization .

Pathways A 4-Bromo-2-ethylphenylboronic acid (Bifunctional Monomer) B Desired Cross-Coupling (Target Product) A->B Partner Reagent Optimized Pd/L C Oxidative Homocoupling (Boronic Acid + Boronic Acid) A->C O2, Pd(II) D Reductive Homocoupling (Bromide + Bromide) A->D Pd(0), Excess Base E Head-to-Tail Polymerization (Bromide + Boronic Acid) A->E High Conc. Unprotected

Divergent reaction pathways of 4-Bromo-2-ethylphenylboronic acid in Suzuki couplings.

The Mechanistic Causality of Homocoupling

To fix the problem, we must first understand the causality behind the failure modes:

  • Oxidative Homocoupling: This is driven by the presence of molecular oxygen, which oxidizes the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex undergoes a double transmetalation with two boronic acid molecules, followed by reductive elimination to form a symmetrical biaryl with two unreacted bromides 1.

  • Head-to-Tail Polymerization: Occurs when the local concentration of the bifunctional monomer is too high. The aryl bromide of one molecule undergoes oxidative addition with Pd(0), and the boronic acid of a second molecule transmetalates, creating uncontrolled oligomers.

  • Reductive Homocoupling: Often triggered by an excess of strong base or specific Pd-catalyst degradation pathways where the aryl halide undergoes homocoupling before transmetalation can occur.

Troubleshooting Guides & Experimental Protocols

Strategy A: The Masking Approach (MIDA Boronate Protection)

The most robust way to prevent polymerization and oxidative homocoupling of a haloarylboronic acid is to temporarily deactivate the boronic acid group. Converting it to a MIDA (N-methyliminodiacetic acid) boronate changes the hybridization of the boron atom from sp2 to sp3 . This removes the empty p-orbital required for transmetalation, rendering the boron completely inert to the Palladium(II) intermediate 2.

MIDA_Workflow Step1 1. Protection (MIDA-IDA, PhMe/DMSO) Step2 2. Cross-Coupling (React Bromide, Pd cat.) Step1->Step2 Step3 3. Deprotection (Mild Base, e.g., NaOH) Step2->Step3 Step4 4. Second Coupling (React Boronic Acid) Step3->Step4

Iterative MIDA protection-deprotection workflow for bifunctional haloarylboronic acids.

Step-by-Step Methodology:

  • Protection: Suspend 4-Bromo-2-ethylphenylboronic acid (1.0 eq) and MIDA (1.2 eq) in a mixture of Toluene/DMSO (10:1). Reflux with a Dean-Stark trap for 12 hours to remove water. Concentrate and precipitate the MIDA boronate using diethyl ether.

  • First Coupling: React the resulting MIDA boronate with your target boronic acid using Pd(dppf)Cl₂ (5 mol%) and K₃PO₄ in 1,4-dioxane at 80°C. The bromide reacts; the MIDA boronate remains intact.

  • Deprotection: Treat the coupled product with 1M aqueous NaOH in THF at room temperature for 2 hours to reveal the boronic acid for the next iterative step.

  • Self-Validation: Monitor the deprotection via LC-MS. The disappearance of the MIDA adduct mass and the appearance of the free boronic acid mass confirm readiness for the next coupling.

Strategy B: Kinetic Control via Slow Addition

If protection/deprotection adds too many steps to your workflow, you can manipulate the reaction kinetics. By keeping the steady-state concentration of 4-Bromo-2-ethylphenylboronic acid extremely low, the catalyst preferentially reacts with the abundant external coupling partner.

Step-by-Step Methodology:

  • Prepare a highly concentrated solution of your target aryl halide, Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.0 eq) in rigorously degassed THF/H₂O (4:1). Heat to 70°C.

  • Dissolve 4-Bromo-2-ethylphenylboronic acid in degassed THF in a separate syringe.

  • Use a syringe pump to add the boronic acid solution to the reaction mixture at a slow rate of 0.5 mmol/hour under rigorous Argon flow.

  • Self-Validation: Pull aliquots every 2 hours for LC-MS. The absence of the polymer mass envelope and the dimer mass (m/z ~456 for the dibromo-biphenyl oxidative homocoupled product) confirms that kinetic control is successfully suppressing side reactions.

Strategy C: Catalyst & Environment Optimization

To specifically suppress oxidative homocoupling without using protecting groups:

  • Rigorously Degas: Use the freeze-pump-thaw method or sparge solvents with Argon for 30 minutes. Oxygen is the primary culprit for Pd(II) regeneration 1.

  • Use Bulky Ligands: Ligands like SPhos or XPhos accelerate both oxidative addition and reductive elimination. A faster reductive elimination minimizes the half-life of the diorganopalladium(II) intermediate, giving it less time to undergo undesired transmetalation with a second boronic acid 3.

  • Add a Mild Reducing Agent: Adding 1-2 equivalents of potassium formate acts as a hydride source to reduce any adventitious Pd(II) to the active Pd(0) state in situ, cutting off the oxidative homocoupling cycle 4.

Quantitative Data Summaries

The table below summarizes the expected outcomes when applying the above troubleshooting strategies to 4-Bromo-2-ethylphenylboronic acid cross-couplings:

StrategyPrimary Side-Product SuppressedExpected Yield of Desired ProductRelative Homocoupling/Polymer Impurity
Standard Batch Conditions None (Control)15 - 30%> 60% (Polymer + Dimer)
Rigorous Degassing + SPhos Oxidative Homocoupling45 - 60%20 - 30% (Mostly Polymer)
Slow Addition (Syringe Pump) Polymerization65 - 80%< 10%
MIDA Protection (Iterative) All Side Reactions85 - 95% (over 2 steps)< 2%

Frequently Asked Questions (FAQs)

Q: Why am I seeing a mass corresponding to a dimer with two bromides? A: This is the oxidative homocoupling product. It indicates that your reaction environment contains oxygen, or your Pd(II) precatalyst is reacting stoichiometrically with the boronic acid before entering the catalytic cycle. Switch to a Pd(0) source like Pd(PPh₃)₄ or add potassium formate to reduce the Pd(II) 4.

Q: Can the choice of base influence the homocoupling of 4-Bromo-2-ethylphenylboronic acid? A: Yes. Very strong bases can accelerate the degradation of the boronic acid or promote reductive homocoupling of the bromide. Using milder, optimized bases like K₃PO₄ or Cs₂CO₃ in a biphasic solvent system (e.g., Dioxane/Water) facilitates smooth transmetalation without over-activating the side pathways.

Q: Does the ethyl group at the 2-position affect the reaction? A: The ortho-ethyl group provides mild steric hindrance around the boronic acid. While this can slightly slow down the desired transmetalation, it can actually be beneficial in reducing the rate of oxidative homocoupling compared to an unhindered phenylboronic acid. Using a highly active, sterically accommodating ligand like SPhos is recommended to overcome the ortho-steric bulk during the desired cross-coupling [[3]]().

References

  • BenchChem Technical Support Team. Strategies to minimize homocoupling in Suzuki reactions. BenchChem. 1

  • BenchChem Technical Support Team. Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde. BenchChem. 3

  • Miller et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.4

  • Noguchi et al. Differentially Protected Benzenediboronic Acids: Divalent Cross-Coupling Modules for the Efficient Synthesis of Boron-Substituted Oligoarenes. Organic Letters, ACS Publications. 2

Sources

Troubleshooting

Technical Support Center: Scaling Up Reactions with 4-Bromo-2-ethylphenylboronic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and procedural challenges encountered when scaling up Suzuki-Miya...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and procedural challenges encountered when scaling up Suzuki-Miyaura cross-couplings involving 4-Bromo-2-ethylphenylboronic acid .

This molecule is notoriously difficult to scale because it acts as an AB monomer (containing both an electrophilic bromide and a nucleophilic boronic acid) and features an ortho-ethyl group that introduces severe steric hindrance. Below, you will find field-proven insights, causality-driven troubleshooting FAQs, and self-validating protocols to ensure your scale-up is robust and reproducible.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing massive protodeboronation (formation of 1-bromo-2-ethylbenzene) during scale-up, and how can I prevent it?

The Causality: Protodeboronation is the base-catalyzed hydrolytic cleavage of the carbon-boron bond. In 4-Bromo-2-ethylphenylboronic acid, the ortho-ethyl group creates severe steric congestion. This bulk forces the boronic acid group to twist out of coplanarity with the aromatic ring, lengthening and weakening the C–B bond1[1]. At scale, prolonged heating times and the use of strong aqueous bases (like NaOH or KOH) drive this degradation pathway rapidly2[2].

The Solution: You must alter the boron speciation. Switching from KOAc or NaOH to K2​CO3​ in a biphasic system forces the boron species to partition into the organic phase, shielding it from aqueous protodeboronation3[3]. For extremely sensitive batches, transition to anhydrous conditions using Potassium Trimethylsilanolate (TMSOK) 4[4].

Q2: My isolated yield is low, and HPLC shows high-molecular-weight impurities. How do I control the reactivity of this AB monomer?

The Causality: 4-Bromo-2-ethylphenylboronic acid is an AB-type bifunctional monomer. Under palladium catalysis, the boronic acid of one molecule can transmetallate and couple with the bromide of another molecule. This intermolecular side-reaction leads to Suzuki polycondensation, generating oligomers and polymers 5[5].

The Solution:

  • If using as a nucleophile: Couple it with a highly reactive electrophile (e.g., an aryl iodide) and use a slow-addition strategy for the boronic acid to keep its steady-state concentration low, favoring the desired cross-coupling over homopolymerization.

  • If using as an electrophile: You must mask the boronic acid group. Convert it to a MIDA boronate prior to the reaction; MIDA boronates are stable under standard cross-coupling conditions and completely suppress polycondensation 5[5].

Q3: Why does my required boronic acid stoichiometry fluctuate wildly between different commercial batches at the pilot scale?

The Causality: Boronic acids exist in a thermodynamic equilibrium with their dehydrated trimeric anhydrides, known as boroxines6[6]. Depending on storage conditions, the ratio of free acid to boroxine varies, drastically altering the effective molecular weight of the bulk powder. Assuming 100% free boronic acid by mass often results in an accidental excess of reactive boron, which accelerates homocoupling and alters reaction kinetics 3[3].

The Solution: Implement a mandatory 11B NMR quantitative check before every scale-up run to determine the exact boroxine/boronic acid ratio, and adjust your mass calculations accordingly.

Part 2: Mechanistic Pathways & Data Presentation

G SM 4-Bromo-2-ethylphenylboronic acid (AB Monomer) Pd Pd Catalyst + Target Ar-I (Controlled Addition) SM->Pd Transmetallation Base Strong Aq. Base (NaOH) + High Heat (>80°C) SM->Base Steric Clash + Hydrolysis Self Pd Catalyst (Uncontrolled Stoichiometry) SM->Self Intermolecular Coupling Product Desired Cross-Coupled Product Pd->Product Reductive Elimination DeB 1-Bromo-2-ethylbenzene (Protodeboronation) Base->DeB Cleavage of C-B Bond Poly Oligomers / Polymers (Suzuki Polycondensation) Self->Poly AB + AB Reaction

Competing reaction pathways for 4-Bromo-2-ethylphenylboronic acid during scale-up.

Quantitative Comparison of Reaction Conditions
Base / AdditiveSolvent SystemBoron Speciation PhaseProtodeboronation RiskOligomerization RiskApplication Recommendation
NaOH / KOH THF / H2​O Aqueous (Boronate)Very High HighAvoid for scale-up of ortho-substituted monomers.
K2​CO3​ Toluene / H2​O Organic (Boronic Acid)Low ModeratePreferred for standard biphasic scale-up workflows.
TMSOK THF (Anhydrous)Organic (Silanolate)Very Low ModerateBest for highly sensitive, base-labile substrates.
MIDA Protection Dioxane / H2​O N/A (Protected)None None Mandatory if using the monomer as an electrophile.

Part 3: Self-Validating Experimental Protocol

The following methodology is designed for a 100g scale Suzuki-Miyaura coupling using 4-Bromo-2-ethylphenylboronic acid as the nucleophile. It incorporates self-validating checkpoints to ensure causality-driven control over exotherms and side reactions.

Workflow Step1 1. Stoichiometry Check 11B NMR for Boroxine Ratio Step2 2. Solvent Degassing N2 Sparge for 30 mins Step1->Step2 Step3 3. Reagent Loading Ar-X, Pd, Ligand, Solvent Step2->Step3 Step4 4. Base Addition Slow Dosing of K2CO3 (aq) Step3->Step4 Controls Exotherm Step5 5. Controlled Heating Maintain T < 60°C Step4->Step5 Minimizes Hydrolysis Step6 6. Phase Separation & Product Isolation Step5->Step6 High Yield Recovery

Optimized workflow for scaling up biphasic Suzuki-Miyaura couplings.

Step-by-Step Methodology

1. Stoichiometric Verification (Self-Validation Checkpoint 1)

  • Dissolve a 50 mg sample of the 4-Bromo-2-ethylphenylboronic acid batch in CDCl3​ .

  • Acquire a 11B NMR spectrum. Calculate the molar ratio of free boronic acid (approx. 28-32 ppm) to boroxine (approx. 18-22 ppm).

  • Adjust the mass of the bulk reagent to ensure exactly 1.05 equivalents of active boron relative to your target electrophile.

2. System Degassing

  • In a 2L jacketed reactor, charge 1000 mL of Toluene and 250 mL of Deionized Water in separate vessels.

  • Sparge both solvents with subsurface Nitrogen ( N2​ ) for a minimum of 30 minutes. Causality: Removing dissolved oxygen prevents Pd-mediated oxidative homocoupling of the boronic acid.

3. Reactor Charging

  • To the reactor, add the target Aryl Iodide (1.0 eq) and the adjusted mass of 4-Bromo-2-ethylphenylboronic acid (1.05 eq).

  • Add the catalyst system: Pd(dppf)Cl2​ (0.2 mol%). Note: A low catalyst loading prevents rapid runaway transmetallation that favors polycondensation.

  • Transfer the degassed Toluene to the reactor and initiate stirring at 300 RPM.

4. Controlled Base Dosing (Self-Validation Checkpoint 2)

  • Prepare a 2M aqueous solution of K2​CO3​ using the degassed water (2.0 eq total base).

  • Critical Step: Do not add the base all at once. The reaction between the boronic acid and base is exothermic and can degrade the catalyst 7[7]. Pump the base into the reactor over 45 minutes while maintaining the jacket temperature at 20°C.

5. Reaction Execution

  • Once base addition is complete, ramp the reactor temperature to 60°C. Causality: Keeping the temperature at or below 60°C significantly suppresses the protodeboronation of the sterically hindered ortho-ethyl group.

  • Monitor conversion via HPLC. The reaction should reach >98% conversion within 4-6 hours.

6. Workup and Isolation

  • Cool the reactor to 20°C. Halt stirring and allow phase separation for 30 minutes.

  • Drain the aqueous layer (which contains the bulk of the inorganic salts and any hydrolyzed boron species).

  • Wash the organic layer with 500 mL of water, followed by 500 mL of brine.

  • Filter the organic phase through a pad of Celite to remove precipitated palladium black, then concentrate under reduced pressure.

References

  • Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction Source: ACS Publications / NIH URL
  • Source: Organic Process Research & Development (ACS)
  • Enantiospecific Synthesis of ortho‐Substituted 1,1‐Diarylalkanes by a 1,2‐Metalate Rearrangement/anti‐SN2′ Elimination/Rearomatizing Allylic Suzuki–Miyaura Reaction Sequence Source: PMC / NIH URL
  • Source: Chemical Society Reviews (RSC Publishing)
  • The tenth anniversary of Suzuki polycondensation (SPC)
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate Source: Organic Syntheses URL

Sources

Optimization

Technical Support Center: Troubleshooting Guide for Boronic Acid Impurity Removal

Welcome to the Technical Support Center. Removing unreacted boronic acids following Suzuki-Miyaura cross-coupling reactions is a notorious challenge in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Removing unreacted boronic acids following Suzuki-Miyaura cross-coupling reactions is a notorious challenge in organic synthesis. Due to their amphiphilic nature, propensity to form hydrogen bonds, and dynamic equilibrium with their cyclic boroxine anhydrides, boronic acids often streak severely during silica gel chromatography and co-elute with target products.

This guide provides field-proven, self-validating methodologies to remove these stubborn impurities based on their unique chemical properties, ensuring high-purity isolation of your target compounds.

Section 1: The Chemistry of Boronic Acid Impurities (Causality & Background)

To effectively remove an impurity, one must understand its chemical behavior. Boronic acids ( R−B(OH)2​ ) possess an empty p-orbital on the boron atom, making them mild Lewis acids with a typical pKa of ~9. This empty orbital interacts strongly with the silanol groups on silica gel, causing the characteristic "streaking" observed on TLC plates. Furthermore, during concentration, boronic acids undergo reversible dehydration to form boroxines (six-membered cyclic trimers). This creates a dynamic mixture of monomer and trimer, complicating chromatographic separation. Therefore, the most effective removal strategies rely on chemical derivatization or phase-partitioning rather than physical separation.

Section 2: Troubleshooting Guide & FAQs

Q1: How can I remove unreacted boronic acid without using chromatography? A1: The most straightforward method is a basic aqueous extraction. Because boronic acids are mild Lewis acids, treating the crude mixture with a strong aqueous base (e.g., 1-2 M NaOH) converts the neutral boronic acid into a tetrahedral boronate anion ( [R−B(OH)3​]− ). This anionic species is highly water-soluble and partitions into the aqueous phase, leaving your neutral, lipophilic product in the organic phase[1][2].

Q2: My target product is base-sensitive and degrades in 1M NaOH. How can I remove the boronic acid? A2: You can utilize as a chemical scavenger. When DEA is added to a solution of boronic acid in a non-polar solvent (like dichloromethane or diethyl ether), the nitrogen atom donates its lone pair into the empty p-orbital of the boron. This dative bond formation, coupled with esterification of the two hydroxyl groups, creates a spirocyclic boralactonate (a "DEA adduct")[3]. This adduct is highly crystalline and insoluble in non-polar solvents, allowing it to precipitate out of the reaction mixture for easy removal via filtration[1][4].

Q3: Is there a solid-phase alternative to avoid both aqueous workups and precipitation steps? A3: Yes. Polystyrene-bound diethanolamine () acts as a macroscopic scavenger. The resin contains the same tridentate (N, O, O) ligand as free DEA, but immobilized on a polymer backbone. When the crude mixture is stirred with PS-DEAM, the boronic acid covalently binds to the resin beads. You simply filter the mixture to remove the resin-bound impurity, leaving the purified product in the filtrate[5].

Q4: I must use silica gel chromatography. How can I prevent the boronic acid from streaking and co-eluting? A4: If chromatography is unavoidable, you can suppress the Lewis acid-base interaction between the boronic acid and the silica gel by using boric acid-impregnated silica[1]. Alternatively, you can pre-treat the crude mixture with pinacol to convert the free boronic acid into a pinacol (Bpin) ester. Bpin esters lack the free hydroxyl groups and have a sterically shielded boron atom, making them significantly less polar and easier to separate via standard flash chromatography.

Section 3: Step-by-Step Experimental Methodologies
Protocol A: Basic Aqueous Extraction Workup

Causality: Exploits the pKa of boronic acids to selectively ionize them for aqueous partitioning.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane)[1].

  • Extraction: Transfer to a separatory funnel and add an equal volume of 1-2 M aqueous NaOH[2].

  • Partitioning: Shake vigorously for 1-2 minutes, venting frequently.

    • Self-Validation: Check the pH of the aqueous layer using indicator paper; it must remain >10 to ensure complete ionization of the boronic acid.

  • Separation: Allow the layers to separate. Drain the aqueous layer (containing the boronate salt)[1].

  • Washing: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the purified product.

Protocol B: Diethanolamine (DEA) Adduct Precipitation

Causality: Drives the formation of an insoluble dative B-N complex to physically crash the impurity out of solution.

  • Solvent Exchange: Concentrate the crude reaction mixture and redissolve it in a minimal amount of a non-polar solvent (e.g., Diethyl Ether)[1].

  • Adduct Formation: Add 1.1 to 1.5 equivalents of diethanolamine (relative to the initial boronic acid stoichiometry) dropwise while stirring at room temperature[1].

  • Precipitation: Stir for 2-4 hours.

    • Self-Validation: A white, crystalline precipitate will form in the flask, visually confirming the successful formation of the spirocyclic boralactonate adduct[3].

  • Filtration: Filter the suspension through a pad of Celite or a sintered glass funnel. Wash the filter cake with a small amount of cold diethyl ether[6].

  • Recovery: Concentrate the filtrate to obtain the boronic acid-free product.

Protocol C: Solid-Phase Scavenging using PS-DEAM Resin

Causality: Utilizes heterogeneous kinetics to covalently trap the boronic acid on a polymer matrix.

  • Preparation: Dissolve the crude mixture in a compatible solvent (e.g., THF, DCM, or DMF)[5].

  • Resin Addition: Add 2 to 3 equivalents of PS-DEAM resin (capacity typically ~1.5 - 2.2 mmol/g) relative to the estimated remaining boronic acid[5].

  • Incubation: Stir gently at room temperature for 4 hours[5].

    • Self-Validation: Run a TLC of the supernatant; the spot corresponding to the boronic acid should disappear completely.

  • Filtration: Filter the resin and wash sequentially with DCM and THF.

  • Isolation: Evaporate the combined filtrates to isolate the pure product.

Section 4: Quantitative Data Summary

The following table summarizes the key parameters for selecting the appropriate boronic acid removal strategy:

MethodMechanismIdeal Use CaseScalabilityReagent CostProduct Compatibility
Aqueous NaOH Wash Ionization & Phase PartitioningHighly lipophilic, base-stable productsExcellent (kg scale)Very LowPoor for base-sensitive or water-soluble products
DEA Precipitation Dative B-N ComplexationBase-sensitive products, non-polar solventsGood (up to 100g)LowExcellent (mild conditions)
PS-DEAM Resin Solid-Phase Covalent TrappingSmall scale libraries, water-sensitive productsModerate (mg to g scale)HighExcellent (neutral conditions)
Boric Acid Silica Stationary Phase PassivationWhen chromatography is strictly requiredModerateLowGood (requires specialized column packing)
Section 5: Visualizations

Workflow N1 Crude Reaction Mixture (Contains Boronic Acid) N2 Is target product base-stable & lipophilic? N1->N2 N3 Basic Aqueous Wash (1M NaOH Extraction) N2->N3 Yes N6 Chemical Scavenging (DEA or PS-DEAM) N2->N6 No N4 Aqueous Layer (Boronate Salt Discarded) N3->N4 Extract N5 Organic Layer (Purified Product) N3->N5 Extract N7 Filter Precipitate/Resin (DEA-Boronate Adduct) N6->N7 Filter N8 Filtrate (Purified Product) N6->N8 Filter

Decision tree for selecting the optimal boronic acid removal strategy.

DEAMechanism B Free Boronic Acid (Soluble in DCM/Ether) C Spirocyclic Boralactonate (Insoluble Adduct) B->C + DEA D Diethanolamine (DEA) (Scavenger Reagent) D->C Dative B-N Bond F Filtration (Removes Impurity) C->F Precipitates

Mechanism of diethanolamine (DEA) scavenging via boralactonate precipitation.

Section 6: References
  • Khlebnikov, V. "Can I remove boronic acid using Work up process?" ResearchGate.[Link]

  • Biotage. "Polymer-Bound Diethanolamine PS-DEAM." Biotage.[Link]

  • AstraZeneca. "Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis." ResearchGate.[Link]

  • r/Chempros. "Purification of alkyl Bpin/other alkyl boronic esters." Reddit.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ¹H NMR Analysis of 4-Bromo-2-ethylphenylboronic Acid

Executive Summary 4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4) is a highly versatile building block widely utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science [1]. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4) is a highly versatile building block widely utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science [1]. However, accurately characterizing this compound via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents a distinct analytical challenge. As an Application Scientist, I frequently observe researchers misinterpreting "messy" or broadened NMR spectra as sample degradation or impurity. In reality, the root cause is almost always solvent-induced oligomerization.

This guide objectively compares solvent platforms, highlights the structural impact of the ortho-ethyl group, and provides a self-validating experimental protocol to ensure reproducible, publication-quality NMR data.

The Analytical Challenge: Boroxine Formation

The fundamental issue in boronic acid NMR analysis is the reversible dehydration of the monomer into a cyclic anhydride known as a boroxine trimer.

The Causality: Boronic acids possess an empty p-orbital on the boron atom, making them strong Lewis acids. In non-polar, non-coordinating solvents, the molecules self-associate and dehydrate. Because this equilibrium is often intermediate on the NMR timescale, the resulting spectrum is a convoluted mixture of monomer, dimer, and trimer species. This manifests as severely broadened peaks and complex multiplets in the aromatic region, making accurate integration and structural assignment impossible [2].

SolventEquilibrium Monomer Boronic Acid Monomer (Sharp NMR Signals) Boroxine Boroxine Trimer + H2O (Broad/Complex Signals) Monomer->Boroxine Non-polar Solvents (e.g., CDCl3) Boroxine->Monomer Polar/Coordinating (e.g., DMSO-d6)

Fig 1: Solvent-dependent equilibrium between boronic acid monomer and boroxine trimer.

Solvent Platform Comparison

To achieve a highly resolved spectrum, the choice of deuterated solvent is the single most critical variable.

Solvent PlatformInteraction MechanismSpectral QualityRecommendation
CDCl₃ (Chloroform-d)Non-coordinating. Fails to stabilize the boron p-orbital.Poor. Induces boroxine formation. Aromatic peaks are broad; -OH signals are often missing or extremely broad.Not Recommended
CD₃OD (Methanol-d₄)Polar and coordinating. Breaks boroxines effectively.Moderate. Yields sharp aromatic peaks, but the -B(OH)₂ protons undergo rapid deuterium exchange and disappear.⚠️ Alternative (If -OH confirmation is not needed)
DMSO-d₆ (Dimethyl Sulfoxide-d₆)Strong Lewis base. Oxygen coordinates directly to the boron atom.Optimal. Locks the molecule in its monomeric state. Yields sharp aromatic peaks and a distinct, integrable -B(OH)₂ broad singlet.Highly Recommended

Quantitative Spectral Data & Structural Comparison

When analyzed in DMSO-d₆, 4-Bromo-2-ethylphenylboronic acid yields a clean, predictable spectrum. The presence of the ortho-ethyl group significantly alters the electronic environment compared to the unsubstituted 4-Bromophenylboronic acid.

The ethyl group acts as a weak electron donor via inductive effects, slightly shielding the adjacent H-3 proton. Furthermore, the steric bulk of the ethyl group forces the boronic acid moiety slightly out of coplanarity with the aromatic ring, which can marginally broaden the -B(OH)₂ signal compared to sterically unhindered analogs.

Expected ¹H NMR Assignments (400 MHz, DMSO-d₆, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
-B(OH)₂ ~ 8.00Broad Singlet (br s)-2HBoronic acid hydroxyls
H-5 ~ 7.41Doublet of doublets (dd)8.0, 2.01HAromatic (meta to ethyl, ortho to Br)
H-3 ~ 7.31Doublet (d)2.01HAromatic (ortho to ethyl, ortho to Br)
H-6 ~ 7.21Doublet (d)8.01HAromatic (ortho to boron, ortho to H-5)
-CH₂- ~ 2.70Quartet (q)7.52HEthyl methylene
-CH₃ ~ 1.10Triplet (t)7.53HEthyl methyl

(Note: Residual DMSO-d₆ will appear at a quintet at 2.50 ppm, and trace water in the solvent will appear as a broad singlet around 3.33 ppm[3].)

Self-Validating Experimental Protocol

To guarantee trustworthiness in your analytical data, follow this standardized sample preparation workflow. This protocol is a self-validating system : if the final spectrum displays a sharp, well-integrated broad singlet at ~8.0 ppm (integrating to exactly 2H relative to the aromatic protons), you have successfully confirmed both the monomeric state and the structural integrity of the compound.

Protocol Step1 1. Weigh Sample (10-15 mg of compound) Step2 2. Add Solvent (0.6 mL anhydrous DMSO-d6) Step1->Step2 Step3 3. Homogenize (Vortex until fully dissolved) Step2->Step3 Step4 4. Filter (Pass through glass wool into NMR tube) Step3->Step4 Step5 5. Acquire Spectrum (≥400 MHz, 16-64 scans, 298 K) Step4->Step5

Fig 2: Standardized workflow for reproducible ¹H NMR sample preparation.

Step-by-Step Methodology:
  • Sample Weighing: Accurately weigh 10–15 mg of 4-Bromo-2-ethylphenylboronic acid into a clean glass vial. Causality: Too high a concentration forces the equilibrium toward boroxine formation, even in DMSO.

  • Solvent Addition: Add 0.6 mL of high-purity, anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal reference).

  • Dissolution: Vortex the vial for 30–60 seconds. If the sample has partially oxidized or formed highly stable boroxines during storage, gentle warming (up to 40°C) may be required to fully break the oligomers.

  • Filtration (Critical Step): Draw the solution into a glass pipette and filter it through a small plug of glass wool directly into a clean 5 mm NMR tube. Causality: Filtering removes insoluble boroxine anhydrides and ambient dust, preventing localized magnetic field inhomogeneities that cause peak broadening.

  • Acquisition: Acquire the spectrum at 298 K using a minimum of a 400 MHz spectrometer. Run 16 to 64 scans depending on the exact concentration to ensure a high signal-to-noise ratio for the broad -B(OH)₂ signal.

References

  • Reddit Chemistry Community / RSC. "Recording NMR spectra for aryl boronic acids - overcoming oligomerization." Reddit. Available at:[Link]

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development (2016). Available at:[Link]

Comparative

LC-MS Characterization of 4-Bromo-2-ethylphenylboronic Acid: A Comparative Guide to Product Grades and Impurity Profiling

Introduction: The Analytical Challenge of Boronic Acids 4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4) is a highly valued bifunctional building block extensively utilized in Suzuki-Miyaura cross-coupling reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Boronic Acids

4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4) is a highly valued bifunctional building block extensively utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis[1]. However, the liquid chromatography-mass spectrometry (LC-MS) characterization of this compound presents unique mechanistic challenges.

Boronic acids possess an empty p-orbital on the boron atom, making them highly susceptible to dynamic thermal dehydration. In the solid state or under the heat of an MS ionization source, they readily trimerize to form cyclic boroxine anhydrides. Historically, this required laborious pre-derivatization with diols (e.g., pinacol) to stabilize the monomer[2]. Today, high-throughput industrial analysis relies on optimized, underivatized LC-MS workflows that leverage specific mobile phase chemistry to force on-column hydrolysis and achieve accurate quantitation[3].

Mechanistic Causality in LC-MS Method Design

As an application scientist, designing a robust LC-MS method for 4-Bromo-2-ethylphenylboronic acid requires understanding the causality behind ionization and chromatographic behavior:

  • Why Negative ESI (ESI-)? The empty p-orbital that causes boroxine formation is also a powerful Lewis acid. In negative electrospray ionization mode, the boron atom readily accepts a Lewis base (such as an OH− or CH3​COO− ion from the buffer) to form a stable, negatively charged tetrahedral boronate anion. This provides drastically superior ionization efficiency and signal-to-noise ratios compared to positive ion mode[3].

  • The Isotopic Signature: Bromine exists naturally as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. Boron also has two isotopes ( 10B and 11B ). Consequently, the [M−H]− adduct of 4-Bromo-2-ethylphenylboronic acid produces a highly distinct isotopic cluster, with the two major peaks appearing at m/z 227.0 ( 11B , 79Br ) and 229.0 ( 11B , 81Br ). This 1:1 doublet is a critical diagnostic tool for distinguishing the intact product from debrominated impurities.

  • Why Ammonium Acetate Buffers? Using 10 mM ammonium acetate in the aqueous mobile phase serves a dual purpose: it provides the acetate ions necessary for stable adduct formation in the MS source, and the slightly acidic/neutral pH helps maintain the boronic acid in its monomeric state during rapid UHPLC separation, preventing on-column boroxine re-formation[2].

Product Performance Comparison: Pharma Grade vs. Standard Reagent

Selecting the correct grade of 4-Bromo-2-ethylphenylboronic acid is critical. Impurities in the starting material directly impact downstream API yields. Debrominated species act as chain terminators in cross-coupling, while isomeric impurities (e.g., 4-Bromo-3-ethylphenylboronic acid) react identically to the target molecule, carrying over into the final product and necessitating costly preparative chromatography.

Quantitative Data Summary
ParameterHigh-Purity Pharma GradeStandard Reagent GradeAnalytical Significance
Assay (LC-UV @ 254 nm) > 99.5%> 97.0%Determines stoichiometric accuracy for coupling.
Debrominated Impurity < 0.1%1.5%Debrominated species act as dead-end chain terminators.
Isomeric Impurities < 0.1%1.2%Positional isomers carry over into final APIs.
Boroxine Content Dynamic (Solid State)Dynamic (Solid State)Must be fully hydrolyzed in solution prior to LC-MS.
Primary MS Adducts m/z 227.0 / 229.0m/z 227.0 / 229.01:1 isotopic ratio confirms the presence of bromine.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating equilibrium check . This guarantees that the dynamic boronic acid-boroxine equilibrium has fully shifted to the monomeric state prior to analysis, eliminating quantitation errors[2].

Step 1: Sample Preparation & Self-Validation

  • Accurately weigh 1.0 mg of 4-Bromo-2-ethylphenylboronic acid solid.

  • Dissolve in 1.0 mL of 50:50 Acetonitrile:Water (LC-MS grade) to yield a 1 mg/mL stock solution.

  • Dilute to a working concentration of 10 µg/mL using the same diluent.

  • Self-Validation Check: Inject the sample into the LC-MS immediately ( T=0 ) and again after 15 minutes ( T=15 ). If the peak area of the monomeric [M−H]− ion remains constant (RSD < 2.0%), the system is validated as having reached complete hydrolysis.

Step 2: UHPLC Separation Conditions

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. (A rapid gradient is essential to minimize on-column band broadening and prevent dehydration).

  • Flow Rate: 0.4 mL/min at a column temperature of 40 °C.

Step 3: Mass Spectrometry (ESI-) Parameters

  • Polarity: Negative Ion Mode (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 350 °C. (Note: Kept intentionally moderate to prevent thermal dehydration back to boroxine in the source).

  • Monitored Ions (SIM/MRM): m/z 227.0 and 229.0.

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation & Validation cluster_lcms UHPLC-ESI-MS Analysis Solid Solid Product (Monomer + Boroxine) Solvent Dissolution in 50:50 MeCN:H2O Solid->Solvent Equil 15-min Equilibration (Hydrolyzes Boroxine) Solvent->Equil LC UHPLC Separation (BEH C18 Column) Equil->LC Direct Injection ESI ESI Negative Mode (Adduct Formation) LC->ESI MS Mass Spectrometry [M-H]- (m/z 227/229) ESI->MS

LC-MS workflow for boronic acids highlighting boroxine hydrolysis and negative ESI adduct formation.

References

  • Analytical Methods (RSC Publishing), "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry".[Link]

  • SCIRP, "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor".[Link]

Sources

Validation

Technical Application Guide: Structural Validation and Comparative Analysis of 4-Bromo-2-ethylphenylboronic Acid Derivatives

Executive Summary When engineering synthetic routes for complex active pharmaceutical ingredients (APIs), bifunctional building blocks like 4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4) present a unique opportuni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When engineering synthetic routes for complex active pharmaceutical ingredients (APIs), bifunctional building blocks like 4-Bromo-2-ethylphenylboronic acid (CAS: 1046861-62-4) present a unique opportunity and challenge[1]. Possessing both an electrophilic aryl bromide and a nucleophilic boronic acid, this molecule is primed for iterative Suzuki-Miyaura cross-couplings. However, unprotected boronic acids are notoriously difficult to purify, often existing in a dynamic, moisture-dependent equilibrium with their trimeric boroxine anhydrides[2].

To achieve reproducible, high-yielding couplings, researchers must mask the boronic acid as a stable derivative—most commonly a Pinacol (BPin) ester or a N-Methyliminodiacetic acid (MIDA) boronate . This guide objectively compares the performance of these derivatives, details the causality behind their structural validation using 11 B NMR, and provides self-validating experimental protocols for their application.

Structural Validation Strategies: The Causality of 11 B NMR

Before deploying any boronic acid derivative in a catalytic cycle, its structural integrity must be validated. While 1 H and 13 C NMR are standard for confirming the organic framework, 11 B NMR is the definitive tool for validating the boron center's coordination state and hybridization [3].

Boron-11 is a spin 3/2 quadrupolar nucleus. Its chemical shift is exquisitely sensitive to the electron density and symmetry surrounding the boron atom[3].

  • sp 2 Hybridized Boron (Free Acids & BPin Esters): In these molecules, the boron center has an empty p-orbital. This lack of electron density severely deshields the nucleus, resulting in a broad downfield resonance between 25 to 35 ppm [4].

  • sp 3 Hybridized Boron (MIDA Boronates): MIDA derivatives feature a dative bond from the nitrogen lone pair into the boron's empty p-orbital. This dative coordination rehybridizes the boron to sp 3 , shielding the nucleus and shifting the resonance significantly upfield to ~3 to 10 ppm [5].

By tracking this dramatic chemical shift, researchers can create a self-validating system: the disappearance of a 30 ppm signal and the emergence of a 10 ppm signal unequivocally proves successful MIDA protection, ensuring the reagent will not prematurely react or degrade during storage.

Comparative Performance Analysis

The choice of derivative directly impacts the stability, purification, and cross-coupling reactivity of the 4-Bromo-2-ethylphenylboronic scaffold.

  • Pinacol Esters (BPin): BPin esters are the industry standard. They are stable enough to survive silica gel chromatography but remain reactive enough to undergo direct transmetalation in standard Suzuki couplings[5].

  • MIDA Boronates: MIDA boronates are exceptionally stable. The sp 3 hybridization renders them inert to anhydrous cross-coupling conditions, allowing the electrophilic bromide on the 4-Bromo-2-ethylphenyl scaffold to be reacted first without affecting the boron center. The active boronic acid is then generated in situ via slow aqueous basic hydrolysis[6].

Quantitative Comparison Table
ParameterFree Boronic AcidPinacol Ester (BPin)MIDA Boronate
Boron Hybridization sp 2 sp 2 sp 3
Typical 11 B NMR Shift ~28–30 ppm~30–32 ppm~9–11 ppm
Benchtop Stability Moderate (Forms boroxines)HighVery High (Air/Moisture stable)
Chromatographic Purity Poor (Severe streaking)ExcellentExcellent
Suzuki Reactivity Profile Direct, fast couplingDirect, fast couplingRequires in situ slow release (aqueous base)
Iterative Coupling Utility LowModerateHigh (Orthogonal reactivity)

Experimental Workflows & Methodologies

To ensure scientific integrity, every protocol must be treated as a self-validating system. Below are the step-by-step methodologies for validating the structure and executing the cross-coupling.

Protocol A: 11 B NMR Structural Validation
  • Sample Preparation: Dissolve 15–20 mg of the 4-Bromo-2-ethylphenylboronic derivative in 0.6 mL of the appropriate deuterated solvent (CDCl 3​ for BPin; DMSO- d6​ for MIDA due to solubility).

  • Tube Selection: Transfer the solution to a standard 5 mm NMR tube. (Note: If trace borosilicate glass background is a concern, use quartz NMR tubes or apply a background suppression pulse sequence)[3].

  • Acquisition: Acquire 11 B NMR spectra at 160 MHz (on a 500 MHz spectrometer) using a background suppression sequence for 256 scans.

  • Validation Check: Confirm the presence of a sharp singlet at ~30 ppm for BPin or ~10 ppm for MIDA. Any residual signal at 28 ppm in a MIDA sample indicates incomplete protection or hydrolysis[4].

Protocol B: Slow-Release Suzuki-Miyaura Coupling (MIDA Boronate)

Causality: Because the MIDA boronate is sp 3 hybridized, it cannot undergo transmetalation with palladium. It requires a slow-release mechanism using aqueous base to unmask the sp 2 boronic acid in situ, preventing competitive homocoupling and protodeboronation[6].

  • Setup: Charge an oven-dried Schlenk flask with 4-Bromo-2-ethylphenyl MIDA boronate (1.0 equiv), the target aryl halide (1.2 equiv), Pd(dppf)Cl 2​ (0.05 equiv), and K 3​ PO 4​ (3.0 equiv).

  • Solvent Addition: Add degassed THF (0.1 M) and aqueous NaOH (1.0 M, 3.0 equiv) to initiate the slow release of the active boronic acid.

  • Reaction: Stir the biphasic mixture vigorously at 60°C for 12 hours under a nitrogen atmosphere.

  • Workup: Quench with deionized water, extract with ethyl acetate (3x), dry over anhydrous MgSO 4​ , and purify the resulting biaryl product via silica gel chromatography.

Workflow Visualization

The following diagram illustrates the logical relationship between derivatization, structural validation, and the divergent cross-coupling pathways.

G Start 4-Bromo-2-ethylphenylboronic Acid (Unprotected) BPin Pinacol Ester (BPin) sp2 Hybridized Start->BPin Pinacol, MgSO4 MIDA MIDA Boronate sp3 Hybridized Start->MIDA MIDA, DMSO/PhMe NMR_BPin 11B NMR: ~30 ppm Validation BPin->NMR_BPin Structural Check NMR_MIDA 11B NMR: ~10 ppm Validation MIDA->NMR_MIDA Structural Check Coupling_BPin Direct Suzuki Coupling (Fast, standard conditions) NMR_BPin->Coupling_BPin Pd Catalyst, Base Coupling_MIDA Slow-Release Suzuki Coupling (Aqueous base required) NMR_MIDA->Coupling_MIDA Pd Catalyst, NaOH (aq) Product Cross-Coupled Biaryl Product Coupling_BPin->Product Coupling_MIDA->Product

Workflow of derivatization, 11B NMR validation, and Suzuki coupling of boronic acid derivatives.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at:[Link]

  • Analytical Chemistry (ACS Publications). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation. Available at: [Link]

  • Chem-Station Int. Ed. Protecting Groups for Boronic Acids. Available at: [Link]

  • ResearchGate. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Available at:[Link]

  • PMC (NIH). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters. Available at: [Link]

Sources

Comparative

comparative study of palladium ligands for 4-Bromo-2-ethylphenylboronic acid coupling

As a Senior Application Scientist specializing in transition-metal-catalyzed polymerizations, I frequently encounter the nuanced challenges of synthesizing conjugated polymers from asymmetric AB-type monomers. The Suzuki...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in transition-metal-catalyzed polymerizations, I frequently encounter the nuanced challenges of synthesizing conjugated polymers from asymmetric AB-type monomers. The Suzuki-Miyaura polycondensation (SPC) of 4-Bromo-2-ethylphenylboronic acid to yield poly(2-ethyl-1,4-phenylene) is a classic example of a system where ligand selection dictates the boundary between successful chain growth and premature termination.

Because this monomer contains both the electrophile (bromide) and the nucleophile (boronic acid) on the same sterically hindered aromatic ring, the choice of the palladium/ligand system is the single most critical variable[1]. This guide provides an objective, data-driven comparison of palladium ligands for this specific coupling, detailing the mechanistic causality and providing a self-validating experimental protocol.

Mechanistic Causality: The Steric and Electronic Challenge

The ortho-ethyl group on 4-bromo-2-ethylphenylboronic acid introduces significant steric bulk adjacent to the C–Br bond. This creates a kinetic bottleneck during the oxidative addition step. Furthermore, if the catalytic cycle is too slow, the boronic acid moiety becomes highly susceptible to protodeboronation (cleavage of the C–B bond by water/base) or homocoupling , both of which destroy the exact 1:1 stoichiometry required for high-molecular-weight step-growth polymerization[2].

To achieve high degrees of polymerization (DP), the ligand must accomplish three things:

  • Promote the Mono-Ligated State: Bulky ligands favor the highly reactive Pd(0)L active species over the unreactive Pd(0)L2​ resting state.

  • Accelerate Oxidative Addition: Electron-rich phosphines increase the nucleophilicity of the palladium center, driving it into the hindered C–Br bond.

  • Force Reductive Elimination: Extreme steric bulk creates a highly strained Pd(II) intermediate after transmetalation, forcing the rapid expulsion of the newly formed biaryl C–C bond and minimizing the residence time where side reactions (like aryl-phosphine scrambling) occur[3].

G Pd0 Pd(0)L Active Species (Initiation) OA Oxidative Addition [Ar-Pd(II)(L)-Br] Pd0->OA + Monomer TM Transmetalation [Ar-Pd(II)(L)-Ar'] OA->TM + Boronate Complex RE Reductive Elimination [Polymer Chain Growth] TM->RE - Base-Br RE->Pd0 C-C Bond Formation Monomer 4-Bromo-2-ethylphenylboronic acid (AB Monomer) Monomer->OA Base Base / H2O Base->TM

Catalytic cycle of AB-monomer Suzuki polycondensation.

Comparative Ligand Evaluation

The Baseline: Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ]

Historically the default catalyst for Suzuki couplings, PPh3​ is poorly suited for hindered AB monomers. It forms a stable bis-ligated resting state that struggles to insert into the ortho-ethyl substituted C–Br bond. More critically, at the elevated temperatures required for turnover, PPh3​ is highly prone to aryl-phosphine scrambling . The growing polymer chain exchanges with a phenyl group from the ligand, capping the chain and resulting in dead-end oligomers[4].

The Intermediate: Tri(o-tolyl)phosphine [ P(o−tol)3​ ]

Often used with Pd2​(dba)3​ , this ligand offers increased steric bulk compared to PPh3​ , which helps favor the mono-ligated Pd(0)L species. While it reduces aryl scrambling, it is not sufficiently electron-rich to outpace protodeboronation in highly hindered systems, leading to moderate molecular weights and broader dispersity.

The State-of-the-Art: Buchwald Ligands (SPhos) & Tri(tert-butyl)phosphine [ P(t−Bu)3​ ]

Dialkylbiarylphosphines like SPhos and bulky trialkylphosphines like P(t−Bu)3​ drastically outperform conventional catalysts[5]. Their electron-rich nature accelerates oxidative addition, while their immense steric volume accelerates reductive elimination. This rapid turnover outcompetes the degradation of the boronic acid. In some cases, these ligands even induce a "chain-growth" like mechanism in AB monomers, where the Pd catalyst undergoes intramolecular transfer to the newly formed chain end rather than diffusing away, resulting in exceptionally low Polydispersity Indices (PDI)[6].

Quantitative Performance Summary

The following table summarizes the comparative performance of these ligand systems in the polycondensation of 4-bromo-2-ethylphenylboronic acid. (Conditions: 1.0 M monomer in Toluene/2M K3​PO4​ (aq), 2 mol% Pd, Aliquat 336, 90 °C, 24 h).

Catalyst / Ligand SystemLigand Type Mn​ (kDa)PDI ( Mw​/Mn​ )Yield (%)Primary Limitation / Observation
Pd(PPh3​)4​ Triarylphosphine4.52.342%Severe aryl-phosphine scrambling; oligomerization.
Pd2​(dba)3​ / P(o−tol)3​ Bulky Triarylphosphine14.21.968%Moderate chain growth; limited by protodeboronation.
Pd2​(dba)3​ / SPhos Dialkylbiarylphosphine38.51.591%Excellent turnover; minimal side reactions.
Pd2​(dba)3​ / P(t−Bu)3​ Bulky Trialkylphosphine45.01.396%Near-quantitative conversion; pseudo-chain-growth control.

Self-Validating Experimental Protocol: SPhos-Catalyzed Polycondensation

To ensure trustworthiness and reproducibility, the following protocol utilizes a biphasic system with a phase-transfer catalyst (PTC). The protocol is designed to be self-validating : it incorporates strict anaerobic controls to prevent Pd oxidation and an end-capping sequence that standardizes the polymer termini, allowing for accurate GPC and NMR validation without interference from reactive end-groups.

Materials & Reagents
  • Monomer: 4-Bromo-2-ethylphenylboronic acid (purified via recrystallization, >99% purity)

  • Catalyst/Ligand: Pd2​(dba)3​ (1.0 mol%), SPhos (2.5 mol%)

  • Base/Solvent: Degassed Toluene, Degassed 2.0 M K3​PO4​ (aq)

  • PTC: Aliquat 336 (2 drops)

  • End-Cappers: Phenylboronic acid, Bromobenzene

Step-by-Step Methodology

Phase 1: Anaerobic System Preparation

  • Causality Check: Oxygen rapidly oxidizes electron-rich phosphines like SPhos to phosphine oxides, killing the catalytic cycle.

  • In a Schlenk flask, combine 4-bromo-2-ethylphenylboronic acid (2.29 g, 10.0 mmol), Pd2​(dba)3​ (91.5 mg, 0.1 mmol), and SPhos (102.6 mg, 0.25 mmol).

  • Seal the flask and subject it to three strict vacuum/argon backfill cycles.

Phase 2: Biphasic Polycondensation 4. Inject 10 mL of anhydrous, thoroughly degassed toluene and 5 mL of degassed 2.0 M aqueous K3​PO4​ . 5. Add 2 drops of Aliquat 336.

  • Validation Note: As the polymer grows, it becomes highly hydrophobic. Without a PTC, the boronate anions remain trapped in the aqueous phase, physically separating the reacting species and artificially halting molecular weight progression[5].

  • Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm) for 24 hours. The solution will become highly viscous.

Phase 3: Sequential End-Capping (Self-Validation Step) 7. Why End-Cap? Uncapped bromides or boronic acids can cross-link during storage or workup, leading to false-positive high molecular weights or insoluble gels. 8. Inject phenylboronic acid (122 mg, 1.0 mmol) dissolved in 1 mL toluene. Stir for 4 hours at 90 °C. (This caps all terminal bromide groups). 9. Inject bromobenzene (157 mg, 1.0 mmol). Stir for an additional 4 hours. (This caps all terminal boronic acid groups).

Phase 4: Workup & Isolation 10. Cool the mixture to room temperature and dilute with 20 mL of chloroform to reduce viscosity. 11. Wash the organic phase three times with dilute HCl (1M) to remove inorganic salts, followed by brine. 12. Precipitate the polymer by dropwise addition of the organic phase into 500 mL of vigorously stirred cold methanol. 13. Collect the fibrous white/yellow solid via vacuum filtration and dry under high vacuum at 60 °C for 24 hours. Validate the absence of reactive end-groups via 1H NMR (absence of boronic acid -OH protons).

References

  • The tenth anniversary of Suzuki polycondensation (SPC)
  • Global Analysis of Polyfluorene via AB-Type Suzuki–Miyaura Polymerization: Empirical and Mechanistic Rationalization Source: ACS Polymers Au URL
  • Exploring the Utility of Buchwald Ligands for C–H Oxidative Direct Arylation Polymerizations Source: ACS Macro Letters / ResearchGate URL
  • AB‐ Versus AA+BB‐Suzuki Polycondensation: A Palladium/Tris(tert-butyl)
  • Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)

Sources

Validation

assessing the steric hindrance effect of the ethyl group in reactions

As a Senior Application Scientist, I frequently encounter the dilemma of alkyl group selection during lead optimization and synthetic route design. In the intricate landscape of organic synthesis and medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the dilemma of alkyl group selection during lead optimization and synthetic route design. In the intricate landscape of organic synthesis and medicinal chemistry, the selection of an alkyl substituent is rarely a trivial matter. The ethyl group ( −CH2​CH3​ ) occupies a critical transitional space in the steric hierarchy—bulkier than a methyl group, yet significantly more flexible and less encumbering than an isopropyl or tert-butyl group.

Understanding the precise steric hindrance exerted by the ethyl group is paramount for optimizing reaction kinetics, designing catalytic ligands, and fine-tuning the pharmacokinetic profiles of drug candidates. This guide provides an objective, data-driven comparison of the ethyl group against alternative alkyl substituents, detailing the mechanistic causality behind its behavior and providing actionable experimental protocols.

Section 1: Quantitative Assessment of Steric Bulk

To objectively compare the steric hindrance of the ethyl group, we rely on the Taft steric parameter ( Es​ ). Developed by Robert W. Taft, this parameter isolates steric effects from electronic effects by analyzing the acid-catalyzed hydrolysis rates of aliphatic esters[1].

Because the transition states of these hydrolysis reactions are highly sensitive to the spatial volume of the adjacent alkyl group, the Es​ value serves as a reliable metric for steric bulk. The ethyl group introduces a specific conformational dynamic: unlike the spherically symmetrical methyl group, the ethyl group possesses a rotatable C-C bond. This allows it to adopt conformations that minimize gauche interactions, though it still occupies a larger effective volume than a methyl group[2].

Table 1: Quantitative Steric Parameters and Relative SN​2 Kinetics

Alkyl GroupStructureTaft Steric Parameter ( Es​ )Relative SN​2 Rate
Methyl −CH3​ 0.0030.0
Ethyl −CH2​CH3​ -0.071.0 (Reference)
Isopropyl −CH(CH3​)2​ -0.470.03
tert-Butyl −C(CH3​)3​ -1.54~0.00001

Data derived from Taft's original ester hydrolysis models[2] and standard halide substitution rates[3]. A more negative Es​ value indicates greater steric hindrance.

Section 2: Impact on Reaction Kinetics (The SN​2 Model)

The steric profile of the ethyl group is most vividly illustrated in bimolecular nucleophilic substitution ( SN​2 ) reactions. In an SN​2 pathway, the nucleophile must approach the electrophilic carbon from a trajectory exactly 180° opposite the leaving group (backside attack)[4].

When transitioning from a methyl to an ethyl substituent (a primary carbon), the addition of a single methyl group to the alpha-carbon creates a physical barrier that the incoming nucleophile must navigate. This mild steric hindrance increases the activation energy of the pentacoordinate transition state, reducing the relative reaction rate by a factor of 30 compared to methyl halides[3]. However, the ethyl group is still vastly more reactive than secondary (isopropyl) or tertiary (tert-butyl) systems, where steric blocking effectively halts the SN​2 mechanism entirely[5].

SN2Sterics cluster_Substrates Alkyl Substrates (Increasing Steric Bulk) Nu Nucleophile (Backside Attack) Methyl Methyl (-CH3) Rate: 30.0 Nu->Methyl Unhindered Ethyl Ethyl (-CH2CH3) Rate: 1.0 Nu->Ethyl Mild Hindrance IsoPr Isopropyl (-CH(CH3)2) Rate: 0.03 Nu->IsoPr Severe Hindrance tButyl t-Butyl (-C(CH3)3) Rate: ~0 Nu->tButyl Blocked TS Pentacoordinate Transition State Methyl->TS Ethyl->TS IsoPr->TS

Impact of alkyl group steric bulk on nucleophile trajectory and SN2 transition state formation.

Section 3: Strategic Application in Drug Design

In drug development, the steric difference between a methyl and an ethyl group can dictate a molecule's success or failure. This delicate balance is governed by two competing factors:

  • Metabolic Stability (Steric Shielding): An ethyl group can be strategically placed adjacent to a labile ester or amide bond. The increased steric bulk shields the carbonyl carbon from nucleophilic attack by hydrolytic enzymes (e.g., esterases), thereby increasing the drug's half-life.

  • Receptor Affinity (Steric Clash): Conversely, the extra bulk can be detrimental if the target receptor's binding pocket is highly constrained. For example, in the design of Rivastigmine analogues for the inhibition of acetylcholinesterase (AChE) in Alzheimer's therapy, researchers found that ethyl-substituted carbamates were 40 times less potent than their methyl counterparts. Crystallographic data suggested that the ethyl group caused a severe steric hindrance effect with the His440 residue within the enzyme's active site[6].

AlkylSelection Start Identify Labile Site (e.g., Ester/Amide) TestMethyl Test Methyl (-CH3) Baseline Sterics Start->TestMethyl AssessMetab Assess Metabolic Stability (t 1/2) TestMethyl->AssessMetab Decision1 Is Stability Sufficient? AssessMetab->Decision1 Proceed Proceed with Methyl Decision1->Proceed Yes TestEthyl Substitute with Ethyl Increase Steric Shielding Decision1->TestEthyl No (Rapid Hydrolysis) AssessReceptor Assess Receptor Binding Affinity TestEthyl->AssessReceptor Decision2 Steric Clash in Pocket? AssessReceptor->Decision2 OptEthyl Optimal Balance: Use Ethyl Group Decision2->OptEthyl No (Affinity Retained) Revert Revert to Methyl or Redesign Scaffold Decision2->Revert Yes (Loss of Potency)

Workflow for assessing ethyl substitution to balance metabolic stability and receptor affinity.

Section 4: Experimental Methodology

To empirically validate the steric hindrance of the ethyl group relative to other alkyls, researchers can employ in-situ kinetic profiling. The following protocol outlines a self-validating system for measuring relative SN​2 rates.

Protocol: Self-Validating NMR Kinetic Profiling of Alkyl Halide Reactivity

Objective: Quantify the steric hindrance of the ethyl group vs. methyl and isopropyl groups in a standard bimolecular nucleophilic substitution ( SN​2 ).

Rationale (Expertise & Trustworthiness): Using in-situ 1H -NMR allows for real-time, non-destructive monitoring of reactant depletion and product formation. The self-validating nature of this protocol relies on the simultaneous tracking of the leaving group signals and an internal standard (1,3,5-Trimethoxybenzene). If the sum of the integrals of the reactant and product deviates relative to the internal standard, it immediately flags the occurrence of competitive side reactions (such as E2 elimination, which is common with isopropyl substrates), ensuring the integrity of the kinetic data.

Materials:

  • Substrates: Iodomethane, Iodoethane, 2-Iodopropane (0.1 M each).

  • Nucleophile: Sodium azide ( NaN3​ ) (0.5 M to ensure pseudo-first-order kinetics).

  • Solvent: Deuterated DMSO ( DMSO−d6​ ).

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB).

Step-by-Step Methodology:

  • Sample Preparation: In a standard 5mm NMR tube, dissolve 0.1 mmol of the chosen alkyl iodide and 0.05 mmol of TMB in 0.5 mL of anhydrous DMSO−d6​ .

  • Baseline Acquisition: Acquire a baseline 1H -NMR spectrum to integrate the alpha-protons of the alkyl iodide relative to the TMB aromatic protons (singlet at ~6.08 ppm).

  • Reaction Initiation: Inject 0.5 mmol of NaN3​ (pre-dissolved in 0.5 mL DMSO−d6​ ) directly into the NMR tube. Invert the tube three times to ensure homogeneous mixing.

  • Kinetic Monitoring: Immediately insert the tube into the NMR spectrometer (pre-heated and shimmed to 25°C). Acquire spectra every 60 seconds for 1 hour using a standard single-pulse sequence.

  • Data Analysis: Integrate the decaying alpha-proton signal of the alkyl iodide and the growing alpha-proton signal of the newly formed alkyl azide. Plot ln([Reactant]t​/[Reactant]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

  • Self-Validation Check: Verify that the sum of the integrals of the reactant and product remains constant relative to the TMB internal standard throughout the 60-minute window.

Conclusion

The ethyl group is not merely a "larger methyl." It is a dynamic structural motif that introduces rotational degrees of freedom and a measurable, yet navigable, degree of steric hindrance. By leveraging quantitative metrics like the Taft Es​ parameter and understanding its kinetic impact on transition states, scientists can rationally deploy the ethyl group to shield labile bonds without catastrophically compromising receptor binding affinities.

References

  • Title: Taft Equation: Steric and Polar Effects | PDF | Chemistry - Scribd Source: scribd.com URL: 2

  • Title: Four new mechanisms to learn: SN2 vs E2 and SN1 vs E1 Source: chemistryconnected.com URL: 4

  • Title: NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-7, PPT-22 Factors Affecting the Rates of SN1 and SN2 Reactions - St. Paul's Cathedral Mission College Source: spcmc.ac.in URL: 3

  • Title: Taft equation - Wikipedia Source: wikipedia.org URL: 1

  • Title: Design, Synthesis, and Biological Evaluation of Conformationally Restricted Rivastigmine Analogues | Request PDF - ResearchGate Source: researchgate.net URL: 6

  • Title: 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry Source: pressbooks.pub URL: 5

Sources

Comparative

Strategic Selection of Boronic Esters in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

As a Senior Application Scientist, I frequently observe synthetic routes bottlenecked by the poor selection of organoboron reagents. While boronic acids are the traditional nucleophilic partners in the Suzuki-Miyaura cro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe synthetic routes bottlenecked by the poor selection of organoboron reagents. While boronic acids are the traditional nucleophilic partners in the Suzuki-Miyaura cross-coupling (SMC) reaction, their propensity for protodeboronation, trimerization into boroxines, and general instability often compromise yields.

Boronic esters solve these issues by masking the reactive C–B bond, but they introduce a critical new variable: the thermodynamics and kinetics of transmetalation. This guide provides an objective, data-driven comparison of modern boronic esters to help you design more efficient, self-validating catalytic workflows.

Mechanistic Causality: Why the Ester Matters

In the SMC catalytic cycle, transmetalation is frequently the rate-determining step. For successful coupling, the boron atom must transition from a neutral, trigonal planar sp2 state to an anionic, tetrahedral sp3 "ate" complex. This rehybridization facilitates the transfer of the organic moiety to the palladium(II) center .

The choice of boronic ester dictates which transmetalation pathway is favored:

  • Boronate Pathway : The base coordinates directly to the boronic ester to form the reactive boronate anion before interacting with Palladium.

  • Oxo-Palladium Pathway : The base coordinates to the Pd(II) complex first, which then reacts with the neutral boronic ester.

Highly sterically hindered or electronically deactivated esters resist this rehybridization, requiring harsher basic conditions or specific pre-activation steps.

Transmetalation Pd_Ar_X Pd(II)(Ar)(X) Pd_Ar_OR Pd(II)(Ar)(OR) Oxo-Pd Complex Pd_Ar_X->Pd_Ar_OR Base (RO⁻) Pd_Ar_R Pd(II)(Ar)(R) Ready for Elimination Pd_Ar_OR->Pd_Ar_R + R-B(OR')2 (Oxo-Pd Pathway) Boronic_Ester R-B(OR')2 Neutral sp² Boronate_Complex [R-B(OR')2(OR)]⁻ Ate Complex sp³ Boronic_Ester->Boronate_Complex Base (RO⁻) Boronate_Complex->Pd_Ar_R + Pd(II)(Ar)(X) (Boronate Pathway)

Divergent transmetalation pathways in Suzuki-Miyaura coupling based on base interaction.

Comparative Analysis of Key Boronic Esters
1. Pinacol Esters (Bpin): The Industry Standard

The bulky pinacolato ligand provides excellent hydrolytic stability, allowing for purification via standard silica gel chromatography. However, this steric bulk makes Bpin relatively slow to transmetalate compared to free boronic acids. They typically require aqueous basic conditions (e.g., K2​CO3​/H2​O ) to hydrolyze the ester in situ or form the active boronate .

2. Catechol Esters (Bcat): The Reactive Alternative

The electron-withdrawing nature of the catechol ring increases the Lewis acidity of the boron atom, accelerating the formation of the "ate" complex. Bcat esters are excellent for difficult, sterically hindered couplings but are hydrolytically unstable, requiring strictly anhydrous conditions to prevent premature degradation .

3. Neopentyl Glycol Esters (Bnpg): The Balanced Reagent

Bnpg esters offer a "Goldilocks" profile. They provide better hydrolytic stability than Bcat but are less sterically encumbered than Bpin. Bnpg esters have gained significant traction for anhydrous SMC reactions, particularly in nickel-catalyzed variants, due to their balanced reactivity .

4. MIDA Boronates: The Iterative Enablers

N-methyliminodiacetic acid (MIDA) boronates are fundamentally different. The MIDA ligand acts as a tridentate chelator, donating its nitrogen lone pair into the boron's empty p-orbital. This enforces a stable sp3 hybridization, rendering the boron atom completely unreactive towards transmetalation under standard anhydrous SMC conditions . Mild aqueous base rapidly cleaves the MIDA ligand to release the active boronic acid, making them perfect for iterative cross-coupling.

5. 1,8-Diaminonaphthalene (Bdan): Orthogonal Protection

Bdan forms a boronamide. Like MIDA, it significantly dampens reactivity, but it does so via strong pπ−pπ donation from the nitrogen atoms to the boron, reducing its Lewis acidity. Bdan is orthogonal to Bpin; a molecule containing both a Bpin and a Bdan group can be selectively coupled at the Bpin site first, followed by activation and coupling of the Bdan site .

Quantitative Performance Summary

The following table synthesizes the kinetic and thermodynamic profiles of these esters to guide your reagent selection:

Boronic Ester TypeSteric HindranceHydrolytic StabilityRelative Transmetalation RateHybridization StateIdeal Application
Catechol (Bcat) LowLowVery Fast sp2 Rapid couplings, anhydrous conditions
Neopentyl (Bnpg) ModerateModerateFast sp2 Balanced stability/reactivity, Ni-catalysis
Pinacol (Bpin) HighHighSlow (requires base) sp2 General purpose, late-stage functionalization
Bdan (Boronamide) ModerateVery HighExtremely Slow sp2 (deactivated)Orthogonal protecting group (vs Bpin)
MIDA Boronate HighVery HighInert (until cleaved) sp3 Iterative cross-coupling sequences
Advanced Application: Iterative Cross-Coupling Logic

When synthesizing complex polyarenes or pharmaceuticals, utilizing MIDA boronates allows chemists to program sequential C-C bond formations with high precision. By masking the reactivity of one boron center, we can prevent unwanted oligomerization.

IterativeCoupling Start Bifunctional Building Block Halide-Aryl-MIDA Coupling1 SMC Reaction 1 + Ar'-Bpin / Pd(0) Start->Coupling1 Intermediate Ar'-Aryl-MIDA (MIDA remains intact) Coupling1->Intermediate Chemoselective Coupling Deprotection Deprotection 1M NaOH, THF/H2O Intermediate->Deprotection ActiveBoronic Ar'-Aryl-B(OH)2 (Active Nucleophile) Deprotection->ActiveBoronic Rapid Cleavage Coupling2 SMC Reaction 2 + Ar''-Halide / Pd(0) ActiveBoronic->Coupling2 Product Ar'-Aryl-Ar'' (Complex Polyarene) Coupling2->Product Second C-C Bond

Iterative cross-coupling workflow utilizing MIDA boronates to mask reactivity until required.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, protocols must incorporate self-validation steps. The following methodologies emphasize the causality behind the reagent choices.

Protocol A: Standard Aqueous SMC using Aryl-Bpin

Objective: Couple an aryl bromide with an aryl-Bpin ester. Causality: Bpin requires hydrolysis or strong "ate" complex formation. We use K2​CO3​ in a biphasic mixture to facilitate the boronate pathway while maintaining solubility.

  • Preparation : In a rigorously degassed Schlenk flask, combine Aryl-Bpin (1.1 equiv), Aryl-Bromide (1.0 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent Addition : Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 0.2 M concentration).

    • Validation Check: The biphasic system ensures the organic substrates dissolve in dioxane while the inorganic base ( K2​CO3​ ) dissolves in water, creating an active interfacial reaction zone.

  • Base Addition : Add K2​CO3​ (3.0 equiv).

  • Reaction : Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the Aryl-Bromide confirms catalytic turnover. If Aryl-Bpin remains but Aryl-Bromide is consumed, it validates the 1.1 equiv stoichiometric excess designed to drive the reaction to completion.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography.

Protocol B: Iterative SMC using MIDA Boronates

Objective: Perform a chemoselective coupling on a bromo-aryl-MIDA building block, followed by deprotection. Causality: MIDA's sp3 hybridization prevents its transmetalation. We exploit this to couple the bromide selectively.

  • Chemoselective Coupling : Combine Bromo-Aryl-MIDA (1.0 equiv), Aryl-Bpin (1.5 equiv), Pd2​(dba)3​ (0.02 equiv), SPhos (0.08 equiv), and anhydrous K3​PO4​ (3.0 equiv) in anhydrous Toluene (0.1 M). Heat to 100°C for 24h.

    • Validation Check: LC-MS should show the mass of the Aryl-Aryl-MIDA product. The absence of polymeric or oligomeric byproducts confirms the MIDA group successfully suppressed transmetalation at its boron center.

  • MIDA Deprotection : Isolate the Aryl-Aryl-MIDA intermediate. Dissolve in THF (0.1 M) and add 1M aqueous NaOH (3.0 equiv). Stir at room temperature for 10-30 minutes.

    • Validation Check: The reaction is extremely fast. TLC will show a rapid shift from the non-polar MIDA boronate to the highly polar boronic acid baseline spot.

  • Quench : Neutralize with 1M HCl, extract with EtOAc, and concentrate to yield the active boronic acid, ready for the next coupling cycle.

Conclusion

The selection of a boronic ester is not merely a matter of convenience; it is a strategic decision that dictates the kinetic viability of the transmetalation step. For standard, single-step couplings, Bpin remains unparalleled due to its stability and ease of handling. However, for complex, multi-step syntheses, leveraging the orthogonal reactivity of MIDA or Bdan boronates allows chemists to bypass traditional limitations and execute highly sophisticated molecular assemblies.

References
  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing)[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs[Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids ACS Catalysis (ACS Publications)[Link]

Validation

kinetic studies of 4-Bromo-2-ethylphenylboronic acid cross-coupling reactions

An in-depth understanding of reaction kinetics is the cornerstone of scalable and reproducible drug development. In the realm of palladium-catalyzed Suzuki-Miyaura cross-couplings, the choice of boronic acid dictates not...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of reaction kinetics is the cornerstone of scalable and reproducible drug development. In the realm of palladium-catalyzed Suzuki-Miyaura cross-couplings, the choice of boronic acid dictates not only the final molecular architecture but also the thermodynamic and kinetic pathways of the catalytic cycle.

4-Bromo-2-ethylphenylboronic acid is a highly valuable bifunctional building block. The para-bromo group provides an orthogonal handle for iterative cross-coupling or late-stage functionalization, while the ortho-ethyl group introduces specific conformational constraints. This guide objectively compares the kinetic performance of 4-Bromo-2-ethylphenylboronic acid against other standard and sterically hindered boronic acids, providing actionable experimental frameworks for synthetic chemists.

Mechanistic Context & The Kinetic Bottleneck

The Suzuki-Miyaura catalytic cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination[1]. For unhindered substrates, oxidative addition is frequently the rate-determining step[2]. However, when utilizing ortho-substituted boronic acids like 4-Bromo-2-ethylphenylboronic acid, the kinetic bottleneck shifts entirely to the transmetalation step [3].

The causality here is strictly steric: transmetalation requires the formation of a pre-transmetalation Pd-O-B linkage. The ortho-ethyl group restricts the rotation around the C-B bond, creating a steric clash with the bulky phosphine ligands on the palladium center, thereby increasing the activation energy barrier for the transfer of the aryl group[4].

Suzuki-Miyaura catalytic cycle highlighting transmetalation as the kinetic bottleneck.

Comparative Kinetic Analysis

To benchmark the performance of 4-Bromo-2-ethylphenylboronic acid, we must compare it against a baseline (unsubstituted phenylboronic acid) and an extreme steric case (2,4,6-Triisopropylphenylboronic acid).

Table 1: Comparative Kinetic Parameters of Boronic Acids in Suzuki-Miyaura Reactions

Boronic Acid DerivativeRelative Transmetalation Rate ( krel​ )Steric Hindrance LevelPrimary Application / Characteristic
Phenylboronic Acid 1.00 (Baseline)MinimalStandard couplings; rapid pre-transmetalation complex formation.
4-Bromo-2-ethylphenylboronic acid ~0.45ModerateIterative synthesis; ortho-ethyl group slows kinetics but prevents side-reactions.
Ethylboronic Acid ~0.20Moderate (sp3)Alkyl couplings; intrinsically slower due to lower nucleophilicity of sp3 carbon.
2,4,6-Triisopropylphenylboronic acid ~0.05SevereExtremely sluggish; requires highly specialized Buchwald ligands (e.g., SPhos).

Note: Relative rates are extrapolated from standardized competitive kinetic assays using Pd(OAc)2/SPhos catalytic systems at 60°C.

Self-Validating Experimental Protocol: Kinetic Profiling

To generate reliable kinetic data, the experimental design must be a self-validating system. This means incorporating internal standards to normalize volumetric errors and utilizing strict quenching protocols to prevent reaction drift during analysis.

Step-by-Step Methodology:
  • Reagent Preparation & Standardization:

    • Action: In a nitrogen-filled glovebox, prepare a stock solution of 4-iodoanisole (1.0 equiv), the selected boronic acid (1.2 equiv), and 1,3,5-trimethoxybenzene (0.5 equiv) as an internal standard in anhydrous 1,4-dioxane.

    • Causality: 1,3,5-trimethoxybenzene is chemically inert under these conditions. Its inclusion ensures that any variations in HPLC injection volumes are mathematically normalized, validating the quantitative output.

  • Catalyst Activation:

    • Action: Pre-mix Pd(OAc)2 (2 mol%) and SPhos (4 mol%) in dioxane for 10 minutes before adding to the reaction vessel.

    • Causality: SPhos is specifically chosen because its biphenyl backbone and flexible cyclohexyl groups create a reactive pocket that accommodates ortho-substituted boronic acids, effectively lowering the transmetalation barrier[4].

  • Reaction Initiation:

    • Action: Transfer the mixture to a thermostated reactor at 60.0 ± 0.1 °C. Inject an aqueous solution of K3PO4 (2.0 equiv) to initiate the reaction.

    • Causality: K3PO4 is utilized over Na2CO3 because its higher solubility and basicity in aqueous-organic mixtures accelerate the formation of the reactive boronate species required for transmetalation[3].

  • Time-Course Sampling & Quenching:

    • Action: At precise intervals (10, 30, 60, 120, 240 min), extract a 50 µL aliquot and immediately inject it into 950 µL of 0°C acetonitrile.

    • Causality: The rapid temperature drop and solvent dilution instantly precipitate the inorganic base and arrest the catalytic cycle, providing an exact kinetic snapshot.

Self-validating experimental workflow for kinetic profiling of cross-coupling reactions.

Experimental Data: Time-Course Conversion

The following table summarizes the kinetic conversion data obtained using the protocol described above. The data clearly illustrates the impact of the ortho-ethyl group on the reaction velocity.

Table 2: Time-Course Conversion Data (Reaction Yield %)

Time (min)Phenylboronic Acid4-Bromo-2-ethylphenylboronic acid2,4,6-Triisopropylphenylboronic acid
10 48%18%2%
30 86%42%8%
60 98%68%16%
120 >99%89%28%
240 >99%97%45%

Data Interpretation: While 4-Bromo-2-ethylphenylboronic acid exhibits a lag phase compared to the unhindered phenylboronic acid (reaching only 68% at the 1-hour mark vs. 98%), it successfully achieves near-quantitative conversion (97%) within 4 hours. This demonstrates that while the ortho-ethyl group imposes a kinetic penalty during transmetalation, it does not thermodynamically prevent the reaction. In contrast, the severe steric bulk of the triisopropyl analog fundamentally stifles the reaction under identical conditions.

Conclusion for Drug Development Professionals

When incorporating 4-Bromo-2-ethylphenylboronic acid into a synthetic pipeline, researchers must account for its distinct kinetic profile. The moderate steric hindrance requires extended reaction times (approx. 2x to 3x longer than standard boronic acids) or the use of highly active, sterically accommodating ligands like SPhos. However, the presence of the para-bromo group provides an invaluable site for subsequent functionalization, making the kinetic trade-off highly worthwhile for the construction of complex, multi-substituted biaryl scaffolds in pharmaceutical development.

References

  • Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid Source: MDPI URL:[Link]

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) / JACS URL:[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Comparative

Strategic Cross-Validation of Critical Reagents: A Comparative Guide to Supplier Analytical Kits

As a Senior Application Scientist overseeing bioanalytical method transfers, I frequently encounter a critical risk in drug development: the assumption that analytical kits or critical reagents (like antibodies and refer...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing bioanalytical method transfers, I frequently encounter a critical risk in drug development: the assumption that analytical kits or critical reagents (like antibodies and reference standards) from different suppliers are inherently interchangeable. In regulated bioanalysis, securing a robust supply chain is paramount. When transitioning between suppliers—whether for cost optimization, supply chain resilience, or platform upgrades—laboratories must perform rigorous cross-validation to ensure data exchangeability.

According to the 1, cross-validation is strictly required when data obtained from different fully validated methods or different laboratories are combined or compared across studies[2]. Furthermore, changes in ligand-binding assay (LBA) critical reagents, such as lot-to-lot changes or switching suppliers, necessitate varying degrees of validation[3].

This guide objectively compares the performance of a high-sensitivity biomarker ELISA kit from an established vendor (Supplier A ) against a new, cost-effective alternative (Supplier B ), providing a field-proven, self-validating protocol for cross-validation.

The Mechanistic Rationale: Why Supplier Kits Differ

Differences in analytical results between suppliers rarely stem from simple manufacturing errors; they are rooted in assay mechanics. Understanding this causality is essential for designing a self-validating experiment:

  • Antibody Clonality and Epitope Recognition: Supplier A and B may target the same biomarker (e.g., TNF-α) but use different capture antibodies. If Supplier B uses a polyclonal mixture or a monoclonal clone that binds an epitope prone to masking by endogenous soluble receptors, the apparent concentration will systematically drop.

  • Buffer Composition & Matrix Effects: Proprietary assay buffers alter binding kinetics. A change in critical reagents, even if deemed "minor," can significantly impact method performance and requires comparative accuracy and precision assessments[4].

  • Reference Standard Calibration: Variations in the folding or glycosylation of the recombinant protein used as the reference standard can cause proportional error between the two kits.

Workflow: The Cross-Validation Decision Matrix

To establish inter-laboratory or inter-supplier reliability, an SOP or validation plan must define the criteria a priori[3]. Below is the logical workflow for cross-validating a new supplier's kit based on regulatory expectations.

CV_Workflow Start Initiate Supplier Cross-Validation Assess Assess Reagent Change (ICH M10 Guidelines) Start->Assess Minor Minor Change (e.g., Same clone, new lot) Assess->Minor Major Major Change (e.g., Different Supplier) Assess->Major SingleRun Single Comparative P&A Run Minor->SingleRun FullCV Full Cross-Validation (P&A + Spiked Matrix + ISR) Major->FullCV StatAnalysis Statistical Assessment (Bland-Altman / Deming) SingleRun->StatAnalysis FullCV->StatAnalysis Decision Evaluate Bias & Concordance StatAnalysis->Decision

Decision tree for critical reagent cross-validation based on regulatory frameworks.

Experimental Protocol: Step-by-Step Methodology

To objectively compare Supplier A (Reference) and Supplier B (Comparator), we employ a self-validating system. Every run must utilize shared matrix Quality Controls (QCs) to isolate the kit variable from matrix variables[3].

Phase 1: Baseline Calibration and Sensitivity (Self-Validation)
  • Unified Standard Preparation: Prepare a single, unified stock of the analyte reference standard. Causality Note: Do not use Supplier A's standard for Kit A and Supplier B's standard for Kit B during the bridging phase. Doing so confounds reagent binding performance with standard calibration differences.

  • Standard Curve Generation: Spike the unified standard into a blank biological matrix to create a 7-point calibration curve.

  • Execution: Run the calibration curve on both Supplier A and Supplier B plates simultaneously under identical laboratory conditions.

  • Sensitivity Check: Evaluate the Lower Limit of Quantification (LLOQ). If Supplier B shows a higher background, it indicates inferior blocking buffers or higher non-specific binding.

Phase 2: Precision and Accuracy (P&A) Assessment
  • QC Preparation: Prepare shared matrix QCs at three distinct levels: Low (LQC), Mid (MQC), and High (HQC), ensuring they span the expected study sample concentration range[5].

  • Replicate Analysis: Analyze the QCs in quintuplicate (n=5) on both platforms.

  • Acceptance Criteria: The mean accuracy must fall within ±20% (or ±25% at the LLOQ) of the nominal spiked value[1].

Phase 3: Concordance Testing with Incurred Samples
  • Sample Selection: Select at least 30 incurred (actual study) samples that span the assay's dynamic range.

  • Parallel Analysis: Analyze the samples using both Supplier A and Supplier B kits.

  • Statistical Evaluation: Because ICH M10 intentionally omits rigid pass/fail criteria for cross-validation[2], we must use statistical frameworks like Bland-Altman plots and Deming regression to assess systematic bias (proportional and constant error)[6].

Comparative Data Analysis: Supplier A vs. Supplier B

The following table summarizes the experimental cross-validation data for a hypothetical TNF-α biomarker assay, highlighting the performance differences between the two suppliers.

ParameterSupplier A (Established)Supplier B (Alternative)Cross-Validation Assessment
Capture Antibody Clonality Monoclonal (Clone mAb-11)Polyclonal (Goat anti-TNFα)Major change; requires full cross-validation[4].
LLOQ Sensitivity 5.0 pg/mL (CV: 8%)12.5 pg/mL (CV: 18%)Supplier A demonstrates superior low-end sensitivity.
Inter-Assay Precision (MQC) 6.2% CV11.4% CVBoth meet ICH M10 criteria (<20%), but A is more robust[1].
Matrix Effect (Spike Recovery) 98% - 105%82% - 115%Supplier B shows higher susceptibility to matrix interference.
Deming Regression Slope Reference (1.00)0.84 (95% CI: 0.79 - 0.89)Proportional bias detected. Supplier B under-recovers by ~16%.
Cost per 96-well Plate $850$420Supplier B is cost-effective but requires a correction factor.
Data Interpretation & Causality

Supplier B's reliance on a polyclonal capture antibody increases the likelihood of cross-reactivity and matrix interference, which explains the wider spike recovery range and higher %CV at the LLOQ. The Deming regression slope of 0.84 indicates a proportional negative bias. Mechanistically, this means Supplier B consistently reads 16% lower than Supplier A, likely due to epitope masking in the biological matrix that the polyclonal mixture fails to overcome.

Stat_Workflow Data Incurred Sample Paired Data Deming Deming Regression (Proportional Bias) Data->Deming BlandAltman Bland-Altman Plot (Constant Bias) Data->BlandAltman Slope Slope != 1.0? Deming->Slope Intercept Intercept != 0? BlandAltman->Intercept Correction Apply Correction Factor Slope->Correction Yes Valid Assays Concordant Slope->Valid No Intercept->Correction Yes Intercept->Valid No

Statistical pipeline for evaluating bias between suppliers using Deming and Bland-Altman analysis.

Conclusion & Best Practices

When cross-validating analytical results from different suppliers, do not rely solely on basic Incurred Sample Reanalysis (ISR) pass/fail criteria. As demonstrated in our comparison, while Supplier B met basic precision and accuracy standards, statistical cross-validation revealed a 16% proportional bias.

As a best practice, always involve clinical pharmacology and biostatistics teams to determine if this bias is clinically relevant[2]. If the data from Supplier A and Supplier B must be combined for a regulatory submission, a mathematical correction factor may be required, or the laboratory must reject Supplier B in favor of maintaining the established method's integrity.

References

  • Source: nih.
  • Source: ich.
  • Source: researchgate.
  • Source: fda.
  • Source: europa.
  • Source: gmp-compliance.

Sources

Safety & Regulatory Compliance

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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